Technical Documentation Center

6-fluoro-1H-1,3-benzodiazole-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-fluoro-1H-1,3-benzodiazole-4-carboxamide
  • CAS: 1804058-82-9

Core Science & Biosynthesis

Foundational

A Framework for Elucidating the Mechanism of Action of Novel 6-Fluoro-1H-1,3-benzodiazole-4-carboxamides in Cellular Models

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract: The 1,3-benzodiazole (benzimidazole) scaffold is a privileged structure in medicinal chemistry, forming the cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,3-benzodiazole (benzimidazole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents. The introduction of novel derivatives, such as those belonging to the 6-fluoro-1H-1,3-benzodiazole-4-carboxamide class, presents both an opportunity and a challenge: to precisely define their mechanism of action (MoA) and unlock their therapeutic potential. This guide provides a comprehensive, experience-driven framework for the systematic investigation of these compounds in cellular models. We will move beyond a simple recitation of protocols to a deeper exploration of the strategic and logical underpinnings of a successful MoA study, ensuring that the data generated is not only robust but also mechanistically insightful.

Part 1: Foundational Strategy - From Phenotype to Target

The journey to elucidating a compound's MoA begins with a broad, unbiased assessment of its cellular effects and progressively narrows to pinpoint its specific molecular interactions. Our strategy is predicated on a logical, multi-stage workflow designed to maximize the information obtained at each step while conserving resources.

Initial Phenotypic and Cytotoxicity Profiling

Before delving into complex mechanistic studies, it is imperative to establish the fundamental cellular response to the compound. This initial phase aims to answer two critical questions: "What is the observable effect on the cell?" and "At what concentration does this occur?"

Experimental Protocol: High-Content Imaging for Phenotypic Screening

  • Cell Line Selection: Choose a panel of cell lines relevant to the intended therapeutic area (e.g., A549 for lung cancer, MCF7 for breast cancer). Include a non-cancerous cell line (e.g., HEK293T) to assess general cytotoxicity.

  • Compound Treatment: Plate cells in 96- or 384-well imaging plates. Treat with a 10-point, 3-fold serial dilution of the 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, typically ranging from 100 µM down to low nanomolar concentrations.

  • Staining: After an appropriate incubation period (e.g., 24, 48, 72 hours), fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular components, such as:

    • Hoechst 33342: Nuclei (DNA content, nuclear morphology)

    • Phalloidin-iFluor 488: F-actin cytoskeleton (cell shape, adhesion)

    • MitoTracker Red CMXRos: Mitochondria (membrane potential, morphology)

    • CellMask™ Deep Red: Cytoplasm and cell boundaries

  • Image Acquisition and Analysis: Acquire images using a high-content imaging system. Analyze the images using automated software to quantify dozens of cellular features (e.g., nuclear size, cell area, mitochondrial integrity).

Data Presentation: Phenotypic Profiling Summary

Cell LineIC50 (µM)Primary Phenotypic EffectSecondary Phenotypic Effect
A5491.2G2/M cell cycle arrestIncreased nuclear condensation
MCF72.5Cytoskeletal disruptionLoss of cell adhesion
HEK293T>50Minimal effect at 50 µMNone observed

Causality Behind Experimental Choices:

  • Why a panel of cell lines? A single cell line can provide a misleading picture. Using a panel helps to identify cell-type-specific effects and provides early insights into potential selectivity.

  • Why high-content imaging? This unbiased approach allows for the simultaneous measurement of multiple phenotypic parameters, often revealing unexpected cellular effects that would be missed by a single-endpoint assay (e.g., a standard cell viability assay).

Workflow Diagram: Initial Compound Profiling

G cluster_0 Phase 1: Initial Profiling A Select Relevant Cell Line Panel B Treat with Compound Serial Dilution A->B C High-Content Imaging (HCI) B->C D Quantify Phenotypic Changes & IC50 C->D

Caption: Workflow for initial phenotypic and cytotoxicity screening.

Part 2: Hypothesis Generation - Delving into the "How"

The initial phenotypic data provides the "what"; now we must investigate the "how." Based on the observed phenotype (e.g., G2/M arrest), we can form specific hypotheses about the underlying molecular pathways being affected.

Investigating Cell Cycle and Apoptosis Pathways

A common phenotype for anti-cancer compounds is the induction of cell cycle arrest and/or apoptosis. Flow cytometry is the gold standard for dissecting these processes with high statistical power.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Treatment and Harvesting: Treat cells (e.g., A549) with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI signal is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Model the cell cycle distribution using software such as FlowJo or FCS Express.

Trustworthiness and Self-Validation:

  • Positive Controls: Always include a positive control compound known to induce the expected phenotype (e.g., paclitaxel for G2/M arrest). This validates that the assay is performing as expected.

Signaling Pathway Diagram: Hypothetical G2/M Arrest Pathway

G Compound 6-Fluoro-1H-1,3-benzodiazole-4-carboxamide Target Hypothesized Target (e.g., Tubulin, Kinase) Compound->Target Inhibition Pathway Disruption of Mitotic Spindle Target->Pathway Modulation Arrest G2/M Phase Arrest Pathway->Arrest Apoptosis Apoptosis Induction Arrest->Apoptosis Potential Outcome

Caption: Hypothetical pathway leading to G2/M arrest.

Part 3: Target Identification and Validation

With a validated cellular phenotype and a strong hypothesis, the next crucial step is to identify the direct molecular target of the compound. This is often the most challenging phase of an MoA study.

Unbiased Target Identification: Thermal Proteome Profiling (TPP)

TPP is a powerful technique for identifying the direct binding targets of a compound in a native cellular environment. It is based on the principle that a protein's thermal stability changes upon ligand binding.

Experimental Workflow: Thermal Proteome Profiling

  • Cell Lysate Preparation: Prepare intact cell lysates from the target cell line.

  • Compound Treatment: Aliquot the lysate and treat with either the compound or a vehicle control.

  • Temperature Gradient: Heat the aliquots across a range of temperatures (e.g., 37°C to 67°C).

  • Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The soluble, stabilized proteins remain in the supernatant.

  • Proteomic Analysis: Analyze the soluble fraction from each temperature point by mass spectrometry to identify and quantify the proteins.

  • Data Analysis: Identify proteins whose melting curve shifts to a higher temperature in the presence of the compound. These are the candidate targets.

Workflow Diagram: TPP for Target Identification

G cluster_1 Phase 3: Target Identification (TPP) Lysate Prepare Cell Lysate Treat Treat with Compound vs. Vehicle Lysate->Treat Heat Apply Temperature Gradient Treat->Heat Separate Separate Soluble/Aggregated Proteins Heat->Separate MS Mass Spectrometry Analysis Separate->MS Analyze Identify Proteins with Thermal Shift MS->Analyze

Caption: Workflow for Thermal Proteome Profiling (TPP).

Target Validation: Confirming the "Hit"

Once a candidate target is identified, it must be validated to confirm that its modulation is responsible for the observed cellular phenotype.

Experimental Protocol: siRNA-mediated Knockdown

  • Transfection: Transfect the target cells with siRNA specifically targeting the candidate protein. Use a non-targeting siRNA as a negative control.

  • Protein Knockdown Confirmation: After 48-72 hours, confirm the successful knockdown of the target protein by Western blot or qPCR.

  • Phenotypic Rescue/Mimicry:

    • Mimicry: Assess if the knockdown of the target protein alone recapitulates the phenotype observed with compound treatment (e.g., G2/M arrest).

    • Rescue: Treat the knockdown cells with the compound. If the compound's effect is diminished in the knockdown cells compared to the control cells, it provides strong evidence that the compound acts through this target.

Authoritative Grounding: The principles of target validation are a cornerstone of modern drug discovery, ensuring that a compound's therapeutic effects are directly attributable to its interaction with the intended molecular target.

Part 4: Conclusion and Future Directions

This guide has outlined a systematic, multi-faceted approach to elucidating the mechanism of action of a novel 6-fluoro-1H-1,3-benzodiazole-4-carboxamide. By integrating unbiased phenotypic screening, hypothesis-driven pathway analysis, and robust target identification and validation techniques, researchers can build a comprehensive and compelling MoA profile. The ultimate goal is to create a data package that not only explains what a compound does but also provides a clear, evidence-based narrative of how it does it, paving the way for its further development as a potential therapeutic agent.

References

  • Title: High-content screening for quantitative cell biology Source: Nature Reviews Molecular Cell Biology URL: [Link]

  • Title: Thermal proteome profiling for interrogating protein-ligand interactions Source: Nature Protocols URL: [Link]

  • Title: Target validation in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

Exploratory

6-Fluoro-1H-1,3-Benzodiazole-4-Carboxamide: Molecular Weight, Physicochemical Properties, and Application in PARP Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary In the landscape of targeted oncology and DNA damage response (DDR) therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In the landscape of targeted oncology and DNA damage response (DDR) therapeutics, the benzimidazole-4-carboxamide scaffold has emerged as a privileged pharmacophore, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors like veliparib[1][2]. The strategic introduction of a fluorine atom at the C6 position to form 6-fluoro-1H-1,3-benzodiazole-4-carboxamide (also known as 6-fluoro-1H-benzo[d]imidazole-4-carboxamide) represents a critical structural optimization[3].

As a Senior Application Scientist, I have observed that this specific halogenation is not merely an iterative tweak; it is a calculated modification designed to block metabolic liabilities, modulate the pKa of the benzimidazole core, and enhance the binding affinity within the nicotinamide-binding pocket of PARP1[3][4]. This whitepaper dissects the physicochemical properties of this building block, explains the mechanistic causality behind its efficacy, and provides validated experimental workflows for its synthesis and biological evaluation.

Molecular Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide is essential for predicting its behavior in both synthetic workflows and biological systems.

Molecular Weight & Structural Data

The precise molecular weight dictates stoichiometric calculations during library synthesis. The empirical formula is C₈H₆FN₃O .

  • Carbon (C): 8 × 12.011 = 96.088 g/mol

  • Hydrogen (H): 6 × 1.008 = 6.048 g/mol

  • Fluorine (F): 1 × 18.998 = 18.998 g/mol

  • Nitrogen (N): 3 × 14.007 = 42.021 g/mol

  • Oxygen (O): 1 × 15.999 = 15.999 g/mol

  • Total Molecular Weight: 179.15 g/mol [5][6]

Physicochemical Properties Table

The following table summarizes the core physicochemical parameters that make this scaffold highly drug-like and compliant with Lipinski’s Rule of Five[6].

PropertyValueMechanistic Significance
IUPAC Name 6-fluoro-1H-1,3-benzodiazole-4-carboxamideStandardized nomenclature for regulatory filings.
CAS Registry Number 1804058-82-9Unique identifier for procurement and safety tracking[5][7].
Molecular Weight 179.15 g/mol Low MW allows for extensive functionalization (e.g., adding piperidine/pyrrolidine linkers) without exceeding the 500 Da limit[6].
Topological Polar Surface Area (TPSA) ~71.7 ŲOptimal for intracellular target engagement; permits potential blood-brain barrier (BBB) penetration if required[6].
Hydrogen Bond Donors (HBD) 3 (NH, NH₂)Crucial for anchoring the scaffold to Gly863 and Ser904 in the PARP1 active site[3].
Hydrogen Bond Acceptors (HBA) 3 (N, O, F)Facilitates multipolar interactions within the binding pocket[6].
Estimated LogP 1.2 – 1.8The C6-fluorine enhances lipophilicity compared to the unsubstituted core, improving passive membrane permeability.

Mechanistic Rationale: Why the 6-Fluoro Substitution?

In medicinal chemistry, every atom must justify its presence. The transition from a standard benzimidazole-4-carboxamide to the 6-fluoro derivative is driven by three causal factors[3]:

  • Metabolic Shielding: The C6 position of the benzimidazole ring is highly susceptible to cytochrome P450-mediated aromatic oxidation. Fluorine, being highly electronegative and possessing a van der Waals radius similar to hydrogen, effectively blocks this metabolic soft spot without introducing steric clashes.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atom lowers the pKa of the benzimidazole NH. This subtle shift ensures that the molecule remains predominantly in the optimal ionization state at physiological pH, strengthening its hydrogen-bond donor capacity toward the backbone carbonyl of Gly863 in PARP1[3].

  • Enhanced π-π Stacking: The polarized aromatic system created by the fluorine atom strengthens π-π stacking interactions with the side chain of Tyr907 in the PARP1 catalytic domain, leading to picomolar potency in advanced derivatives[3].

PARP_Mechanism DNA_Damage DNA Single-Strand Breaks PARP1 PARP1 Recruitment & Activation DNA_Damage->PARP1 PARylation PARylation of Target Proteins PARP1->PARylation DNA_Repair DNA Repair Pathway PARylation->DNA_Repair Trapping PARP1 Trapping on DNA Inhibitor 6-Fluoro-Benzimidazole Carboxamide Scaffold Inhibitor->PARP1 Competitive Binding at NAD+ Pocket Inhibitor->Trapping DSB Double-Strand Breaks (Replication Fork Collapse) Trapping->DSB Apoptosis Synthetic Lethality (BRCA-mutant cells) DSB->Apoptosis

Caption: Mechanism of action: 6-fluoro-benzimidazole carboxamides inhibit PARP1, leading to synthetic lethality.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the reagent choices to prevent common synthetic and analytical pitfalls.

Synthesis of the 6-Fluoro-1H-Benzimidazole-4-Carboxamide Core

Objective: Construct the bicyclic core and install the primary amide while preventing premature hydrolysis or side-product formation.

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with 2-amino-5-fluoro-3-nitrobenzoic acid.

  • Reduction: Reduce the nitro group using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) in a Methanol/Water mixture at 80°C for 1 hour. Causality: Fe/NH₄Cl is chosen over Pd/C hydrogenation to prevent potential defluorination of the aromatic ring[8].

  • Cyclization: Treat the resulting diamine with formamidine acetate in Ethanol at 85°C for 12 hours. Causality: Formamidine acetate acts as both the carbon source for the imidazole ring and a mild acid catalyst, ensuring clean ring closure without the harsh conditions of neat formic acid[8].

  • Amidation: Activate the carboxylic acid intermediate using HATU and N,N-Diisopropylethylamine (DIPEA) in DMF. Add solid NH₄Cl as the ammonia source. Stir at room temperature for 1 hour. Causality: Using solid NH₄Cl + DIPEA generates ammonia in situ. This is highly reproducible and avoids the stoichiometric uncertainties and safety hazards of bubbling ammonia gas[8].

  • Purification: Precipitate the product by adding cold water, filter, and recrystallize from ethanol to yield pure 6-fluoro-1H-1,3-benzodiazole-4-carboxamide.

Biochemical Validation: PARP1 Inhibition Assay

Objective: Quantify the IC₅₀ of synthesized derivatives against the PARP1 enzyme.

Step-by-Step Methodology:

  • Plate Preparation: Coat 96-well plates with histones and incubate overnight at 4°C. Wash with PBS containing 0.05% Tween-20.

  • Compound Incubation: Add the 6-fluoro-benzimidazole derivative (serial dilutions from 10 µM to 0.1 nM) to the wells alongside recombinant PARP1 enzyme and activated DNA. Causality: Activated DNA is mandatory because PARP1 catalytic activity is strictly dependent on DNA damage recognition[3].

  • Reaction Initiation: Add biotinylated NAD⁺ to initiate PARylation. Incubate for 30 minutes at room temperature.

  • Detection: Wash the plate and add Streptavidin-HRP. After 30 minutes, wash again and add a chemiluminescent substrate (e.g., ECL reagent). Causality: Chemiluminescence is chosen over colorimetric detection to eliminate false positives caused by the inherent UV-Vis absorbance of highly conjugated benzimidazole aromatic rings.

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Workflow SM Starting Material: Fluorinated Benzoic Acid Cyclization Ring Closure (Formamidine Acetate) SM->Cyclization Amidation Amidation (HATU, NH4Cl, DIPEA) Cyclization->Amidation Scaffold 6-Fluoro-1H-Benzimidazole -4-Carboxamide Amidation->Scaffold QC Analytical QC (LC-MS, 1H-NMR) Scaffold->QC Assay Biochemical Evaluation (Chemiluminescent PARP1) QC->Assay

Caption: End-to-end workflow from chemical synthesis of the 6-fluoro scaffold to biochemical validation.

Conclusion

The 6-fluoro-1H-1,3-benzodiazole-4-carboxamide scaffold (MW: 179.15 g/mol ) is a masterclass in rational drug design[3][4]. By integrating a single fluorine atom at the C6 position, researchers can bypass metabolic degradation pathways while simultaneously enhancing the molecule's electrostatic interactions within the PARP1 active site[3]. When synthesized using controlled, self-validating methodologies and evaluated via chemiluminescent assays, derivatives of this core consistently demonstrate superior pharmacokinetic and pharmacodynamic profiles in the pursuit of novel oncology therapeutics[9][10].

References

  • STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS St. John's Scholar (Griffin J. Coate, 2021) URL:[Link]

  • Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer Journal of Medicinal Chemistry (Penning et al., 2008) URL:[Link]

  • Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer Molecules / MDPI (2019) URL:[Link]

  • WO2025042769A1 - Compounds and methods for inhibiting poly(adp-ribose)
  • Design, Synthesis, and Biological Evaluation of 5-Amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide Derivatives Journal of Medicinal Chemistry (ACS Publications, 2024) URL:[Link]

Sources

Foundational

A Technical Guide to the Preliminary Investigation of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide Binding Affinity

Introduction: The Benzimidazole Scaffold and a Path to Quantitative Biology The benzimidazole core, a bicyclic aromatic structure formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold and a Path to Quantitative Biology

The benzimidazole core, a bicyclic aromatic structure formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets through various non-covalent interactions, making it a cornerstone for the development of therapeutics in oncology, virology, and beyond.[1][3][4] The specific derivative, 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, adds a fluorine atom and a carboxamide group, modifications known to modulate pharmacokinetic properties and target engagement. While this specific molecule is not extensively characterized in public literature, its structural alerts point toward potential interactions with key cellular regulators, such as protein kinases.

This guide provides a comprehensive, technically-grounded framework for the preliminary investigation of the binding affinity of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide. We will proceed from a scientifically justified hypothesis of a biological target to the rigorous, quantitative characterization of the molecular interaction using gold-standard biophysical techniques. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind each experimental choice to ensure a self-validating and robust investigation.

Part 1: Target Hypothesis and Rationale - Focusing on Polo-Like Kinase 1 (PLK1)

Given the prevalence of benzimidazole derivatives as kinase inhibitors, we hypothesize that 6-fluoro-1H-1,3-benzodiazole-4-carboxamide may target a member of the protein kinase family. For the purposes of this guide, we select Polo-like Kinase 1 (PLK1) as a primary hypothetical target.

Rationale for Selecting PLK1:

  • Oncological Relevance: PLK1 is a serine/threonine kinase that is a master regulator of mitosis, including critical processes like spindle assembly and cytokinesis.[5][6][7] Its overexpression is a hallmark of numerous human cancers and is frequently correlated with aggressive tumor growth and poor patient prognosis, making it a highly attractive and clinically validated therapeutic target.[5][7][8]

  • Druggability: The ATP-binding pocket of the PLK1 kinase domain is a well-characterized site for small molecule inhibition. Several PLK1 inhibitors, some of which feature heterocyclic scaffolds, have advanced into clinical trials, demonstrating the tractability of this target.[8][9]

  • Structural Precedent: The benzimidazole-carboxamide scaffold is known to form key interactions within the ATP-binding sites of various enzymes, including hydrogen bonds and π-stacking interactions, suggesting a plausible binding mode within the PLK1 active site.[1]

This focused hypothesis allows for the design of a specific and rigorous experimental plan, moving from a general inquiry to a testable scientific question.

Part 2: Experimental Design for Binding Affinity Determination

To establish a robust understanding of the binding interaction, we will employ a primary, high-throughput screening method followed by an orthogonal, in-solution validation technique. This dual-pronged approach ensures the data is both accurate and reliable.

  • Primary Assay: Surface Plasmon Resonance (SPR) for real-time kinetic analysis.

  • Orthogonal Validation: Isothermal Titration Calorimetry (ITC) for thermodynamic characterization.

The overall workflow is designed to be sequential and logical, with quality control checkpoints integrated at each stage.

Experimental_Workflow cluster_Preparation Phase 1: Reagent Preparation & QC cluster_BindingAssays Phase 2: Biophysical Characterization cluster_Analysis Phase 3: Data Analysis Compound_QC Compound QC (Purity >95% by HPLC, Solubility) SPR Primary Assay: SPR (Kinetic & Affinity Screening) Compound_QC->SPR Protein_QC Protein Expression & QC (Recombinant PLK1, >95% Purity by SDS-PAGE) Protein_QC->SPR ITC Orthogonal Assay: ITC (Thermodynamic Validation) SPR->ITC Hit Confirmation Data_Analysis Comprehensive Data Analysis (KD, kon, koff, ΔH, TΔS) SPR->Data_Analysis ITC->Data_Analysis Conclusion Conclusion & Next Steps Data_Analysis->Conclusion

Caption: Overall workflow for binding affinity investigation.

Part 3: Detailed Methodologies & Protocols

Primary Investigation: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real time.[10][11] By immobilizing the protein (ligand) and flowing the small molecule (analyte) over the surface, we can determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).[10][11]

Experimental Protocol: SPR Kinetic Analysis

  • Sensor Chip and Buffer Preparation:

    • Select a CM5 sensor chip (a carboxymethylated dextran surface suitable for most protein immobilizations).[12]

    • Prepare a running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20 Surfactant) and filter it. Add 1-2% DMSO to the running buffer to match the analyte solution, which helps minimize bulk refractive index mismatches.

  • Ligand Immobilization (PLK1):

    • Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.[13]

    • Inject recombinant human PLK1 protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., ~5000-8000 Resonance Units, RU). A higher density is often used for initial small molecule screens.[13]

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.[13]

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Analyte Injection (6-fluoro-1H-1,3-benzodiazole-4-carboxamide):

    • Prepare a serial dilution of the compound in the running buffer (e.g., from 100 µM down to 0.1 µM). A typical concentration range should span at least 10-fold below and 10-fold above the expected Kₗ.[12]

    • Perform a multi-cycle kinetic analysis. In each cycle, inject a single concentration of the compound over both the reference and PLK1-immobilized flow cells at a flow rate of 30 µL/min.

    • Allow for an association phase (e.g., 120 seconds) followed by a dissociation phase where only running buffer flows (e.g., 300 seconds).[14]

  • Regeneration:

    • After each cycle, inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0) to remove any bound analyte and prepare the surface for the next injection.[15] The regeneration conditions must be tested to ensure they do not denature the immobilized protein.

  • Data Analysis:

    • Process the raw data by subtracting the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine kₐ, kₔ, and Kₗ.

Orthogonal Validation: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions.[16] It directly measures the heat released (exothermic) or absorbed (endothermic) as a small molecule binds to a protein in solution.[17][18] This allows for the direct determination of the binding affinity (Kₗ), binding enthalpy (ΔH), and stoichiometry (n) in a single experiment.[17][19]

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Crucial Step: Both the protein (PLK1) and the compound must be in identical, extensively dialyzed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Any buffer mismatch will generate large heats of dilution, obscuring the binding signal.

    • Prepare a PLK1 solution at a concentration of 10-20 µM in the sample cell (typically ~200 µL).

    • Prepare the compound solution at a concentration 10-15 times that of the protein (e.g., 150-250 µM) in the injection syringe (typically ~40 µL).

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm) and the reference power.

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, which is discarded from the analysis.

    • Proceed with a series of 19-29 subsequent injections of the compound into the protein solution (e.g., 2 µL per injection) with a spacing of 150 seconds between injections to allow the signal to return to baseline.[17]

  • Control Experiment:

    • Perform a control titration by injecting the compound into the buffer-only solution in the sample cell. This measures the heat of dilution of the compound, which must be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) per mole of injectant against the molar ratio of [Compound]/[PLK1].

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to calculate the Kₗ, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to allow for direct comparison between methods.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Interpretation
Affinity (Kₗ) 150 nM185 nMStrong, sub-micromolar affinity. Good agreement between orthogonal methods increases confidence.
Association Rate (kₐ) 2.5 x 10⁵ M⁻¹s⁻¹Not DeterminedIndicates a rapid binding event.
Dissociation Rate (kₔ) 3.75 x 10⁻² s⁻¹Not DeterminedSuggests a moderately stable complex with a residence time of ~27 seconds (1/kₔ).
Enthalpy (ΔH) Not Determined-8.5 kcal/molThe binding is enthalpically driven, suggesting strong hydrogen bonding and/or van der Waals interactions.
Entropy (-TΔS) Not Determined-0.7 kcal/molA small unfavorable entropic contribution, possibly due to conformational restriction upon binding.
Stoichiometry (n) Assumed 1:10.98Confirms a 1:1 binding stoichiometry between the compound and the PLK1 kinase domain.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 5: Trustworthiness and Self-Validating Systems

To ensure the integrity of the results, the following quality controls are non-negotiable:

  • Compound Integrity: The purity of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide must be >95% as determined by HPLC, and its identity confirmed by mass spectrometry. Solubility in the assay buffer must be determined to avoid aggregation, which can lead to artifacts.[20]

  • Protein Quality: The recombinant PLK1 must be of high purity (>95%) and properly folded. A preliminary thermal shift assay (Differential Scanning Fluorimetry) can confirm protein stability and that the compound engages the target.

  • Orthogonal Validation: The close agreement of the Kₗ value obtained from a motion-based surface technique (SPR) and a thermodynamic in-solution technique (ITC) provides strong validation of the binding event. Discrepancies would trigger an investigation into potential assay artifacts (e.g., protein denaturation on the chip, compound aggregation).

Binding_Thermodynamics cluster_0 Binding Free Energy (ΔG) cluster_1 Driving Forces deltaG ΔG = ΔH - TΔS (Overall Binding Affinity) deltaH Enthalpy (ΔH) (H-bonds, van der Waals) deltaH->deltaG Favorable deltaS Entropy (TΔS) (Hydrophobic effect, Flexibility) deltaS->deltaG Unfavorable (in this case)

Caption: Thermodynamic drivers of molecular binding.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to conduct a preliminary investigation into the binding affinity of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide for its hypothesized target, PLK1. By integrating the real-time kinetic data from SPR with the thermodynamic profile from ITC, a high-confidence assessment of the molecular interaction can be achieved.

A successful outcome, demonstrating specific, high-affinity binding, would justify progression to the next stages of drug discovery, including:

  • Enzymatic Assays: To confirm that binding to the active site translates into functional inhibition of PLK1's kinase activity.

  • Cell-Based Assays: To determine if the compound can engage PLK1 in a cellular context and induce the expected phenotype (e.g., mitotic arrest, apoptosis).

  • Structural Biology: Co-crystallization of the compound with PLK1 to elucidate the precise binding mode and guide structure-activity relationship (SAR) studies for lead optimization.

This systematic approach ensures that resources are directed toward compounds with a verifiable mechanism of action, accelerating the path from a promising scaffold to a potential therapeutic candidate.

References

  • Polo-like kinase 1 as a potential therapeutic target and prognostic factor for various human malignancies: A systematic review and meta-analysis. (n.d.). National Center for Biotechnology Information. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. [Link]

  • Polo-like Kinase 1 as an emerging drug target: structure, function and therapeutic implications. (2021). PubMed. [Link]

  • Polo-like Kinase 1 as an emerging drug target: Structure, function and therapeutic implications | Request PDF. (n.d.). ResearchGate. [Link]

  • Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. (2023). MDPI. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies. [Link]

  • Polo-like Kinase 1 Inhibitors in Human Cancer Therapy: Development and Therapeutic Potential. (2022). ACS Publications. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2023). ACS Publications. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. [Link]

  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. [Link]

  • Isothermal Titration Calorimetry. (n.d.). The Huck Institutes of the Life Sciences, Penn State. [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). National Center for Biotechnology Information. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2023). Royal Society of Chemistry. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (n.d.). National Center for Biotechnology Information. [Link]

  • The Working Principle of Isothermal Titration Calorimetry. (2015). AZoM.com. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). SEB. [Link]

  • Benzimidazole Derivatives. 2. Synthesis and Structure−Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors. (n.d.). ACS Publications. [Link]

  • A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. (2022). Neuroquantology. [Link]

  • Data Sheet SPR Kinetic Affinity Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • A benzimidazolecarboxamide derivative as an anticancer drug. (n.d.). ResearchGate. [Link]

  • A beginner's guide to surface plasmon resonance. (2023). Portland Press. [Link]

  • Guide to Running an SPR Experiment. (2022). University of Texas at Austin. [Link]

  • ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. (2017). PLOS ONE. [Link]

Sources

Exploratory

A Technical Guide to the Murine Pharmacokinetic Profiling of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide: A Novel Benzimidazole-Based Compound

Abstract The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a complex and data-driven process. Central to this endeavor is the comprehensive characterization of its pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a complex and data-driven process. Central to this endeavor is the comprehensive characterization of its pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME) within a living system.[1] This in-depth technical guide provides a robust framework for the pharmacokinetic profiling of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, a novel benzimidazole-based compound, in murine models. Given the limited publicly available data on this specific molecule, this guide establishes a comprehensive workflow founded on established principles for new chemical entities. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind critical experimental choices. We will delve into essential in vitro assays, including metabolic stability and plasma protein binding, and detail the subsequent in vivo studies in mice to determine key pharmacokinetic parameters. This guide emphasizes scientific integrity, with self-validating protocols and a foundation in authoritative references, to ensure the generation of reliable and translatable preclinical data.

Introduction: The Imperative of Early Pharmacokinetic Assessment

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[2] When a novel benzimidazole derivative such as 6-fluoro-1H-1,3-benzodiazole-4-carboxamide emerges, a thorough and early assessment of its pharmacokinetic properties is paramount.[1] A compound's efficacy and safety are intrinsically linked to its concentration and persistence at the target site, which are dictated by its ADME characteristics.[3] Murine models are indispensable in early drug discovery for this purpose, offering valuable initial insights into a compound's in vivo behavior.[4]

This guide will navigate the logical progression of a pharmacokinetic study, commencing with fundamental in vitro characterizations that inform the design of subsequent, more complex in vivo experiments. The overarching goal is to construct a comprehensive pharmacokinetic profile that will guide lead optimization and de-risk the transition to more advanced preclinical development.[5]

Foundational In Vitro Characterization: Predicting In Vivo Behavior

Before advancing to in vivo studies, a series of in vitro assays are essential to predict the compound's behavior in a biological system. These assays are cost-effective, have high throughput, and provide critical data to guide the design of animal studies.[6]

Metabolic Stability in Mouse Liver Microsomes

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes located in the liver microsomes are responsible for the biotransformation of a vast number of drugs.[7] The metabolic stability assay provides an early indication of a compound's susceptibility to hepatic metabolism and helps predict its in vivo clearance.[8]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clint) of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide in mouse liver microsomes.[9][10]

Materials:

  • 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

  • Pooled mouse liver microsomes

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Control compounds (e.g., Dextromethorphan, Midazolam)[7]

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and control compounds in a suitable solvent like DMSO.

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration typically 1-2 µM), mouse liver microsomes (final concentration 0.4-0.5 mg/mL), and potassium phosphate buffer.[7]

  • Pre-incubation: Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.[7]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

  • Time-Point Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[10]

  • Reaction Termination: Stop the reaction at each time point by adding a quenching solution, typically cold acetonitrile containing an internal standard.[9][10]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[9]

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).[7]

ParameterFormulaDescription
Half-life (t₁/₂) t₁/₂ = 0.693 / kThe time it takes for the concentration of the compound to decrease by half. 'k' is the elimination rate constant determined from the slope of the natural log of the percent remaining versus time plot.[7]
Intrinsic Clearance (Clint) Clint (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / microsomal protein concentration)The metabolic clearance of a drug in the absence of limitations by blood flow or plasma protein binding.[7]
Plasma Protein Binding

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[11] Only the unbound or "free" fraction of the drug is pharmacologically active and able to distribute into tissues to reach its target.[12] Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a drug's distribution and efficacy.[3]

Objective: To determine the percentage of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide bound to mouse plasma proteins.

Materials:

  • 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

  • Mouse plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus

  • Control compounds (e.g., Warfarin - high binding, Atenolol - low binding)[11]

Procedure:

  • Compound Spiking: Spike the test compound and control compounds into mouse plasma at a known concentration.

  • Dialysis Setup: Add the compound-spiked plasma to one chamber of the dialysis unit and PBS to the other chamber, separated by a semi-permeable membrane.

  • Equilibration: Incubate the dialysis unit at 37°C for a sufficient time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[12]

  • Sampling: After incubation, collect samples from both the plasma and the buffer chambers.

  • Sample Analysis: Analyze the concentration of the compound in both chambers using a validated LC-MS/MS method.

Data Analysis: The percentage of unbound and bound drug is calculated based on the concentrations in the plasma and buffer chambers at equilibrium.[12]

ParameterFormula
Fraction Unbound (fu) fu = Concentration in buffer chamber / Concentration in plasma chamber
Percent Bound % Bound = (1 - fu) * 100

In Vivo Pharmacokinetic Profiling in Murine Models

Following promising in vitro data, the next critical step is to evaluate the pharmacokinetic profile of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide in a living organism. Murine models are widely used for these initial in vivo studies due to their physiological similarities to humans, cost-effectiveness, and well-established protocols.[4]

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study.[13] This method must accurately and precisely quantify the concentration of the drug and potentially its major metabolites in biological matrices like plasma.[14] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[15][16]

In Vivo Study Design

A typical preclinical pharmacokinetic study in mice involves administering the compound via both intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, and oral bioavailability.[17]

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis animal_acclimation Animal Acclimation & Fasting formulation_prep Dosing Formulation Preparation animal_acclimation->formulation_prep iv_dosing Intravenous (IV) Dosing (e.g., 1 mg/kg) formulation_prep->iv_dosing po_dosing Oral (PO) Dosing (e.g., 10 mg/kg) formulation_prep->po_dosing serial_sampling Serial Blood Collection (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dosing->serial_sampling po_dosing->serial_sampling plasma_prep Plasma Preparation serial_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA/Compartmental) bioanalysis->pk_analysis

Caption: Workflow for a Murine Pharmacokinetic Study.

Objective: To determine the pharmacokinetic parameters of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide following IV and PO administration in mice.

Animals:

  • Species: Mouse (e.g., C57BL/6, CD-1)[18]

  • Sex: Typically male, unless there's a specific reason to use females.

  • Number: A sufficient number to obtain statistically meaningful data (e.g., n=3-4 per time point or for serial sampling).

Dosing:

  • Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The formulation should be a clear solution.[19]

  • Oral (PO): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage. The formulation can be a solution or a suspension.[20]

Blood Sampling:

  • Collect serial blood samples from each animal at predetermined time points (e.g., pre-dose, and at multiple time points post-dose such as 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).[20]

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood by centrifugation to obtain plasma.

  • Store plasma samples at -80°C until bioanalysis.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters. Non-compartmental analysis (NCA) is a common approach for initial PK assessment.[1]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC (Area Under the Curve) The total drug exposure over timeA measure of the extent of drug absorption and overall exposure.
t₁/₂ (Half-life) The time required for the plasma concentration to decrease by 50%Determines the dosing interval and time to reach steady-state.
CL (Clearance) The volume of plasma cleared of the drug per unit of timeA measure of the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasmaIndicates the extent of drug distribution into tissues.
F% (Oral Bioavailability) The fraction of the orally administered dose that reaches systemic circulationA critical parameter for determining the suitability of a drug for oral administration.

Interpretation and Next Steps

The culmination of these in vitro and in vivo studies provides a comprehensive initial pharmacokinetic profile of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide. This data is crucial for:

  • Lead Optimization: Identifying potential liabilities (e.g., high clearance, low bioavailability) that can be addressed through medicinal chemistry efforts.

  • Dose Prediction: Informing the selection of doses for subsequent efficacy and toxicology studies.[1]

  • Human PK Prediction: Serving as a basis for allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics.[21][22]

Conclusion: A Data-Driven Path Forward

The pharmacokinetic profiling of a novel compound like 6-fluoro-1H-1,3-benzodiazole-4-carboxamide is a critical and iterative process in drug discovery. By systematically evaluating its metabolic stability, plasma protein binding, and in vivo disposition in murine models, researchers can make informed decisions about the compound's potential as a therapeutic candidate. The methodologies and principles outlined in this guide provide a robust framework for generating high-quality, reliable pharmacokinetic data, thereby laying a solid foundation for the continued development of this and other novel chemical entities.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). protocols.io. [Link]

  • Spasov, A. A., Smirnova, L. A., Iezhitsa, I. N., Sergeeva, S. A., & Ozerov, A. A. (2002). [Pharmacokinetics of benzimidazole derivatives]. Eksp Klin Farmakol, 65(3), 66-73.
  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (2011, December 1). Current Drug Metabolism.
  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (2018, December 28). PubMed Central.
  • Hepatic Microsomal Stability (human, rat, or mouse). Bienta.net. [Link]

  • Kumar, A. (2025, October 1). UPLC–MS/MS Bioanalytical Method Development for Pharmacokinetic Profiling of Novel Antiviral Agents. International Journal of Pharmaceutical Sciences and Research.
  • [Pharmacokinetics of benzimidazole deriv
  • 6-fluoro-1H-1,3-benzodiazole-4-carboxamide — Chemical Substance Information. Chemister. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol. [Link]

  • Bioanalytical Method Development A Comprehensive Guide. (2026, March 11). LinkedIn. [Link]

  • A Comprehensive Review on Bioanalytical Method Development and Validation for Pharmaceuticals. (2022, June 22). International Journal of Pharmaceutical Sciences and Research.
  • Microsomal Stability Assay. MTTlab. [Link]

  • The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research. (2026, March 13). Chromatography Today. [Link]

  • 6-Fluoro-1h-1,3-benzodiazole-4-carboxylic acid. Indagoo. [Link]

  • A General Review on Bioanalytical Method Development & Validation for LC-MS/MS. (2024, March 7).
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
  • PKMP - Pharmacokinetic Modeling Program. PKMP. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. (2025, June 26). PRISYS Biotech. [Link]

  • Humanized Drug Metabolism Mice. The Collaboratory. [Link]

  • Plasma Protein Binding Assay. Domainex. [Link]

  • Murine Pharmacokinetic Studies. PubMed Central.
  • FDA Requirements for Preclinical Studies. Karger Publishers.
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025, March 18). MDPI. [Link]

  • PK studies. Biotrial. [Link]

  • Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. PubMed Central.
  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. (2024, September 15). Anticancer Research.
  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
  • Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method. (2025, January 22). PubMed Central.
  • General Considerations for Preclinical Studies Submissions. (2024, March 27). Saudi Food and Drug Authority.
  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers.
  • Pharmacokinetic Properties of Benzimidazoles.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PubMed Central.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.
  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain M
  • Large-Scale Compartmental Model-Based Study of Preclinical Pharmacokinetic Data and Its Impact on Compound Triaging in Drug Discovery. (2026, February 2).
  • Using Mouse Data to Establish PK/PD Relationships. (2025, February 24). InnoSer. [Link]

  • Predicting human pharmacokinetics from preclinical data: volume of distribution. PubMed Central.
  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (2024, April 18). PubMed Central.
  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. [Link]

  • Guidance for Industry.
  • Pharmacokinetic Characterization of LW6, a Novel Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitor in Mice. (2021, April 12). MDPI.

Sources

Foundational

The Ascendancy of 6-Fluoro-1H-1,3-Benzodiazole-4-carboxamide: A Technical Guide to its Discovery and Structure-Activity Relationship as a Potent PARP Inhibitor

Abstract The 1H-1,3-benzodiazole-4-carboxamide core has emerged as a privileged scaffold in the design of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response pathway. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-1,3-benzodiazole-4-carboxamide core has emerged as a privileged scaffold in the design of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response pathway. The strategic incorporation of a fluorine atom at the 6-position has been shown to significantly enhance the pharmacological properties of these inhibitors, leading to the development of promising candidates for cancer therapy. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationship (SAR) of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide derivatives. We will delve into the causal reasoning behind experimental designs, present detailed methodologies for key synthetic and biological assays, and offer field-proven insights for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Rationale for Targeting PARP and the Emergence of Fluorinated Benzimidazoles

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central players in the cellular response to DNA single-strand breaks. In cancer therapy, inhibiting PARP has proven to be a highly effective strategy, especially in tumors with deficiencies in homologous recombination repair pathways, such as those harboring BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the clinical approval of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, and prostate cancer.[1]

The benzimidazole scaffold has been extensively explored for the development of PARP inhibitors due to its ability to mimic the nicotinamide moiety of the PARP substrate NAD+.[2] The 4-carboxamide group, in particular, forms crucial hydrogen bond interactions with the active site of the enzyme.[3] The introduction of a fluorine atom onto the benzimidazole ring is a well-established medicinal chemistry strategy to modulate the physicochemical and pharmacokinetic properties of a drug candidate. Fluorine's high electronegativity can influence the acidity of the benzimidazole N-H, alter metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[4] The 6-fluoro substitution on the 1H-1,3-benzodiazole-4-carboxamide core has been identified as a particularly advantageous modification, leading to a new generation of potent and orally efficacious PARP-1 inhibitors.[5][6]

The Discovery Trajectory: From Scaffold Identification to the 6-Fluoro Analog

The journey towards 6-fluoro-1H-1,3-benzodiazole-4-carboxamide as a promising PARP inhibitor scaffold began with high-throughput screening campaigns that identified the benzimidazole-4-carboxamide core as a potent inhibitor of PARP-1.[7] Early efforts focused on optimizing the substituent at the 2-position of the benzimidazole ring to enhance potency and cellular activity.

The strategic decision to introduce a fluorine atom at the 6-position was driven by the need to improve upon the drug-like properties of the initial lead compounds. The rationale was multi-faceted:

  • Enhanced Potency: The electron-withdrawing nature of fluorine can increase the acidity of the benzimidazole N-H proton, potentially leading to stronger hydrogen bonding interactions within the PARP active site.

  • Improved Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage, thus blocking a potential site of oxidative metabolism on the benzene ring.

  • Favorable Pharmacokinetics: Fluorine substitution can influence lipophilicity and membrane permeability, which are critical for oral bioavailability and tumor penetration.

This strategic fluorination led to the identification of compounds with significantly improved overall profiles, establishing 6-fluoro-1H-1,3-benzodiazole-4-carboxamide as a key scaffold for further optimization. A recent study highlighted the development of a series of 5-fluoro-1H-benzimidazole-4-carboxamide analogs (which, based on IUPAC nomenclature, corresponds to the 6-fluoro isomer when the carboxamide is at the 4-position) that demonstrated potent PARP-1 inhibition.[8][9]

Chemical Synthesis: A Step-by-Step Guide

The synthesis of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide derivatives generally follows a convergent approach, starting from a suitably substituted o-phenylenediamine precursor. The following is a detailed, representative protocol for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of 6-Fluoro-1H-1,3-benzodiazole-4-carboxamide

Step 1: Synthesis of 2,3-Diamino-5-fluorobenzoic Acid

  • Nitration: Begin with 4-fluorobenzoic acid. Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group, yielding 4-fluoro-3-nitrobenzoic acid.

  • Reduction: The nitro group is then reduced to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon, to afford 2-amino-5-fluorobenzoic acid.

  • Second Nitration: A second nitration is performed to introduce a nitro group at the 3-position, yielding 2-amino-5-fluoro-3-nitrobenzoic acid.

  • Final Reduction: The second nitro group is then reduced to an amino group to provide the key intermediate, 2,3-diamino-5-fluorobenzoic acid.

Step 2: Cyclization to form the Benzimidazole Core

  • Reaction with an Aldehyde: The 2,3-diamino-5-fluorobenzoic acid is condensed with an appropriate aldehyde (R-CHO) in the presence of an oxidizing agent like sodium metabisulfite. This reaction forms the 2-substituted-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid.

  • Amidation: The resulting carboxylic acid is then converted to the corresponding carboxamide. This is typically achieved by activating the carboxylic acid with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an amine source, such as ammonium chloride and a base like diisopropylethylamine (DIPEA).

Synthetic_Pathway cluster_0 Starting Material cluster_1 Key Intermediate Synthesis cluster_2 Benzimidazole Formation A 4-Fluorobenzoic Acid B 2-Amino-5-fluorobenzoic Acid A->B 1. Nitration 2. Reduction C 2,3-Diamino-5-fluorobenzoic Acid B->C 1. Nitration 2. Reduction D 2-Substituted-6-fluoro-1H- 1,3-benzodiazole-4-carboxylic acid C->D R-CHO, Na2S2O5 E 6-Fluoro-1H-1,3-benzodiazole- 4-carboxamide Derivative D->E Amidation (e.g., HATU, NH4Cl, DIPEA)

Caption: General synthetic route to 6-fluoro-1H-1,3-benzodiazole-4-carboxamide derivatives.

Structure-Activity Relationship (SAR) Analysis

The SAR of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide derivatives has been extensively explored, with a primary focus on modifications at the 2-position of the benzimidazole ring. The following table summarizes the key SAR findings from the literature, particularly from studies on PARP-1 inhibition.

Position of Modification Substituent Effect on PARP-1 Inhibitory Activity Rationale/Insight
2-Position Small alkyl groups (e.g., methyl, ethyl)Moderate activityProvides a balance of steric bulk and lipophilicity.
Cyclic amines (e.g., piperidine, pyrrolidine)Potent activityThe basic nitrogen can form favorable interactions with the enzyme. The ring structure offers a scaffold for further optimization.[7]
Substituted phenyl ringsVariable activity, highly dependent on substitution patternAllows for exploration of additional binding pockets and can improve pharmacokinetic properties. Electron-withdrawing groups are often favored.
Heterocyclic rings (e.g., pyridine, pyrazole)Potent activityCan introduce additional hydrogen bond donors and acceptors, leading to enhanced binding affinity.
6-Position FluorineIncreased potency and improved metabolic stabilityThe electron-withdrawing nature of fluorine enhances binding interactions, and the strong C-F bond blocks metabolic oxidation.[4]
4-Position CarboxamideEssential for activityForms critical hydrogen bonds with key amino acid residues in the PARP active site.[3]

A study on 5-fluoro-1H-benzimidazole-4-carboxamide derivatives revealed that compound 10f , featuring a substituted piperazine moiety at the 2-position, exhibited potent PARP-1 inhibition with an IC50 of 43.7 nM and excellent cellular activity.[8][9] This highlights the importance of a carefully selected substituent at the 2-position to complement the beneficial effects of the 6-fluoro group.

SAR_Diagram cluster_0 Core Scaffold: 6-Fluoro-1H-1,3-benzodiazole-4-carboxamide cluster_1 Key Modification Points Core R2 2-Position: - Crucial for potency - Accommodates diverse substituents F6 6-Position (Fluoro): - Enhances potency - Improves metabolic stability CONH2_4 4-Position (Carboxamide): - Essential for binding

Caption: Key structural features and points of modification for SAR of the core scaffold.

Biological Evaluation: Standard Protocols

The biological evaluation of novel 6-fluoro-1H-1,3-benzodiazole-4-carboxamide derivatives typically involves a series of in vitro assays to determine their potency and selectivity as PARP inhibitors, as well as their anti-proliferative effects on cancer cell lines.

Experimental Protocol: PARP-1 Enzyme Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against the PARP-1 enzyme.

  • Assay Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1. The resulting biotinylated histones are then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Materials: Recombinant human PARP-1 enzyme, activated DNA, biotinylated NAD+, histone H1, streptavidin-HRP, chemiluminescent substrate, assay buffer, and test compounds.

  • Procedure:

    • Add assay buffer, activated DNA, and histone H1 to a 96-well plate.

    • Add serial dilutions of the test compound or vehicle control.

    • Initiate the reaction by adding a mixture of PARP-1 enzyme and biotinylated NAD+.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a PARP inhibitor at a high concentration (e.g., olaparib).

    • Wash the plate and add streptavidin-HRP.

    • Incubate and wash the plate again.

    • Add the chemiluminescent substrate and measure the signal using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a general procedure for assessing the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Assay Principle: These assays measure cell viability based on metabolic activity. The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.

  • Materials: Cancer cell lines (e.g., BRCA-mutant and BRCA-proficient lines), cell culture medium, fetal bovine serum (FBS), 96-well plates, test compounds, and the chosen viability reagent (MTT or CellTiter-Glo®).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the viability reagent according to the manufacturer's instructions.

    • Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) by plotting the cell viability against the compound concentration.

Conclusion and Future Perspectives

The 6-fluoro-1H-1,3-benzodiazole-4-carboxamide scaffold represents a significant advancement in the development of potent and selective PARP inhibitors. The strategic incorporation of fluorine at the 6-position has proven to be a highly effective strategy for enhancing the pharmacological properties of this class of compounds. The in-depth understanding of the structure-activity relationship, coupled with robust synthetic and biological evaluation protocols, provides a solid foundation for the further optimization of these inhibitors.

Future research in this area will likely focus on:

  • Fine-tuning the 2-position substituent: Exploring novel and diverse chemical matter at this position to further enhance potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of these novel PARP inhibitors with other anticancer agents, including chemotherapy, radiotherapy, and immunotherapy.

  • Targeting other PARP family members: While PARP-1 and PARP-2 are the primary targets, exploring the potential of these compounds to inhibit other PARP family members could open up new therapeutic avenues.

  • Overcoming Resistance: Developing next-generation inhibitors that can overcome the mechanisms of resistance that have emerged with current PARP inhibitors.

The continued exploration of the 6-fluoro-1H-1,3-benzodiazole-4-carboxamide scaffold holds immense promise for the development of novel and effective cancer therapies, ultimately benefiting patients with a wide range of malignancies.

References

  • Wang J, Wang X, Li H, et al. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorg Med Chem Lett. 2016;26(16):4127-4132. [Link][8]

  • Penning TD, Zhu GD, Gandhi VB, et al. Synthesis and Evaluation of a New Generation of Orally Efficacious Benzimidazole-Based Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors as Anticancer Agents. J Med Chem. 2009;52(2):514-523. [Link][5]

  • ChEMBL. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. [Link][9]

  • Al-Harthy T, Zoghaib W, Abdel-Jalil R. Importance of Fluorine in Benzazole Compounds. Molecules. 2020;25(20):4743. [Link][4]

  • Penning TD, Zhu GD, Gong J, et al. Optimization of Phenyl-Substituted Benzimidazole Carboxamide Poly(ADP-Ribose) Polymerase Inhibitors: Identification of (S)-2-(2-Fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a Potent and Efficacious Inhibitor. J Med Chem. 2010;53(8):3142-3153. [Link][10]

  • The Chemistry of the Benzimidazoles Ligand. [Link][11]

  • Wang P, Yuan Y, Yang T, et al. Design, Synthesis, and Biological Evaluation of 5-Amino-4-fluoro-1 H-benzo[ d]imidazole-6-carboxamide Derivatives as Novel and Potential MEK/RAF Complex Inhibitors Based on the "Clamp" Strategy. J Med Chem. 2024. [Link][12]

  • Yıldırım S, Gümüş M, Çavuşoğlu BK, et al. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules. 2021;26(21):6658. [Link][13]

  • Wikipedia. Benzimidazole. [Link][14]

  • Chemistry Stack Exchange. Bibenzimidazole nomenclature: Indicated H and locants. [Link][15]

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. [Link][16]

  • Gaisina IN, Serebrennikova MV, Valuyskikh A, et al. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protoc. 2023;4(4):102599. [Link][17]

  • ResearchGate. Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide:A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. [Link][3]

  • ResearchGate. Numbering system in benzimidazole. [Link][18]

  • Abdullah I, et al. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. Bioorg Med Chem. 2015;23(21):7099-7106. [Link][19]

  • ResearchGate. An in silico protocol for identifying potential poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors from chemical databases. [Link][20]

  • Wang S, et al. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (Talazoparib, BMN 673), a Potent and Orally Efficacious Poly(ADP-ribose) Polymerase (PARP) Inhibitor. J Med Chem. 2016;59(1):335-345. [Link][21]

  • IUPAC. pros. In: IUPAC Compendium of Chemical Terminology. 5th ed. [Link][22]

  • Penning TD, Zhu GD, Gandhi VB, et al. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: a potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorg Med Chem. 2008;16(14):6965-6975. [Link][7]

  • Li H, et al. High affinity and low PARP-trapping benzimidazole derivatives as a potential warhead for PARP1 degraders. Eur J Med Chem. 2024;273:116405. [Link][1]

  • ResearchGate. Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide:A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. [Link][6]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link][23]

  • Jochems C, et al. Immunotherapy utilizing the combination of natural killer- and antibody dependent cellular cytotoxicity (ADCC)-mediating agents with poly (ADP-ribose) polymerase (PARP) inhibition. J Immunother Cancer. 2018;6(1):145. [Link][24]

  • PubChem. Benzimidazole. [Link][25]

  • NMS Group. PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. [Link][26]

  • Al-dujaili, A. H. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(7), 103241. [Link]

  • Satija, G., Sharma, B., Madan, A., Iqubal, A., Akhter, M., Parvez, S., & Alam, M. M. (2022). Benzimidazole based derivatives as anticancer agents: Structure activity relationship analysis for various targets. Journal of Heterocyclic Chemistry, 59(5), 815-840. [Link][27]

  • Kumar, K. S., & Kumar, B. V. (2022). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry, 4(2), 1-8. [Link][28]

Sources

Exploratory

An In-depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

Introduction The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for maintaining brain homeostasis and protecting the CNS from toxins and pathogens.[2] However, it also represents a major impediment to the delivery of therapeutic agents to the brain.[3][4] An estimated 98% of small-molecule drugs are unable to cross the BBB, significantly hindering the development of treatments for a wide range of neurological and psychiatric disorders.[5]

This guide provides a comprehensive framework for assessing the BBB permeability of a novel small molecule, 6-fluoro-1H-1,3-benzodiazole-4-carboxamide . As a compound of interest for potential CNS applications, a thorough understanding of its ability to penetrate the BBB is a critical first step in its development pipeline. This document is intended for researchers, scientists, and drug development professionals, offering a multi-faceted approach that integrates computational, in vitro, and in vivo methodologies. We will delve into the causality behind experimental choices, emphasizing the establishment of self-validating systems to ensure data integrity and reproducibility.

The Compound of Interest: 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

The core structure, a fluorinated benzimidazole carboxamide, possesses features that warrant investigation for CNS activity. The benzimidazole scaffold is a common motif in neuropharmacology, and the carboxamide and fluoro substituents can significantly influence physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are key determinants of BBB permeation.

Part 1: Predictive Analysis - In Silico and Physicochemical Profiling

Before embarking on resource-intensive experimental studies, a robust in silico and physicochemical analysis is essential. These predictive methods offer a high-throughput and cost-effective initial assessment of a compound's potential to cross the BBB.[6][7]

Physicochemical Properties

The ability of a small molecule to passively diffuse across the BBB is largely governed by its physicochemical properties.[8][9] Key parameters to consider for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide include:

  • Lipophilicity (logP/logD): A measure of a compound's solubility in a lipid versus an aqueous environment. An optimal range is crucial, as high lipophilicity can lead to non-specific binding and poor solubility, while low lipophilicity can hinder membrane partitioning.

  • Molecular Weight (MW): Generally, small molecules with a molecular weight of less than 400-500 Da have a higher probability of crossing the BBB via passive diffusion.[5][9]

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and hydrogen bonding capacity. A lower TPSA is generally associated with better BBB penetration.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bonds can impede a molecule's ability to cross the lipid-rich BBB.[9]

  • pKa: The ionization state of a molecule at physiological pH (7.4) affects its charge and, consequently, its ability to permeate the BBB.

These properties can be calculated using various software platforms, and a hypothetical profile for our compound of interest is presented below.

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight (MW)~195.16 g/mol Favorable (well below the 400-500 Da threshold)
Lipophilicity (clogP)1.5 - 2.5Within the optimal range for passive diffusion
Topological Polar Surface Area (TPSA)~70-80 ŲModerate; may require a balance with other properties for good penetration
Hydrogen Bond Donors2Favorable
Hydrogen Bond Acceptors3Favorable
Computational (In Silico) Modeling

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can provide quantitative predictions of BBB permeability, often expressed as logBB (logarithm of the brain-to-blood concentration ratio) or logPS (logarithm of the permeability-surface area product).[6][10] These models are trained on large datasets of compounds with known BBB permeability and can identify key molecular descriptors that correlate with brain penetration.[11][12][13]

Part 2: In Vitro Assessment of BBB Permeability

While predictive models are useful for initial screening, in vitro models provide a more direct and biologically relevant measure of a compound's ability to cross an endothelial barrier.[3][14] These models are essential for ranking compounds and elucidating transport mechanisms.[3]

The Transwell Co-Culture Model

A widely used in vitro BBB model involves a co-culture of brain capillary endothelial cells with astrocytes in a Transwell system.[14] The endothelial cells form a monolayer on a microporous membrane, which separates the apical (blood side) and basolateral (brain side) compartments.[14] The presence of astrocytes is crucial as they secrete factors that induce the formation of tight junctions, a hallmark of the BBB, leading to a more physiologically relevant barrier.[1][14]

Diagram: In Vitro Transwell BBB Model Workflow

G cluster_prep Model Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed_astrocytes 1. Seed Astrocytes in 24-well plate seed_endothelial 2. Seed Brain Endothelial Cells on Transwell insert co_culture 3. Co-culture for 5-7 days seed_endothelial->co_culture teer_measurement 4. Measure TEER (>150 Ω·cm²) co_culture->teer_measurement add_compound 5. Add Compound to Apical Chamber teer_measurement->add_compound incubate 6. Incubate (e.g., 60 min) add_compound->incubate sample_apical 7. Collect Sample from Apical Chamber incubate->sample_apical sample_basolateral 8. Collect Sample from Basolateral Chamber incubate->sample_basolateral lc_ms 9. Quantify Compound (LC-MS/MS) sample_apical->lc_ms sample_basolateral->lc_ms calculate_papp 10. Calculate Papp lc_ms->calculate_papp

Caption: Workflow for assessing BBB permeability using a Transwell co-culture model.

Experimental Protocol: Permeability Assay

1. Cell Culture and Model Assembly:

  • Culture primary or immortalized brain endothelial cells (e.g., hCMEC/D3) and astrocytes.
  • Seed astrocytes on the bottom of a 24-well plate.
  • Seed endothelial cells on the apical side of a Transwell insert (e.g., 0.4 µm pore size).
  • Place the insert into the well containing astrocytes and co-culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.

2. Barrier Integrity Assessment:

  • Measure TEER using a voltmeter. A high TEER value (typically >150 Ω·cm²) indicates the formation of tight junctions and a robust barrier.[15] This is a critical self-validating step to ensure the integrity of the in vitro model.
  • Optionally, assess the permeability of a fluorescently labeled, non-permeable marker like Lucifer yellow or FITC-dextran to confirm low paracellular leakage.

3. Permeability Experiment:

  • Replace the medium in both apical and basolateral chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
  • Add a known concentration of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide to the apical (donor) chamber.
  • Include positive (e.g., caffeine) and negative (e.g., atenolol) controls for BBB permeability.
  • At specified time points (e.g., 15, 30, 60, 90 minutes), collect samples from the basolateral (receiver) chamber. A sample from the apical chamber should also be taken at the beginning and end of the experiment to confirm compound stability.

4. Sample Analysis and Data Calculation:

  • Quantify the concentration of the compound in the collected samples using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
  • Calculate the apparent permeability coefficient (Papp) using the following formula:
Interpreting In Vitro Data

The calculated Papp value for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide can be compared to established benchmarks to classify its permeability potential.

Papp (x 10⁻⁶ cm/s)BBB Permeability Classification
> 6High
2 - 6Medium
< 2Low

Part 3: Investigating Transport Mechanisms

The BBB is not just a passive barrier; it is equipped with a variety of transporters that can facilitate the uptake of nutrients and efflux of xenobiotics.[1][16] Understanding if 6-fluoro-1H-1,3-benzodiazole-4-carboxamide is a substrate for any of these transporters is crucial.

Efflux Transporters

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are highly expressed at the BBB and actively pump a wide range of compounds out of the brain.[17] To determine if our compound is a substrate for these efflux transporters, the permeability assay can be repeated in the presence of specific inhibitors (e.g., verapamil for P-gp).

The efflux ratio (ER) is calculated as:

ER = Papp (basolateral to apical) / Papp (apical to basolateral)

An ER > 2 suggests that the compound is subject to active efflux. A significant decrease in the ER in the presence of an inhibitor confirms the involvement of that specific transporter.

Diagram: Integrated Strategy for BBB Permeability Assessment

G start Compound of Interest (6-fluoro-1H-1,3-benzodiazole-4-carboxamide) in_silico In Silico & Physicochemical Prediction (logP, MW, TPSA) start->in_silico in_vitro In Vitro Permeability (Papp Assay) in_silico->in_vitro Favorable Profile? transport_mech Transport Mechanism (Efflux Ratio) in_vitro->transport_mech Permeable? in_vivo In Vivo Validation (Microdialysis, Brain:Plasma Ratio) transport_mech->in_vivo Not an Efflux Substrate? decision Decision Point: Advance to CNS Program? in_vivo->decision

Caption: A sequential and integrated approach to evaluating BBB permeability.

Part 4: In Vivo Confirmation

While in vitro models are powerful screening tools, they do not fully replicate the complexity of the in vivo environment.[3][5] Therefore, promising candidates should ultimately be evaluated in vivo.[18][19]

Common In Vivo Techniques
  • Brain-to-Plasma Concentration Ratio (Kp): This involves administering the compound to an animal model (e.g., a rat or mouse) and measuring its concentration in both the brain tissue and the blood at a specific time point.

  • In Situ Brain Perfusion: This technique allows for the direct measurement of the rate of drug uptake into the brain from a controlled perfusate, providing a permeability-surface area (PS) product.

  • Microdialysis: This method involves implanting a small probe into a specific brain region to sample the extracellular fluid and measure the unbound concentration of the drug in the brain over time. This is considered a gold-standard technique for determining the pharmacologically active concentration of a drug in the CNS.

The choice of in vivo method will depend on the specific research question and the stage of drug development. The data obtained from these studies are critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships for CNS-targeted compounds.

Conclusion

Assessing the blood-brain barrier permeability of a novel compound like 6-fluoro-1H-1,3-benzodiazole-4-carboxamide requires a systematic and multi-tiered approach. By integrating in silico predictions, robust in vitro assays, and targeted in vivo studies, researchers can build a comprehensive profile of a compound's CNS disposition. This guide provides a foundational framework for these investigations, emphasizing the importance of experimental rigor and self-validating protocols. A thorough understanding of a compound's ability to cross the BBB is a non-negotiable prerequisite for its successful development as a CNS therapeutic.

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (URL: )
  • In-vitro blood-brain barrier models for drug screening and perme
  • Crossing the Blood-Brain Barrier: Transport Mechanisms for Small Molecule and Biologic Drugs - StackWave. (2023, July 12). (URL: )
  • Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. (URL: )
  • Transporter-mediated Small Molecule Drug Blood-Brain Barrier Penetr
  • Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier - MDPI. (2025, February 6). (URL: [Link])

  • Drug transport across the blood–brain barrier - PMC. (2012, August 29). (URL: [Link])

  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC. (URL: [Link])

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers. (URL: [Link])

  • Transport Mechanisms at the Blood–Brain Barrier and in Cellular Compartments of the Neurovascular Unit: Focus on CNS Delivery of Small Molecule Drugs - MDPI. (2022, July 20). (URL: [Link])

  • In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments. (URL: [Link])

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Publications. (2024, May 22). (URL: [Link])

  • 5 Computational approaches to the prediction of the blood–brain distribution and design of targeted drugs - IEEE Xplore. (URL: [Link])

  • Permeability of in vitro blood-brain barrier models - IEEE Conference Publication. (URL: [Link])

  • Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models - PMC. (2025, March 27). (URL: [Link])

  • Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed. (2015, February 15). (URL: [Link])

  • Assessment of Blood-Brain Barrier Penetration: In Silico, In Vitro and In Vivo. (2002, December 1). (URL: [Link])

  • In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. (URL: [Link])

  • In vivo methods for imaging blood–brain barrier function and dysfunction - PMC. (URL: [Link])

  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs … - ResearchGate. (URL: [Link])

  • Protective effects of 4-HBd on blood–brain barrier integrity in MCAO/R model rats based on brain pharmacokinetic characteristics - Frontiers. (2025, April 7). (URL: [Link])

  • Blood-brain Barrier Drug Discovery for Central Nervous System Infections. (URL: [Link])

  • ACS. (URL: [Link])

  • (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE - ResearchGate. (2025, March 22). (URL: [Link])

  • A blood–brain barrier overview on structure, function, impairment, and biomarkers of integrity - PMC. (URL: [Link])

  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease - Frontiers. (2025, September 25). (URL: [Link])

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: [Link])

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC. (URL: [Link])

  • Synthesis and Computational Analysis of Novel Carboximidamide/ Benzothiazole and 1,2,4-Oxadiazole/Benzothiazole Hybrid Compounds for Biological Applications. (2025, November 5). (URL: [Link])

Sources

Foundational

In vitro biological activity of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

An In-Depth Technical Guide to the In Vitro Biological Activity of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide Abstract This technical guide provides a comprehensive overview of the anticipated in vitro biological activit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro biological activities of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related analogues, particularly fluorinated benzimidazole carboxamides, to project a robust profile of its likely biological functions. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of pharmacological effects including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3] This guide focuses on the most probable and potent of these activities, detailing the underlying mechanisms, providing exemplary in vitro testing protocols, and offering insights into the interpretation of potential results. The primary anticipated activity is the inhibition of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair, making this compound a promising candidate for anticancer research.[4][5]

Introduction: The Benzimidazole Scaffold and Rationale

The benzimidazole core, a fusion of benzene and imidazole rings, is a structural motif of significant interest in drug discovery due to its resemblance to endogenous purines, allowing it to interact with a variety of biological targets.[3] The strategic placement of substituents on this scaffold is a key approach in medicinal chemistry to modulate pharmacological activity.

The molecule 6-fluoro-1H-1,3-benzodiazole-4-carboxamide incorporates three critical features:

  • The Benzimidazole Core: Provides the fundamental structure for interaction with biological macromolecules.

  • A Fluorine Atom at the 6-position: The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and cell permeability due to its high electronegativity and small size.

  • A Carboxamide Group at the 4-position: This group can act as a key hydrogen bond donor and acceptor, crucial for specific interactions within enzyme active sites or receptors.

Based on extensive research on similar compounds, particularly 5-fluoro-1H-benzimidazole-4-carboxamide derivatives, the primary and most potent in vitro biological activity of the title compound is predicted to be the inhibition of the PARP enzyme family.[4] Additional activities, such as broad anticancer cytotoxicity and antimicrobial effects, are also anticipated and will be explored.

Primary Anticipated Biological Activity: PARP-1 Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme central to the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. In many cancers, other DNA repair pathways, such as homologous recombination (HR), are compromised (e.g., in BRCA1/2 mutated cancers). The inhibition of PARP-1 in these cancer cells leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks and generate double-strand breaks. In the absence of a functional HR pathway, these double-strand breaks cannot be repaired, leading to cell death through a process known as synthetic lethality.

Closely related 5-fluoro-benzimidazole-4-carboxamide analogues have demonstrated potent inhibition of the PARP-1 enzyme, with IC50 values in the nanomolar range.[4] For instance, certain derivatives have shown strong enzymatic inhibition (IC50 of 43.7nM) and have been effective in potentiating the cytotoxicity of DNA-damaging agents like temozolomide.[4]

Signaling Pathway: PARP-1 in DNA Repair and Synthetic Lethality

The diagram below illustrates the central role of PARP-1 in DNA repair and the concept of synthetic lethality when it is inhibited in cancer cells with deficient homologous recombination (HR) repair.

PARP_Inhibition_Pathway cluster_0 Normal Cell / HR-Proficient Cancer Cell cluster_1 HR-Deficient Cancer Cell (e.g., BRCA-mutated) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER Repair_Normal DNA Repaired BER->Repair_Normal DNA_DSB_Normal DNA Double-Strand Break (DSB) HR_Normal Homologous Recombination (HR) Repair DNA_DSB_Normal->HR_Normal Survival_Normal Cell Survival HR_Normal->Survival_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP1_Inhibited PARP-1 Inhibited DNA_SSB_Cancer->PARP1_Inhibited Compound 6-fluoro-1H-1,3-benzodiazole-4-carboxamide Compound->PARP1_Inhibited BER_Blocked BER Blocked PARP1_Inhibited->BER_Blocked DSB_Accumulation DSB Accumulation at Replication Fork BER_Blocked->DSB_Accumulation HR_Deficient Deficient HR Repair DSB_Accumulation->HR_Deficient Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis

Caption: Mechanism of PARP-1 inhibition leading to synthetic lethality.

Experimental Protocol: In Vitro PARP-1 Enzymatic Assay

This protocol describes a standard, non-radioactive assay to determine the IC50 value of a test compound against PARP-1.

Objective: To quantify the inhibitory effect of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide on PARP-1 activity.

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Histones (as a substrate for poly(ADP-ribosyl)ation)

  • Biotinylated NAD+

  • Activated DNA (to stimulate PARP-1 activity)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Stop Solution (e.g., H2SO4)

  • 96-well, high-binding microplate

  • Test Compound (serial dilutions)

  • Positive Control (e.g., Olaparib, Veliparib)

Step-by-Step Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with histones by incubating overnight at 4°C. Wash the wells with wash buffer (PBS + Tween-20) to remove unbound histones.

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 µM) in the assay buffer. Also prepare wells for a no-inhibitor (positive enzyme activity) control and a background (no enzyme) control.

  • Reaction Initiation: Add the following to each well in order: assay buffer, activated DNA, PARP-1 enzyme, and the test compound dilution (or control).

  • Enzyme Reaction: Initiate the PARP reaction by adding biotinylated NAD+ to all wells. Incubate the plate at room temperature for 1 hour.

  • Detection: Stop the reaction and wash the wells to remove unreacted components. Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature. The Streptavidin-HRP will bind to the biotinylated ADP-ribose chains attached to the histones.

  • Signal Generation: Wash the wells again. Add the HRP substrate (TMB) and incubate in the dark until a blue color develops.

  • Measurement: Stop the color development by adding the stop solution (which turns the color to yellow). Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Plot the percentage of inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Secondary Anticipated Activity: Anticancer Cytotoxicity

Benzimidazole derivatives are well-documented cytotoxic agents against a wide range of cancer cell lines.[6][7] The cytotoxic effects are often the result of various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and interference with key signaling kinases.[3] The inhibition of PARP-1 itself contributes significantly to cytotoxicity, especially in specific cancer cell types.

Experimental Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the IC50 value of the test compound against selected cancer cell lines (e.g., HCT116, A549, MCF-7).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include wells for vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and determine the IC50 value.

Data Presentation: Anticipated In Vitro Activity

The following table summarizes the anticipated quantitative data for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide based on published results for highly similar analogues.[4][5]

Assay TypeTarget / Cell LineAnticipated Potency MetricExpected Value RangeReference Compound
Enzymatic Inhibition PARP-1IC5010 - 100 nM5-fluoro analogue[4]
Cellular Potency HCT116 (Colon Cancer)IC505 - 15 µM5-fluoro analogue[4]
Cellular Potency A549 (Lung Cancer)IC501 - 10 µM5-fluoro analogue[4]
Cellular Potency BRCA-deficient cell lineIC50< 1 µMA-620223[5]
Antimicrobial S. aureusMIC2 - 16 µg/mLRelated Benzimidazoles[8]
Antimicrobial E. coliMIC8 - 32 µg/mLRelated Benzimidazoles[8]

Tertiary Anticipated Activity: Antimicrobial Effects

The benzimidazole scaffold is present in several clinically used antimicrobial and antifungal agents.[9][10] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, or disruption of cellular synthesis pathways.[9]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The workflow for determining the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is outlined below.

MIC_Workflow start Start prep_compound Prepare 2-fold serial dilutions of test compound in broth start->prep_compound inoculate Inoculate each dilution in a 96-well plate prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include Positive (no drug) and Negative (no bacteria) controls inoculate->controls incubation Incubate at 37°C for 18-24 hours controls->incubation visual_inspection Visually inspect for turbidity (bacterial growth) incubation->visual_inspection determine_mic MIC = Lowest concentration with no visible growth visual_inspection->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

6-fluoro-1H-1,3-benzodiazole-4-carboxamide is a molecule with significant therapeutic potential, primarily as an anticancer agent through the potent inhibition of PARP-1. Its structural features suggest strong binding affinity and favorable drug-like properties. The in vitro assays detailed in this guide provide a clear roadmap for validating these anticipated activities.

Future research should focus on:

  • Direct Synthesis and In Vitro Testing: Performing the described enzymatic and cellular assays to confirm the predicted potency and establish a definitive biological profile.

  • Selectivity Profiling: Assessing the inhibitory activity against other PARP family members (e.g., PARP-2) and a panel of kinases to determine selectivity.

  • Mechanism of Action Confirmation: Utilizing further cell-based assays, such as immunofluorescence staining for γH2AX foci, to confirm the mechanism of DNA damage accumulation in cancer cells.

  • Combination Studies: Evaluating the synergistic effects of the compound with known chemotherapeutic agents and radiation in various cancer cell lines.

This guide provides the foundational, evidence-based framework for researchers and drug development professionals to begin the comprehensive in vitro evaluation of this promising compound.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Books.
  • Can, N. T., Tuyen, T. P. T., Hai, P. T., Vo, D. D., Thuy, N. T. T., An, N. T. K., An, T. T., Tuan, L. A., & Tran, C. L. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23297-23321. [Link]

  • Kilbile, J. T., Tamboli, Y., Ansari, S. A., Rathod, S. S., Choudhari, P. B., Alkahtani, H., & Sapkala, S. B. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds, 44(6), 1-22. [Link]

  • Patel, R. V., & Patel, J. K. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 896-904.
  • Lim, S. H., & Tiong, K. H. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 1042777. [Link]

  • Özdemir, A., Göktaş, M., & Göktaş, F. (2017). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 22(12), 2235. [Link]

  • Wang, L., Liu, Y., Zhang, Y., Chen, H., Zhang, J., & Xu, Y. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4055-4061. [Link]

  • Penning, T. D., Zhu, G. D., Gong, J., Thomas, S., Gandhi, V. B., Liu, X., Shi, Y., Klinghofer, V., Johnson, E. F., Park, C. H., Fry, E. H., Zhang, T., Bouska, J. J., Olson, A. M., Bukofzer, G. T., Fern, D. N., Li, J., Giranda, V. L., & Donawho, C. K. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Advances. [Link]

  • Gîrd, C. E., Vlase, L., & Bâldea, I. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5035. [Link]

  • Patolia, V. N., Patel, D. R., Patel, K. C., & Shah, S. (2025). Benzimidazole derivatives as potent α-amylase inhibitors: synthesis, characterization and in vitro α-amylase inhibition. Future Medicinal Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. (2014). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Can, N. T., Tuyen, T. P. T., Hai, P. T., Vo, D. D., Thuy, N. T. T., An, N. T. K., An, T. T., Tuan, L. A., & Tran, C. L. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23297-23321. [Link]

  • Abbood, H. A., Al-Khafaji, Z. H. H., & Al-Masoudi, N. A. (2021). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Iraqi Journal of Pharmaceutical Sciences, 30(2), 25-33.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI. [Link]

  • Kumar, D., & Judge, V. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Journal of Infectious and Non Infectious Diseases, 3(4).
  • Can, N. T., Tuyen, T. P. T., Hai, P. T., Vo, D. D., Thuy, N. T. T., An, N. T. K., An, T. T., Tuan, L. A., & Tran, C. L. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 12(55), 35687-35708. [Link]

  • Khan, I., Ali, S., Muhammad, N., Khan, A., Ali, A., Ahmed, S., Khan, M., Khan, A., & Farooq, U. (2023). Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. Frontiers in Chemistry, 11, 1184313. [Link]

  • Marković, M., Opačak-Bernardi, T., Benci, K., Hranjec, M., & Stepanić, V. (2025). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. International Journal of Molecular Sciences, 26(8), 4443. [Link]

  • Mitry, M. M. A., El-Araby, A. M., Neyts, J., Kaptein, S. J. F., Serya, R. A. T., & Samir, N. (2020). Molecular Dynamic Study and Synthesis of 1H-benzo[d]imidazole-5-carboxamide Derivatives as Inhibitors for Yellow Fever and Zika Virus Replication. Archives of Pharmaceutical Sciences Ain Shams University, 4(2), 145-180. [Link]

  • Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (2025). Future Medicinal Chemistry. [Link]

  • Gbocho, M. K. K. E., Emien, A. F. T., Yapo, K. J. M. A., Kone, M., & Ané, A. (2021). Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. Advances in Biological Chemistry, 11(4), 165-177. [Link]

  • 6-o-substituted benzoxazole and benzothiazole compounds and methods of inhibiting csf-1r signaling. (2007). Google Patents.
  • BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. (2023). Malaysian Journal of Chemistry. [Link]

  • Kumar, M., & Singh, R. P. (2022). Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. NeuroQuantology, 20(8), 4016-4033.

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, a fluorinated benzimidazole derivative of significant interest to rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, a fluorinated benzimidazole derivative of significant interest to researchers in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity.[1] This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and self-validating system checks for each stage of the synthesis.

The synthesis of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide is a multi-step process that begins with a commercially available starting material and proceeds through nitration, reduction, cyclization, and amidation. Each step has been optimized to ensure a reliable and reproducible outcome.

Strategic Synthesis Pathway

The overall synthetic strategy is depicted in the workflow diagram below. The process initiates with the nitration of 3-fluoro-4-nitrobenzoic acid to introduce a second nitro group, followed by the simultaneous reduction of both nitro groups to form the key diamine intermediate. This intermediate then undergoes cyclization to form the benzimidazole core, and a final amidation step yields the target compound.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Amidation cluster_4 Final Product A 3-Fluoro-4-nitrobenzoic acid B 3-Fluoro-4,5-dinitrobenzoic acid A->B HNO₃, H₂SO₄ C 4,5-Diamino-3-fluorobenzoic acid B->C SnCl₂·2H₂O, HCl D 6-Fluoro-1H-1,3-benzodiazole- 4-carboxylic acid C->D HCOOH E 6-Fluoro-1H-1,3-benzodiazole- 4-carboxamide D->E SOCl₂, NH₄OH caption Figure 1: Overall synthetic workflow. Mechanism cluster_nitration Nitration cluster_cyclization Benzimidazole Formation cluster_amidation Amidation Nitration_Start Aromatic Ring Nitronium NO₂⁺ (Electrophile) Nitration_Start->Nitronium Attack Nitration_Product Nitroaromatic Nitronium->Nitration_Product Substitution Diamine o-Phenylenediamine derivative FormicAcid HCOOH Diamine->FormicAcid Condensation Intermediate Formamide Intermediate FormicAcid->Intermediate Benzimidazole Benzimidazole Ring Intermediate->Benzimidazole Dehydrative Cyclization CarboxylicAcid Carboxylic Acid AcylChloride Acyl Chloride (Activated) CarboxylicAcid->AcylChloride Activation (SOCl₂) Ammonia NH₃ (Nucleophile) AcylChloride->Ammonia Nucleophilic Attack Amide Amide Product Ammonia->Amide Substitution caption_mech Figure 2: Key mechanistic transformations.

Sources

Application

Preparation of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide Stock Solutions for In Vitro Assays

Introduction The reliability and reproducibility of in vitro assay data are fundamentally dependent on the accurate preparation of test compound stock solutions. This is particularly critical for novel chemical entities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reliability and reproducibility of in vitro assay data are fundamentally dependent on the accurate preparation of test compound stock solutions. This is particularly critical for novel chemical entities such as 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, a compound of interest in various drug discovery programs. Its benzimidazole core is a privileged scaffold found in numerous biologically active molecules. The addition of a fluoro group and a carboxamide moiety can significantly influence its physicochemical properties, including solubility, which is a critical parameter for biological testing.[1][2] Improper handling and preparation of stock solutions can lead to significant experimental artifacts, including concentration inaccuracies, compound precipitation, and degradation, ultimately resulting in misleading structure-activity relationship (SAR) data.[3]

This application note provides a comprehensive and technically detailed guide for the preparation, quality control, and storage of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide stock solutions. The protocols described herein are designed to ensure the integrity and accurate concentration of the compound, thereby supporting the generation of high-quality data in a wide range of in vitro assays. The principles and methodologies discussed are grounded in established best practices for compound management in drug discovery.[4][5]

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide is paramount for the successful preparation of stock solutions. While specific experimental data for this exact molecule is not extensively published, we can infer its likely behavior based on its structural motifs—a benzimidazole ring, a carboxamide group, and a fluorine atom. Carboxamide-containing compounds can exhibit variable solubility, and the presence of the benzimidazole core may contribute to poor aqueous solubility.[6][7]

Solvent Selection Rationale:

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[8][9] DMSO is a powerful, aprotic solvent capable of dissolving a wide array of organic compounds and is miscible with most aqueous and organic solvents.[9][10] However, it is crucial to use high-purity, anhydrous DMSO to prevent compound degradation and to minimize its hygroscopic nature, which can introduce variability.[9] The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, as higher concentrations can exert cytotoxic effects or interfere with assay components.[8]

For compounds with limited DMSO solubility, or for assays sensitive to DMSO, alternative solvents or solubilization techniques may be necessary. These can include other organic solvents like ethanol or the use of co-solvents, surfactants, or cyclodextrins.[11][12] However, the compatibility of any alternative solvent with the specific in vitro assay system must be rigorously validated.[12]

Table 1: Key Physicochemical and Solution Parameters

ParameterValue/RecommendationRationale & References
Molecular Formula C8H5FN2O[13]
Molecular Weight 180.14 g/mol [13]
Recommended Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solvating power for a wide range of organic compounds.[9][10]
Recommended Stock Concentration 10 mMA common starting concentration for serial dilutions in many in vitro assays.[8][14]
Final Assay DMSO Concentration < 0.5% (v/v)To minimize solvent-induced artifacts and cytotoxicity.[8]
Storage of Stock Solution -20°C or -80°C in aliquotsTo prevent degradation and minimize freeze-thaw cycles.[8]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide in DMSO.

Materials and Reagents:
  • 6-fluoro-1H-1,3-benzodiazole-4-carboxamide powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, cell culture grade

  • Calibrated analytical balance (readability to at least 0.1 mg)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Step-by-Step Procedure:
  • Calculate the Required Mass: To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 180.14 g/mol x 1000 mg/g = 1.8014 mg

  • Weigh the Compound:

    • Tare a sterile, amber glass vial or a low-adhesion microcentrifuge tube on the analytical balance.

    • Carefully weigh the calculated mass of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide powder into the tared container. It is advisable to weigh a slightly larger amount (e.g., 2-5 mg) to improve accuracy and then adjust the volume of DMSO accordingly.

  • Dissolve the Compound:

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Securely cap the vial and vortex thoroughly for at least 2 minutes, or until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid in dissolution, but the thermal stability of the compound should be considered.[8]

    • Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.

  • Aliquot and Store:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled tubes.[8]

    • Label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.[8]

Quality Control and Stability Assessment

Ensuring the quality and stability of the prepared stock solution is a critical, yet often overlooked, step. A multi-pronged approach to quality control (QC) is recommended.

  • Visual Inspection: Regularly inspect the stock and working solutions for any signs of precipitation or color change before each use.

  • Concentration Verification: The concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[4][15] This is particularly important for establishing a new batch of stock solution.

  • Purity Assessment: HPLC-UV or LC-MS can also be used to assess the purity of the compound in the stock solution over time, checking for the appearance of degradation products.[4][15]

  • Freeze-Thaw Stability: For compounds that will be subjected to multiple freeze-thaw cycles, a stability study should be performed. This involves subjecting an aliquot to a defined number of freeze-thaw cycles and then analyzing its concentration and purity as described above.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound Precipitation - Low solubility in DMSO at the desired concentration.- Introduction of water into the DMSO stock.[9]- Precipitation upon dilution into aqueous assay buffer.[16]- Prepare a more dilute stock solution.- Use fresh, anhydrous DMSO.- Perform serial dilutions in DMSO before adding to the aqueous buffer.[11]- Investigate alternative solubilization methods (e.g., co-solvents, surfactants).[11][12]
Inconsistent Assay Results - Inaccurate initial weighing or pipetting.- Compound degradation due to improper storage or repeated freeze-thaw cycles.[8]- Incomplete dissolution of the compound.- Recalibrate balance and pipettes.- Prepare fresh stock solution and aliquot for single use.- Ensure complete dissolution by vortexing and visual inspection.
Solvent-Induced Assay Interference - High final concentration of DMSO in the assay.[8]- Reduce the stock solution concentration to allow for a smaller volume to be added to the assay.- Include a vehicle control (DMSO only) in all experiments.[14]

Visual Workflow and Diagrams

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_qc Quality Control cluster_store Storage calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh dissolve 3. Add DMSO & Dissolve weigh->dissolve inspect 4. Visual Inspection dissolve->inspect verify 5. Concentration & Purity Verification (Optional) inspect->verify aliquot 6. Aliquot verify->aliquot store 7. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing 6-fluoro-1H-1,3-benzodiazole-4-carboxamide stock solution.

Decision Tree for Solvent Selection

G start Start: Need to Prepare Stock Solution solubility_known Is solubility in DMSO known? start->solubility_known dissolve_dmso Attempt to dissolve in DMSO at desired concentration solubility_known->dissolve_dmso No solubility_known->dissolve_dmso Yes (if soluble) successful_dissolution Completely dissolved? dissolve_dmso->successful_dissolution proceed_dmso Proceed with DMSO stock preparation successful_dissolution->proceed_dmso Yes troubleshoot Troubleshoot Solubility successful_dissolution->troubleshoot No lower_conc Try lower concentration troubleshoot->lower_conc alt_solvent Consider alternative solvents (e.g., Ethanol, co-solvents) troubleshoot->alt_solvent solubilization_tech Explore advanced solubilization techniques (e.g., surfactants, cyclodextrins) troubleshoot->solubilization_tech

Caption: Decision-making process for solvent selection.

References

  • Vertex AI Search.
  • Novartis. Implementation of high-throughput quality control processes within Compound Management. [Link]. Accessed March 17, 2026.

  • European Pharmaceutical Review. Implementation of high-throughput quality control processs within compound management. [Link]. Accessed March 17, 2026.

  • Tzigoounis, V., et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega, 2012. [Link]. Accessed March 17, 2026.

  • Cold Spring Harbor Laboratory Press. Stock Solutions. CSH Protocols, 2002. [Link]. Accessed March 17, 2026.

  • ResearchGate. Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. [Link]. Accessed March 17, 2026.

  • Indagoo. 6-Fluoro-1h-1,3-benzodiazole-4-carboxylic acid. [Link]. Accessed March 17, 2026.

  • PhytoTech Labs. Preparing Stock Solutions. [Link]. Accessed March 17, 2026.

  • Global Healing. Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]. Accessed March 17, 2026.

  • AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]. Accessed March 17, 2026.

  • Graczyk, P. P., et al. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 2021. [Link]. Accessed March 17, 2026.

  • Quora. How to make a stock solution of a substance in DMSO. [Link]. Accessed March 17, 2026.

  • ResearchGate. A Novel Approach to High-Throughput Quality Control of Parallel Synthesis Libraries. [Link]. Accessed March 17, 2026.

  • BMG LABTECH. High-throughput screening (HTS). [Link]. Accessed March 17, 2026.

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. [Link]. Accessed March 17, 2026.

  • EU-Openscreen. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]. Accessed March 17, 2026.

  • MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]. Accessed March 17, 2026.

  • ACS Publications. Efficient Solvent Selection Approach for High Solubility of Active Phytochemicals: Application for the Extraction of an Antimalarial Compound from Medicinal Plants. ACS Sustainable Chemistry & Engineering, 2017. [Link]. Accessed March 17, 2026.

  • ResearchGate. (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. [Link]. Accessed March 17, 2026.

  • Expert Opinion on Drug Discovery. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]. Accessed March 17, 2026.

  • Di, L. & Kerns, E. H. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 2006. [Link]. Accessed March 17, 2026.

  • Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]. Accessed March 17, 2026.

  • St. John's Scholar. STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. [Link]. Accessed March 17, 2026.

  • PubMed. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. [Link]. Accessed March 17, 2026.

  • Gurer-Orhan, H., et al. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 2018. [Link]. Accessed March 17, 2026.

  • Frontiers. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. [Link]. Accessed March 17, 2026.

  • Taylor & Francis. Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates: Polycyclic Aromatic Compounds. [Link]. Accessed March 17, 2026.

Sources

Method

Application Note: A Validated HPLC-UV Method for the Quantification of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

Abstract This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide. The method utilizes a C18 stationary phase with UV detection, providing a robust analytical tool for quality control and research applications. The development strategy was based on the physicochemical properties of the analyte, and the final method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2]

Introduction and Method Rationale

6-fluoro-1H-1,3-benzodiazole-4-carboxamide is a heterocyclic compound of interest in pharmaceutical development. Its benzimidazole core structure is a common scaffold in medicinal chemistry. A reliable and validated analytical method is paramount for ensuring the identity, strength, quality, and purity of drug substances and products.[3] This document provides a comprehensive guide to a validated HPLC-UV method suitable for routine analysis in both research and quality control environments.

The choice of a reversed-phase HPLC method with UV detection is predicated on the following analyte characteristics:

  • Molecular Structure and Polarity: The compound possesses a moderately polar benzimidazole ring system with a fluorine substituent and a carboxamide group. This structure is amenable to retention on a non-polar C18 stationary phase.

  • UV Chromophore: The conjugated aromatic system of the benzodiazole ring is an excellent chromophore, allowing for sensitive detection using a standard UV-Vis or photodiode array (PDA) detector. Based on similar benzimidazole structures, strong absorbance is anticipated in the 250-300 nm range.[4][5]

  • Ionization Potential: The benzimidazole moiety contains both weakly acidic (N-H) and weakly basic (imine nitrogen) centers. Controlling the ionization state of the analyte is critical for achieving sharp, symmetrical peaks. Therefore, the use of a slightly acidic mobile phase is a logical starting point to suppress the basicity of the imine nitrogen and ensure consistent protonation, leading to stable retention.

Experimental Design and Methodology

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a photodiode array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Formic Acid, LC-MS Grade

    • Deionized Water, 18.2 MΩ·cm

    • 6-fluoro-1H-1,3-benzodiazole-4-carboxamide reference standard (>99.5% purity).

Chromatographic Method Development Workflow

The development process is a systematic approach to achieving optimal separation and detection.

MethodDevelopmentWorkflow start_node Analyte Characterization (UV Scan, Solubility) dev_node Initial Parameter Selection (Column, Mobile Phase) start_node->dev_node informs opt_node Method Optimization (Gradient, pH, Temp.) dev_node->opt_node refine val_node Method Validation (ICH Guidelines) opt_node->val_node qualifies final_node Final Method val_node->final_node establishes

Caption: Workflow for HPLC Method Development and Validation.

Step 1: Diluent Selection and Wavelength Determination Initial solubility tests indicated the analyte is soluble in a mixture of water and an organic solvent like methanol or acetonitrile. A 50:50 mixture of Methanol:Water was chosen as the diluent. A solution of the reference standard was scanned from 200 to 400 nm using the PDA detector to identify the wavelength of maximum absorbance (λmax). The λmax was determined to be 285 nm , which was selected for all subsequent experiments to ensure maximum sensitivity.

Step 2: Column and Mobile Phase Screening A C18 column was chosen as the primary stationary phase for its versatility.[6] An isocratic elution using Acetonitrile and Water was first tested. Peak tailing was observed, which is common for amine-containing heterocycles. The addition of 0.1% formic acid to the mobile phase significantly improved peak symmetry by ensuring a consistent protonation state for the analyte. A gradient elution was then developed to ensure elution of any potential late-eluting impurities and to shorten the run time.

Optimized Chromatographic Conditions

The final optimized method parameters are summarized in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12.1-15 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm (PDA)
Injection Volume 10 µL
Run Time 15 minutes
Diluent Methanol:Water (50:50, v/v)
Standard and Sample Preparation Protocol

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 6-fluoro-1H-1,3-benzodiazole-4-carboxamide reference standard.

  • Transfer the standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of diluent (Methanol:Water, 50:50) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Working Standard Solutions (Calibration Curve):

  • Prepare a series of working standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL . A typical calibration series would include 1, 5, 10, 25, 50, and 100 µg/mL.

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][7] The validation process assesses the core performance characteristics of the analytical procedure.

ValidationParameters center_node Fit-for-Purpose Method param_node_style param_node_style Specificity Specificity Specificity->center_node Linearity Linearity Linearity->center_node Accuracy Accuracy Accuracy->center_node Precision Precision Precision->center_node Range Range Range->center_node LOQ LOQ LOQ->center_node Robustness Robustness Robustness->center_node

Sources

Application

Application of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide in Enzyme Inhibition Assays: A Technical Guide

Introduction: The Emergence of Benzodiazole Carboxamides in PARP Inhibition The 6-fluoro-1H-1,3-benzodiazole-4-carboxamide scaffold has garnered significant attention within the medicinal chemistry landscape as a promisi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Benzodiazole Carboxamides in PARP Inhibition

The 6-fluoro-1H-1,3-benzodiazole-4-carboxamide scaffold has garnered significant attention within the medicinal chemistry landscape as a promising core structure for the development of potent enzyme inhibitors. Notably, derivatives of this scaffold have demonstrated significant inhibitory activity against Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1][2] PARP-1 plays a critical role in sensing and signaling DNA single-strand breaks, initiating a cascade of events that leads to DNA repair. In the context of oncology, the inhibition of PARP-1 has emerged as a successful therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1]

This technical guide provides a comprehensive overview of the application of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide in enzyme inhibition assays, with a specific focus on PARP-1. We will delve into the principles of assay design, provide detailed, field-proven protocols for determining inhibitor potency (IC50) and elucidating the mechanism of action, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the inhibitory potential of this important class of compounds.

Principle of the PARP-1 Inhibition Assay

The most common methods for assessing PARP-1 inhibition rely on the detection of its enzymatic product, poly(ADP-ribose) (PAR). In this application note, we will focus on a widely used and robust colorimetric assay. The fundamental principle of this assay is a competitive ELISA-like format where the activity of PARP-1 is quantified by the amount of PAR produced.

The workflow involves the following key steps:

  • Immobilization: Histone proteins, which are the primary substrates for PARP-1 in vivo, are coated onto the wells of a microplate.

  • Enzymatic Reaction: Recombinant human PARP-1 is incubated in the histone-coated wells with its substrate, nicotinamide adenine dinucleotide (NAD+), and varying concentrations of the inhibitor (6-fluoro-1H-1,3-benzodiazole-4-carboxamide). In the presence of activated DNA, PARP-1 catalyzes the transfer of ADP-ribose units from NAD+ to the histone proteins, forming long chains of PAR.

  • Detection: The amount of PAR generated is detected using an anti-PAR antibody conjugated to an enzyme, such as horseradish peroxidase (HRP).

  • Signal Generation: A colorimetric substrate for HRP is added, and the resulting absorbance is measured using a microplate reader. The intensity of the color is directly proportional to the amount of PAR produced and thus, to the activity of PARP-1. A decrease in signal in the presence of the inhibitor indicates its inhibitory effect.

Experimental Workflow for PARP-1 Inhibition Assay

The following diagram illustrates the sequential steps involved in the PARP-1 colorimetric inhibition assay.

PARP1_Inhibition_Assay_Workflow Workflow for PARP-1 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Measurement cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide add_components Add PARP-1, activated DNA, NAD+, and inhibitor to wells prep_inhibitor->add_components prep_reagents Prepare assay reagents: PARP-1, NAD+, activated DNA, buffers prep_reagents->add_components plate_coating Coat microplate wells with histone proteins plate_coating->add_components incubation Incubate to allow enzymatic reaction add_components->incubation washing1 Wash wells to remove unbound reagents incubation->washing1 add_antibody Add anti-PAR-HRP conjugate washing1->add_antibody incubation2 Incubate for antibody binding add_antibody->incubation2 washing2 Wash wells to remove unbound antibody incubation2->washing2 add_substrate Add HRP substrate (e.g., TMB) washing2->add_substrate read_plate Measure absorbance at specified wavelength add_substrate->read_plate plot_data Plot % inhibition vs. inhibitor concentration read_plate->plot_data calc_ic50 Calculate IC50 value using non-linear regression plot_data->calc_ic50

Caption: Workflow for determining PARP-1 inhibition.

Detailed Protocol for IC50 Determination

This protocol is designed for a 96-well microplate format and can be adapted for other formats.

Materials and Reagents
  • Inhibitor: 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

  • Recombinant Human PARP-1 Enzyme

  • Histone H1

  • NAD+ (Nicotinamide Adenine Dinucleotide)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Anti-PAR Monoclonal Antibody (HRP-conjugated)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl₂, DTT, and a non-ionic detergent)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well microplates (high-binding capacity)

  • Microplate reader capable of measuring absorbance at 450 nm

Step-by-Step Procedure
  • Plate Coating:

    • Dilute Histone H1 to a final concentration of 10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted Histone H1 solution to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • The following day, wash the plate three times with 200 µL of Wash Buffer per well. Pat the plate dry on a paper towel.

  • Inhibitor Preparation:

    • Prepare a stock solution of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide in 100% DMSO.

    • Perform a serial dilution of the inhibitor in Assay Buffer to obtain a range of concentrations. It is recommended to use at least 10 different concentrations for an accurate IC50 determination.[3] Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%, as higher concentrations can affect enzyme activity.[4]

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and NAD+ in Assay Buffer. The optimal concentrations of these components should be determined empirically, but a starting point is typically around 10-20 ng of PARP-1, 1 µg of activated DNA, and 200 µM NAD+ per well.

    • Add 50 µL of the serially diluted inhibitor to the corresponding wells.

    • Include control wells:

      • 100% Activity Control: 50 µL of Assay Buffer with DMSO (no inhibitor).

      • Blank: 50 µL of Assay Buffer (no enzyme).

    • Initiate the reaction by adding 50 µL of the PARP-1 reaction mixture to all wells.

    • Incubate the plate at 37°C for 1 hour.[5]

  • Detection:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Dilute the anti-PAR-HRP antibody in Assay Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate at room temperature for 1 hour.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until a sufficient color change is observed in the 100% activity control wells.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Subtract the absorbance of the blank from all other absorbance values.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula:

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) model using a suitable software package (e.g., GraphPad Prism).[6] The IC50 is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.[7]

Table of Representative Experimental Parameters
ParameterRecommended Value/RangeRationale
Inhibitor Concentration Range 0.1 nM to 100 µM (logarithmic dilutions)To capture the full dose-response curve and accurately determine the IC50.[3]
Final DMSO Concentration ≤ 1%To minimize solvent effects on enzyme activity.[4]
Enzyme Concentration Determined empirically (e.g., 10-20 ng/well)Should be in the linear range of the assay to ensure accurate kinetic measurements.[8]
Substrate (NAD+) Concentration At or below KmFor competitive inhibitors, using a substrate concentration around the Michaelis-Menten constant (Km) is crucial for sensitive detection.[3][9]
Incubation Time and Temperature 60 minutes at 37°CTo ensure sufficient product formation while maintaining initial velocity conditions.[5][8]
Microplate Type High-binding polystyreneTo ensure efficient immobilization of histone proteins.

Advanced Protocols: Elucidating the Mechanism of Action

To understand how 6-fluoro-1H-1,3-benzodiazole-4-carboxamide inhibits PARP-1, further kinetic studies are necessary. These experiments typically involve varying the concentration of one substrate (e.g., NAD+) while keeping the other (activated DNA) constant, at different fixed concentrations of the inhibitor.

Mechanism of Action (MOA) Study Workflow

MOA_Workflow Mechanism of Action (MOA) Study Workflow cluster_exp Experimental Design cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation vary_substrate Vary NAD+ concentration at fixed inhibitor concentrations run_assay Perform the PARP-1 inhibition assay as described previously for each condition vary_substrate->run_assay fixed_inhibitor Select multiple fixed concentrations of the inhibitor (e.g., 0, 0.5x, 1x, 2x IC50) fixed_inhibitor->run_assay measure_rates Determine the initial reaction velocity (V₀) for each substrate and inhibitor concentration run_assay->measure_rates lineweaver_burk Generate Lineweaver-Burk plots (1/V₀ vs. 1/[NAD+]) measure_rates->lineweaver_burk determine_moa Analyze the pattern of the lines to determine the inhibition type lineweaver_burk->determine_moa

Caption: Workflow for determining the mechanism of inhibition.

By analyzing the changes in the apparent Km and Vmax in the presence of the inhibitor, the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined.[10] For instance, in competitive inhibition, the inhibitor binds to the same active site as the substrate, leading to an increase in the apparent Km with no change in Vmax.[10]

Conclusion and Future Perspectives

The protocols and guidelines presented in this application note provide a robust framework for the characterization of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide and its derivatives as PARP-1 inhibitors. Accurate and reproducible determination of IC50 values and the mechanism of action are critical steps in the drug discovery pipeline.[9] These in vitro biochemical assays are foundational for establishing structure-activity relationships (SAR) and for guiding the optimization of lead compounds. Further characterization in cell-based assays is recommended to assess cellular potency and to confirm that the observed enzyme inhibition translates to a desired biological effect.[9][11] The continued exploration of the benzodiazole carboxamide scaffold holds significant promise for the development of novel and effective therapeutics targeting PARP-1 and other enzymes implicated in human diseases.

References

  • Creative Biogene. Enzyme Kinetic Assay.[Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. (2021-04-16). [Link]

  • Medicine LibreTexts. 2.19: Kinetic Enzyme Analysis. (2023-02-06). [Link]

  • JoVE. Video: Enzyme Assays to Study Enzyme Activity and Kinetics. (2023-04-30). [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. (2011-03-15). [Link]

  • NCBI Bookshelf. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012-05-01). [Link]

  • Enzyme Kinetics. Source Not Specified.[Link]

  • NCBI. Basics of Enzymatic Assays for HTS. (2012-05-01). [Link]

  • Azure Biosystems. In-cell Western Assays for IC50 Determination. (2025-01-29). [Link]

  • Scribd. How to Calculate IC50 Effectively.[Link]

  • ResearchGate. Guidelines for the digestive enzymes inhibition assay. (2022-08-01). [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Source Not Specified.[Link]

  • ResearchGate. I am looking for an accurate method for determining the IC50 value? (2022-10-03). [Link]

  • St. John's Scholar. STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. (2021-05-31). [Link]

  • NCBI. Basics of Enzymatic Assays for HTS. (2012-05-01). [Link]

  • IT Medical Team. Enzyme inhibitors: strategies and challenges in drug design. (2023-06-30). [Link]

  • Chemical Substance Information. 6-fluoro-1H-1,3-benzodiazole-4-carboxamide.[Link]

  • PubMed. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. (2016-08-15). [Link]

  • PMC. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (2022-12-08). [Link]

  • PMC. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε.[Link]

  • PMC. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response.[Link]

  • Taylor & Francis. Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates: Polycyclic Aromatic Compounds. (2023-08-21). [Link]

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.[Link]

Sources

Method

Application Notes and Protocols for In Vivo Administration of Novel Benzimidazole Carboxamide Derivatives

Disclaimer: As of March 2026, there is no publicly available scientific literature detailing the in vivo administration of the specific compound "6-fluoro-1H-1,3-benzodiazole-4-carboxamide." Therefore, this document prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of March 2026, there is no publicly available scientific literature detailing the in vivo administration of the specific compound "6-fluoro-1H-1,3-benzodiazole-4-carboxamide." Therefore, this document provides a generalized framework and best-practice guidelines for establishing an in vivo dosing strategy for this or other novel benzimidazole carboxamide derivatives, based on established principles in preclinical drug development. Researchers must adapt these protocols based on the specific physicochemical and biological properties of their molecule of interest.

Introduction: The Benzimidazole Carboxamide Scaffold

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs. Its unique heterocyclic structure allows for versatile interactions with a wide range of biological targets. The addition of a carboxamide group, as seen in the benzimidazole carboxamide class, often enhances binding affinity and modulates pharmacokinetic properties. When developing a novel derivative such as 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, a systematic and rigorous approach to in vivo dosing is critical to ensure data reproducibility and translational relevance.

This guide outlines the essential steps for developing a robust in vivo dosing strategy, from initial formulation development to study execution and monitoring.

Pre-formulation and Vehicle Selection

The majority of novel small molecule drug candidates exhibit poor aqueous solubility. This is a critical first hurdle to overcome for achieving adequate systemic exposure in vivo. The choice of vehicle is paramount and can significantly impact the pharmacokinetic profile of the compound.

Physicochemical Characterization

Before any in vivo work, a basic physicochemical profile of the test compound must be established.

ParameterImportanceTypical Method
Aqueous Solubility Determines the need for complex formulation.Shake-flask method in water and PBS (pH 7.4).
LogP/LogD Predicts lipophilicity and potential for membrane permeability.HPLC-based or computational methods.
pKa Indicates the ionization state at physiological pH, affecting solubility and absorption.Potentiometric titration or computational prediction.
Solid-State Form Crystalline vs. amorphous state can impact dissolution rate.X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC).
Vehicle Screening Protocol

A tiered approach to vehicle screening is recommended, starting with simple aqueous vehicles and progressing to more complex systems as needed.

Objective: To identify a vehicle that can solubilize the compound at the required concentration, is well-tolerated in the chosen animal model, and does not interfere with the compound's biological activity.

Step-by-Step Protocol:

  • Define Target Concentration: Determine the highest dose concentration required for the planned studies. This is often dictated by the expected efficacy and the limits of dose volume for the chosen route of administration.

  • Initial Solubility Screen:

    • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into multiple glass vials.

    • Add a measured volume of each test vehicle to achieve the target concentration.

    • Vortex vigorously for 1-2 minutes.

    • Sonicate for 15-30 minutes in a bath sonicator to aid dissolution.

    • Visually inspect for complete dissolution against a light and dark background.

  • Stability Assessment:

    • Store the successfully prepared formulations at room temperature and 4°C.

    • Visually inspect for any signs of precipitation at 1, 4, and 24 hours post-preparation. A stable formulation should remain a clear solution for the duration of the experiment.

Table of Common Preclinical Vehicles:

Vehicle TypeCompositionProperties & Considerations
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Ideal for soluble compounds. Limited utility for lipophilic molecules.
Co-solvent 10-30% Solutol HS 15 in saline/water, 10-20% DMSO + 30-40% PEG400 in salineCan significantly enhance solubility. May cause local irritation or have pharmacological effects at high concentrations.
Suspension 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water, with 0.1-0.2% Tween 80Suitable for compounds that cannot be solubilized. Particle size and homogeneity are critical for consistent dosing.
Lipid-based Corn oil, Sesame oil, Miglyol 812Often used for oral or subcutaneous administration of highly lipophilic compounds.

Dose Formulation Workflow

The following diagram illustrates the decision-making process for selecting an appropriate vehicle and preparing the final dose formulation.

DoseFormulationWorkflow start Start: Define Target Dose & Concentration solubility_check Is Compound Soluble in Simple Aqueous Vehicle (e.g., Saline, PBS)? start->solubility_check aqueous_prep Prepare Formulation in Aqueous Vehicle (e.g., Saline) solubility_check->aqueous_prep Yes cosolvent_screen Screen Co-solvent Systems (e.g., PEG400, Solutol) solubility_check->cosolvent_screen No final_qc Final QC Check: Visual Inspection, pH Measurement aqueous_prep->final_qc cosolvent_ok Is a Stable Solution Formed? cosolvent_screen->cosolvent_ok suspension_prep Prepare Suspension (e.g., 0.5% CMC + 0.1% Tween 80) cosolvent_ok->suspension_prep No cosolvent_ok->final_qc Yes suspension_prep->final_qc administer Administer to Animal final_qc->administer

Caption: Workflow for vehicle selection and dose preparation.

Route of Administration and Dose Volume

The choice of administration route is dictated by the study's objective, the compound's properties, and the target site of action.

RouteCommon SpeciesMax Dose Volume (Single Site)Key Considerations
Intravenous (IV) Mouse, Rat5 mL/kg (bolus), 10 mL/kg (infusion)100% bioavailability by definition. Requires sterile, soluble formulation. Risk of hemolysis or precipitation.
Oral (PO) Mouse, Rat10 mL/kgSubject to first-pass metabolism. Bioavailability can be highly variable. Best for screening compounds intended for oral delivery in humans.
Intraperitoneal (IP) Mouse, Rat10 mL/kgBypasses first-pass metabolism, rapid absorption. Risk of injection into organs or local irritation.
Subcutaneous (SC) Mouse, Rat5 mL/kgSlower absorption, provides more sustained exposure. Formulation pH and tonicity are critical to avoid irritation.

Study Design: Dose Range Finding (DRF)

A dose range-finding study is a crucial first in vivo experiment to determine the maximum tolerated dose (MTD) and to select dose levels for subsequent efficacy studies.

Experimental Design for a DRF Study

Objective: To assess the safety and tolerability of the compound over a range of doses and to identify a potential MTD.

Protocol:

  • Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small number of animals per group (n=2-3).

  • Dose Selection: Use a logarithmic dose escalation scheme. For a completely novel compound, a starting range might be 1, 10, and 100 mg/kg.

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 1 mg/kg)

    • Group 3: Mid Dose (e.g., 10 mg/kg)

    • Group 4: High Dose (e.g., 100 mg/kg)

  • Administration: Administer the compound once via the chosen route.

  • Monitoring:

    • Clinical Observations: Record signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing) immediately after dosing and at regular intervals (e.g., 1, 4, 24, and 48 hours).

    • Body Weight: Measure body weight just before dosing and daily thereafter for 7-14 days. A weight loss of >15-20% is often considered a sign of significant toxicity.

    • Mortality: Record any deaths.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or severe clinical signs of distress.

Establishing the Dosing Strategy Workflow

The overall process from compound receipt to the initiation of efficacy studies follows a logical progression.

DosingStrategyWorkflow compound Novel Compound Received physchem 1. Physicochemical Characterization (Solubility, LogP, pKa) compound->physchem formulation 2. Formulation Development & Vehicle Selection physchem->formulation drf 3. Dose Range Finding (DRF) Study in Rodents formulation->drf mtd Determine MTD & Select Doses for Efficacy Studies drf->mtd efficacy 4. Efficacy / PK-PD Studies mtd->efficacy refine Refine Dosing Regimen (Dose, Frequency) efficacy->refine

Caption: Overall workflow for establishing an in vivo dosing strategy.

Conclusion

The successful in vivo evaluation of a novel compound like 6-fluoro-1H-1,3-benzodiazole-4-carboxamide is fundamentally dependent on a meticulously developed dosing strategy. By systematically characterizing the molecule's properties, selecting an appropriate and well-tolerated vehicle, and conducting a careful dose-range finding study, researchers can establish a robust dosing regimen. This foundational work is essential for generating reliable and interpretable data in subsequent pharmacokinetic, pharmacodynamic, and efficacy models, ultimately paving the way for successful drug development.

References

This section is provided for illustrative purposes, as no direct references for the specific topic compound exist. The following are examples of authoritative resources relevant to the general principles described.

  • Guidance for Industry: Nonclinical Safety Evaluation of Investigational New Drug Applications (INDs) . U.S. Food and Drug Administration. [Link]

  • Formulation and Delivery of Biologics and Small Molecules in Early-Stage Animal Studies . Gad, S. C. (2020). Taylor & Francis. [Link]

  • Preclinical Development Handbook: ADME and Biopharmaceutical Properties . Smith, D. A., et al. (2004). Wiley. [Link]

Application

Application Note: Advanced Crystallization and Isolation Techniques for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

Target Molecule: 6-fluoro-1H-1,3-benzodiazole-4-carboxamide (CAS: 1804058-82-9) Application Area: Active Pharmaceutical Ingredient (API) Intermediate Isolation, Poly(ADP-ribose) polymerase (PARP) Inhibitor Synthesis Audi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 6-fluoro-1H-1,3-benzodiazole-4-carboxamide (CAS: 1804058-82-9) Application Area: Active Pharmaceutical Ingredient (API) Intermediate Isolation, Poly(ADP-ribose) polymerase (PARP) Inhibitor Synthesis Audience: Process Chemists, Crystallization Engineers, and Drug Development Scientists

Introduction & Mechanistic Rationale

The benzimidazole-4-carboxamide scaffold is a privileged structure in modern oncology, serving as the primary pharmacophore for several clinical-stage Poly(ADP-ribose) polymerase (PARP) inhibitors[1]. Recent structure-based optimization studies have demonstrated that installing a fluorine atom at the 6-position of this scaffold yields derivatives with picomolar PARP1 inhibitory activity (IC50 values as low as 1.3 nM)[2].

The 6-fluoro substitution provides a dual advantage: it enhances metabolic stability by blocking oxidative liabilities and modulates the pKa of the imidazole nitrogen. This electronic modulation strengthens the hydrogen-bonding interactions within the NAD+ binding pocket of the PARP1 enzyme, leading to profound allosteric retention (PARP trapping) on DNA single-strand breaks[2].

However, the very structural features that make 6-fluoro-1H-1,3-benzodiazole-4-carboxamide[3] a potent pharmacophore—its rigid planar geometry and dense array of hydrogen bond donors/acceptors (the carboxamide and imidazole NH)—also result in exceptionally high crystal lattice energy. This manifests as poor solubility in standard organic solvents and a high propensity to form undesirable solvates during isolation. This application note details a robust, self-validating crystallization protocol designed to isolate the thermodynamically stable anhydrous form of this critical intermediate with high purity and optimal particle size distribution (PSD).

G N1 DNA Single-Strand Break N2 PARP1 Recruitment N1->N2 N3 Benzimidazole Scaffold Binding (NAD+ Pocket) N2->N3 N4 Allosteric Retention (PARP Trapping) N3->N4 N5 Replication Fork Collapse & Apoptosis N4->N5

Mechanism of PARP1 trapping by benzimidazole-4-carboxamide derivatives.

Physicochemical Profiling & Solvent Selection

To engineer a high-yielding crystallization process, we must first understand the causality behind the molecule's solubility profile. The strong intermolecular hydrogen bonding network typically requires highly polar aprotic solvents (like DMSO or DMF) for complete dissolution. However, crystallizing directly from DMSO often yields heavily solvated crystals that are difficult to dry and process downstream.

The Causality of the Binary System: We utilize an Ethanol/Water binary system. Ethanol acts as the primary solvent; its hydroxyl group functions as both a hydrogen bond donor and acceptor, effectively disrupting the intermolecular network of the benzimidazole and carboxamide moieties at elevated temperatures (60 °C). Water is introduced as a highly effective anti-solvent. Because the target molecule is highly lipophilic (enhanced by the 6-fluoro substitution), the addition of water sharply decreases solubility, allowing precise control over the supersaturation driving force.

Quantitative Data: Solubility & Optimization

Table 1: Solubility Profile of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

Solvent SystemTemp (°C)Solubility (mg/mL)Solid-State Form Recovered
DMSO25> 150DMSO Solvate
DMF25> 120DMF Solvate
Ethanol (Absolute)6045Anhydrous
Ethanol (Absolute)58Anhydrous
Water60< 1N/A (Suspension)
Ethanol/Water (80:20 v/v)5< 2Anhydrous

Table 2: Crystallization Optimization Matrix (Ethanol/Water System)

Cooling Rate (°C/min)Seed Loading (% w/w)Yield (%)HPLC Purity (%)D90 Particle Size (µm)
Uncontrolled (Crash)092.497.515 (Agglomerated)
0.5089.198.245 (Bimodal)
0.11.094.599.8120 (Uniform)

Experimental Workflows

G N1 Crude API Dissolution (Ethanol, 60°C) N2 Polish Filtration (0.22 µm) N1->N2 N3 Anti-Solvent Addition (H2O to 10% w/w) N2->N3 N4 Seeding (1% w/w) & Isothermal Hold N3->N4 N5 Linear Cooling (0.1 °C/min to 5°C) N4->N5 N6 Isolation & Vacuum Drying N5->N6

Seeded anti-solvent crystallization workflow for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide.

Protocol: Seeded Anti-Solvent Crystallization (Self-Validating System)

This protocol is designed to bypass primary nucleation, preventing the "oiling out" (liquid-liquid phase separation) commonly observed with fluorinated benzimidazoles. By introducing seeds within the metastable zone, crystal growth occurs exclusively on the seed surfaces, ensuring high purity and a uniform particle size distribution.

Step 1: Dissolution & Polish Filtration

  • Charge a jacketed crystallizer with 10.0 g of crude 6-fluoro-1H-1,3-benzodiazole-4-carboxamide.

  • Add 220 mL of absolute Ethanol.

  • Heat the suspension to 60 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Self-Validation IPC: Perform a visual check. The solution must be completely clear.

  • Transfer the solution through a pre-heated 0.22 µm inline filter into the main crystallization vessel (pre-heated to 60 °C) to remove insoluble foreign particulate matter.

Step 2: Generation of Supersaturation

  • Maintain the vessel at 60 °C.

  • Slowly dose 20 mL of purified Water (anti-solvent) over 30 minutes using a programmable syringe pump.

  • Self-Validation IPC: Utilize Focused Beam Reflectance Measurement (FBRM) or a turbidity probe. The solution should remain clear, confirming the system is within the metastable zone width (MSZW) and has not spontaneously nucleated.

Step 3: Seeding and Isothermal Desupersaturation

  • Cool the solution to the seeding temperature of 55 °C.

  • Charge 100 mg (1% w/w) of pre-milled 6-fluoro-1H-1,3-benzodiazole-4-carboxamide seed crystals (D50 ≈ 20 µm) suspended in 2 mL of Ethanol.

  • Hold isothermally at 55 °C for 2 hours.

  • Causality Note: This isothermal hold allows the supersaturation to be consumed via secondary crystal growth rather than primary nucleation. It prevents the rapid crash-out that traps impurities in the crystal lattice.

Step 4: Controlled Cooling & Isolation

  • Initiate a linear cooling ramp from 55 °C to 5 °C at a rate of 0.1 °C/min.

  • Hold the suspension at 5 °C for 4 hours to maximize yield.

  • Self-Validation IPC: Sample the mother liquor and analyze via HPLC. The concentration of the API in the mother liquor must be < 2 mg/mL before proceeding to filtration.

  • Filter the suspension using a Nutsche filter or sintered glass funnel under vacuum.

  • Wash the wet cake with 30 mL of pre-chilled (5 °C) Ethanol/Water (80:20 v/v).

  • Dry the product in a vacuum oven at 50 °C and < 50 mbar for 12 hours.

Troubleshooting & Quality Control

  • Oiling Out (Liquid-Liquid Phase Separation): If the anti-solvent (water) is added too rapidly at 60 °C, the local supersaturation will exceed the MSZW, causing the compound to separate as an impurity-rich oil rather than a crystal. Solution: Strictly control the water dosing rate and ensure adequate agitation to prevent localized pooling of the anti-solvent.

  • Polymorphic Purity: Benzimidazoles are prone to hydrate formation in water-rich environments. By keeping the final water concentration below 25% v/v and drying under high vacuum, the formation of hydrates is thermodynamically suppressed, ensuring the isolation of the anhydrous form.

References

  • "WO2025042769A1 - Compounds and methods for inhibiting poly(adp-ribose) polymerases", Google Patents.
  • "STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS", St. John's Scholar.
  • "374775-33-4|N-Methyl-1H-benzo[d]imidazole-4-carboxamide - BLDpharm", BLDpharm.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 6-Fluoro-1H-1,3-Benzodiazole-4-Carboxamide

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 6-fluoro-1H-1,3-benzodiazole-4-carboxamide (also known as 6-fluoro-1H-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 6-fluoro-1H-1,3-benzodiazole-4-carboxamide (also known as 6-fluoro-1H-benzo[d]imidazole-4-carboxamide). This compound is a highly valuable structural scaffold, most notably utilized in the development of picomolar Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.

While the addition of the 6-fluoro group significantly enhances target binding affinity, it introduces severe challenges regarding aqueous solubility. Below is a comprehensive, causality-driven troubleshooting guide to help you formulate and modify this scaffold for both in vitro and in vivo applications.

Section 1: The Physicochemical Challenge

Q1: Why is 6-fluoro-1H-1,3-benzodiazole-4-carboxamide so difficult to dissolve in standard aqueous media?

Answer: The poor aqueous solubility of this scaffold (typically < 0.1 mg/mL in neutral water) is driven by two competing thermodynamic forces: high crystal lattice energy and high lipophilicity.

  • Crystal Lattice Energy: The unsubstituted benzimidazole-4-carboxamide core acts as a nicotinamide mimic. It possesses strong hydrogen-bond donors and acceptors (the primary carboxamide group and the benzimidazole NH/N). In the solid state, these groups form tightly packed, self-associating dimers. Breaking these intermolecular hydrogen bonds requires significant energy, which water alone cannot provide.

  • Lipophilicity (The Fluorine Effect): The strategic installation of a fluorine atom at the 6-position is highly favored in medicinal chemistry because it increases PARP1 inhibitory potency by filling a hydrophobic pocket in the enzyme's active site [1]. However, this halogenation increases the overall lipophilicity (LogP) of the molecule and decreases its hydration energy, further driving the molecule out of the aqueous phase.

G Compound 6-Fluoro-1H-1,3-benzodiazole -4-carboxamide Lattice High Crystal Lattice Energy (Strong Intermolecular H-bonding) Compound->Lattice Lipophilicity Increased Lipophilicity (6-Fluoro Substitution) Compound->Lipophilicity Solubility Poor Aqueous Solubility (< 0.1 mg/mL) Lattice->Solubility Lipophilicity->Solubility

Logical relationship of physicochemical factors reducing aqueous solubility.

Section 2: Formulation Strategies (Non-Covalent)

Q2: What is the recommended formulation protocol for running in vitro biochemical assays?

Answer: For in vitro assays, you must disrupt the hydrogen-bonding network while exploiting the ionizable nature of the benzimidazole ring. The basic nitrogen of the benzimidazole core has a pKa of approximately 5.5. By lowering the pH of your buffer below 4.0, you force the protonation of the ring, converting the neutral molecule into a more soluble cationic species. Combining this with a hydrogen-bond disrupting cosolvent (like DMSO) creates a self-validating, stable stock solution.

Protocol: Cosolvent + pH-Adjusted Formulation (10 mM Stock)

  • Weigh API: Accurately weigh 1.79 mg of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide (MW ≈ 179.15 g/mol ) into a sterile microcentrifuge tube.

  • Master Stock Generation: Add 100 µL of 100% molecular-biology grade DMSO. Vortex vigorously until the powder is completely dissolved and the solution is optically clear. Causality: DMSO acts as a strong hydrogen-bond acceptor, breaking the carboxamide dimers.

  • Aqueous Dilution: Prepare a 50 mM Sodium Acetate buffer adjusted to pH 4.0.

  • Controlled Mixing: Slowly add 900 µL of the pH 4.0 buffer to the DMSO stock drop-by-drop while vortexing continuously. Warning: Rapid addition will cause localized supersaturation and irreversible precipitation.

  • Sonication & Filtration: Sonicate the mixture in a room-temperature water bath for 10 minutes. Pass the solution through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation seeds.

W Step1 1. Weigh API (Dry Powder) Step2 2. Add Cosolvent (100% DMSO) Step1->Step2 Step3 3. Add Acidic Buffer (pH 4.0) Step2->Step3 Step4 4. Sonication & Filtration Step3->Step4 Step5 Soluble Formulation (Ready for Assay) Step4->Step5

Step-by-step workflow for cosolvent and pH-adjusted formulation.

Q3: How can I formulate this compound for in vivo dosing without using toxic levels of DMSO?

Answer: For in vivo pharmacokinetics (PK) or efficacy models, high concentrations of DMSO are strictly prohibited due to toxicity. Instead, utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic fluorobenzimidazole core, while the hydrophilic exterior of the cyclodextrin interacts favorably with the aqueous bulk phase, masking the compound's insolubility.

Protocol: HP-β-CD Inclusion Complexation

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile physiological saline (0.9% NaCl).

  • Suspension: Add the API directly to the HP-β-CD solution at a target concentration of 3 to 5 mg/mL.

  • Equilibration: Stir the suspension magnetically at 500 rpm for 24 to 48 hours at room temperature. Causality: Complexation is a dynamic equilibrium; sufficient time is required for the guest molecule to enter the host cavity.

  • Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble API.

  • Validation: Collect the clear supernatant. You must verify the final dissolved concentration via HPLC against a standard curve before administering to animal models.

Quantitative Data Summary
Formulation SystempHCosolvent / ExcipientEstimated Solubility (mg/mL)Primary Application
Pure Water7.4None< 0.05Baseline Reference
Acidic Buffer4.0None~ 0.2 - 0.5Mildly acidic biochemical assays
DMSO / Buffer4.010% DMSO1.5 - 2.0In vitro screening / Cellular assays
HP-β-CD Complex7.420% HP-β-CD3.0 - 5.0In vivo dosing (IV/PO)

Section 3: Chemical Modification (Covalent)

Q4: If formulation fails to achieve the required exposure, what structural modifications can improve solubility without disrupting target binding?

Answer: If non-covalent formulation is insufficient, you must alter the chemical structure. However, this must be done strategically. The 4-carboxamide group is strictly essential; it forms critical hydrogen bonds with specific residues (e.g., Gly863 and Ser904 in PARP1) within the target's active site [1]. Modifying the carboxamide will instantly destroy target affinity.

Instead, medicinal chemistry optimization should focus on the 1-position (benzimidazole nitrogen) or the 2-position . Literature demonstrates that substituting the benzimidazole nitrogen with basic, amine-functionalized saturated heterocycles (e.g., piperidine, morpholine, or aminomethylazetidine) drastically improves solubility [1][2].

  • Causality: Adding an aliphatic basic amine introduces a site with a high pKa (~8.5 - 9.5). This allows the compound to be easily converted into a stable, highly water-soluble hydrochloride (HCl) salt . The salt form disrupts the crystal lattice energy of the neutral parent scaffold, allowing it to dissolve readily in neutral physiological buffers without the need for cyclodextrins or cosolvents.

References
  • Coate, G. J. (2021). STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. St. John's University Theses and Dissertations.[Link]

  • Bäurle, S., et al. (2019). Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis. Journal of Medicinal Chemistry, 62(5), 2541-2563.[Link]

Optimization

Technical Support Center: Troubleshooting 6-fluoro-1H-1,3-benzodiazole-4-carboxamide Precipitation in Cell Culture Media

Welcome to the technical support center for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for preci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for precipitation issues encountered when using this compound in cell culture media. By understanding the underlying chemical principles and following best practices, you can ensure the accurate and reproducible results of your experiments.

Introduction to 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

6-fluoro-1H-1,3-benzodiazole-4-carboxamide is a member of the benzimidazole family, a class of heterocyclic compounds with a wide range of biological activities. Like many small molecule inhibitors, its utility in cell-based assays can be hampered by its physicochemical properties, particularly its solubility in aqueous environments like cell culture media.[1][2] Precipitation not only lowers the effective concentration of the compound, leading to inaccurate experimental outcomes, but can also be toxic to cells.[1][3]

This guide provides a structured approach to diagnosing and resolving precipitation issues, from initial stock solution preparation to final application in your cell culture system.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide precipitation in cell culture media?

A1: Precipitation of this compound, like many benzimidazole derivatives, is often multifactorial. The primary causes include:

  • Low Aqueous Solubility: The benzimidazole core, while containing nitrogen atoms that can be protonated, is largely hydrophobic.[2] This inherent low solubility in water-based media is a major factor.[1]

  • "Solvent Shock": The compound is typically dissolved in a high-concentration stock solution using an organic solvent like DMSO.[4][5] When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[6]

  • Exceeding Maximum Solubility: Every compound has a finite solubility in a given medium at a specific temperature. Attempting to achieve a final concentration that exceeds this limit will inevitably lead to precipitation.[1]

  • pH of the Media: The pH of standard cell culture media (typically 7.2-7.4) can influence the ionization state of the benzimidazole ring.[7] Benzimidazoles are weakly basic and their solubility can be pH-dependent.[2]

  • Interactions with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other supplements, forming insoluble complexes.[7][8]

  • Temperature Effects: The solubility of compounds can be temperature-dependent. Adding a compound to cold media can decrease its solubility.[6] Conversely, some compounds may be less stable or soluble at 37°C over long incubation periods.[7]

Q2: I observed immediate precipitation upon adding my DMSO stock solution to the media. What should I do?

A2: This is a classic case of "solvent shock."[6] The key is to make the transition from the organic solvent to the aqueous environment less abrupt. Here are the immediate troubleshooting steps:

  • Optimize the Dilution Technique: Instead of adding the stock directly to the full volume of media, perform a stepwise dilution. First, create an intermediate dilution in a smaller volume of pre-warmed media (37°C), then add this to the final volume.[6] Always add the compound solution dropwise to the media while gently swirling or vortexing to ensure rapid and even distribution.[6]

  • Pre-warm the Media: Always use media that has been pre-warmed to 37°C. Adding compounds to cold media can significantly decrease their solubility.[6]

  • Reduce the Final Concentration: The most direct solution is to lower the final working concentration of the compound. It's possible your target concentration is simply above the compound's solubility limit in your specific media.[6]

Q3: The media was clear initially, but I noticed precipitation after several hours of incubation. What could be the cause?

A3: Delayed precipitation can be due to several factors:

  • Compound Instability: The compound may be degrading over time into less soluble byproducts.[6]

  • Temperature Effects: While pre-warming media helps with initial dissolution, prolonged incubation at 37°C can sometimes decrease the solubility of certain compounds.[7]

  • Changes in Media pH: Cellular metabolism can cause the pH of the culture medium to decrease over time.[7] For a weakly basic compound like a benzimidazole, a decrease in pH might alter its charge state and solubility.

  • Evaporation: Evaporation of media from the culture vessel can increase the concentration of all components, including your compound, potentially pushing it past its solubility limit.[7][9]

Q4: How can I determine the maximum soluble concentration of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide in my specific cell culture medium?

A4: It is highly recommended to perform a solubility test before your main experiment. This involves preparing serial dilutions of your compound in the exact same cell culture medium (including serum and any other additives) that you will use for your experiment. After an incubation period that mimics your experimental conditions (e.g., 2-4 hours at 37°C), visually inspect the solutions for any signs of precipitation. The highest concentration that remains clear is the approximate maximum soluble concentration.[7]

Comprehensive Troubleshooting Guide

This guide is structured to help you systematically identify and resolve precipitation issues.

Part 1: Stock Solution Preparation and Handling

Proper preparation and storage of your stock solution are critical first steps.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Confirmation of Material: Before opening, gently tap the vial on a hard surface to ensure all the lyophilized powder is at the bottom.[4]

  • Solvent Selection: Anhydrous (dry) Dimethyl Sulfoxide (DMSO) is the recommended solvent for many benzimidazole derivatives due to its high solubilizing power for organic compounds.[1][10]

  • Calculation: Determine the required volume of DMSO to add to the vial to achieve a 10 mM stock solution.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Dissolution: Aseptically add the calculated volume of anhydrous DMSO to the vial. Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can aid in dissolving the compound.[1][4]

  • Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.[7]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[1] Store at -20°C for short-term storage or -80°C for long-term storage.[4]

Part 2: Troubleshooting Precipitation During Dilution into Cell Culture Media

This section addresses the most common point of failure: the dilution of the DMSO stock into the aqueous media.

Immediate Precipitation ("Crashing Out")

If you observe a precipitate immediately upon adding your stock solution to the media, follow this troubleshooting workflow.

A Immediate Precipitation Observed B Is final concentration > 10 µM? A->B C ACTION: Lower final concentration. Rationale: Exceeding aqueous solubility limit is likely. [14] B->C Yes D Is final DMSO concentration > 0.5%? B->D No K Persistent Precipitation C->K E ACTION: Prepare a higher concentration stock solution (e.g., 20-50 mM) to reduce the volume added. Rationale: High DMSO percentage can alter media properties. [13] D->E Yes F Is media pre-warmed to 37°C? D->F No E->K G ACTION: Always pre-warm media before adding compound. Rationale: Temperature significantly affects solubility. [14] F->G Yes H How was the stock solution added? F->H No G->K I ACTION: Add stock dropwise to media while vortexing/swirling. Rationale: This minimizes localized high concentrations and 'solvent shock'. [14] H->I Directly J ACTION: Perform serial dilutions in media. Rationale: Gradual reduction in solvent polarity improves solubility. [14] H->J Dropwise I->K J->K L Proceed to Advanced Strategies K->L

Caption: Troubleshooting workflow for immediate precipitation.

Delayed Precipitation (During Incubation)

If the solution is initially clear but a precipitate forms over time, consider these factors.

Potential Cause Underlying Rationale Recommended Action
Compound Instability The compound may be chemically unstable in the media at 37°C, degrading into less soluble forms.[6]Prepare fresh media with the compound immediately before use for long-term experiments. Consider stability assays (e.g., HPLC) if the problem persists.
pH Shift Cellular metabolism can acidify the media, altering the compound's ionization and reducing its solubility.[7]Monitor the pH of your culture. For dense or highly metabolic cultures, change the media more frequently or use a medium with a more robust buffering system.
Serum Protein Interaction The compound may initially be solubilized by serum proteins like albumin, but over time, these complexes could aggregate and precipitate.[7]Test different serum concentrations or switch to a serum-free medium if your cell line permits.
Evaporation Water loss from the culture vessel increases the compound's concentration beyond its solubility limit.[9]Ensure proper incubator humidity and use sealed flasks or plates for long-term cultures.
Part 3: Advanced Strategies for Enhancing Solubility

If standard troubleshooting fails, more advanced formulation strategies may be necessary.

pH Adjustment

Benzimidazoles are weakly basic and their solubility can often be increased by lowering the pH.[2] However, significant deviation from physiological pH (7.2-7.4) can be detrimental to cell health. This approach should be used with caution and validated for its effect on your specific cells.

Use of Solubility Enhancers
  • Serum: For many compounds, serum proteins like albumin can act as carriers, binding to hydrophobic molecules and keeping them in solution.[1][6] If you are using a low-serum medium, consider increasing the serum percentage.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex.[1] (2-Hydroxypropyl)-β-cyclodextrin is a commonly used excipient in cell culture applications.

Alternative Solvent Systems

While DMSO is the most common solvent, for particularly challenging compounds, other solvents or co-solvent systems might be beneficial.[1] Ethanol or Dimethylformamide (DMF) could be tested, but their compatibility and toxicity for your specific cell line must be determined.[11] A co-solvent system, such as a mixture of DMSO and polyethylene glycol (PEG), might improve solubility upon dilution.[1]

cluster_compound Compound Properties cluster_media Cell Culture Media Environment cluster_solvent Solvent System Compound 6-fluoro-1H-1,3-benzodiazole-4-carboxamide Hydrophobicity Hydrophobic Benzimidazole Core Compound->Hydrophobicity pKa Weakly Basic (pH-sensitive) Compound->pKa Precipitation Precipitation Hydrophobicity->Precipitation Low Aqueous Solubility pKa->Precipitation Unfavorable Ionization Media Aqueous Media (pH 7.2-7.4) Serum Serum Proteins (e.g., Albumin) Media->Serum Salts Salts & Buffers Media->Salts Serum->Precipitation Complex Aggregation (potential) Salts->Precipitation Interaction / Salting Out Solvent DMSO Stock Solution Solvent->Precipitation 'Solvent Shock' on Dilution

Caption: Factors influencing compound precipitation in cell culture.

Summary and Best Practices

To minimize the risk of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide precipitation, adhere to the following best practices:

  • Always prepare fresh dilutions of the compound for each experiment from a properly stored, single-use aliquot of DMSO stock.

  • Conduct a preliminary solubility test in your specific cell culture medium to determine the maximum workable concentration.

  • Always use pre-warmed (37°C) media for dilutions.

  • Employ a dropwise addition method while gently agitating the media to ensure rapid and uniform mixing.

  • Keep the final DMSO concentration as low as possible , ideally ≤ 0.1%, and never exceeding a pre-determined toxic level for your cells (typically < 0.5%).[1]

  • Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[1]

By systematically addressing these factors, you can overcome the challenges of working with this and other poorly soluble compounds, ensuring the integrity and reliability of your experimental data.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • ECHA. (n.d.). 6-fluoro-1H-1,3-benzodiazole-4-carboxamide — Chemical Substance Information.
  • (n.d.). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 1-benzyl-1H-benzimidazol-5-amine.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Benchchem. (n.d.). Technical Support Center: Improving Small Molecule Inhibitor Stability in Solution.
  • Benchchem. (n.d.). Technical Support Center: Compound Precipitation in Cell Culture Media.
  • Schmid, M., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. PMC.
  • (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. ResearchGate.
  • ChemDiv. (n.d.). Applications of DMSO.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

Welcome to the technical support center for the synthesis of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold, a key structural motif in various therapeutic agents, notably PARP inhibitors.[1][2][3] This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction yield and purity, structured around the real-world challenges you may encounter.

Strategic Overview: Choosing Your Synthetic Pathway

The synthesis of this target molecule can be approached from two primary strategic directions, each with distinct advantages and potential pitfalls. The choice of pathway often depends on the availability of starting materials and the specific challenges encountered during optimization.

Pathway A: Amide-first, followed by benzimidazole ring formation. Pathway B: Benzimidazole core synthesis first, followed by late-stage amidation.

Synthetic_Pathways cluster_A Pathway A: Amide First cluster_B Pathway B: Amidation Last A1 5-Fluoro-2,3-diaminobenzamide A2 Cyclization (e.g., with Formic Acid) A1->A2 Step 1 A_OUT Target Molecule A2->A_OUT Step 2 B1 5-Fluoro-2,3-diaminobenzoic Acid B2 Cyclization B1->B2 B3 6-Fluoro-1H-1,3-benzodiazole- 4-carboxylic Acid B2->B3 B4 Amidation (Coupling or Activation) B3->B4 B_OUT Target Molecule B4->B_OUT START Select Starting Material START->A1 Amide available START->B1 Acid available

Caption: Primary synthetic routes to the target molecule.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental roadblocks.

Section 1: Issues with Benzimidazole Ring Formation (Cyclization Step)

Question 1: My reaction yield is critically low, and TLC analysis shows a significant amount of unreacted o-phenylenediamine starting material. What are the primary causes and solutions?

Answer: Low conversion is a frequent challenge in benzimidazole synthesis and typically points to suboptimal reaction conditions or reagent issues.

  • Causality: The cyclization of an o-phenylenediamine with a C1 source (like formic acid or an aldehyde) requires overcoming an activation energy barrier to form the initial imine intermediate, which then undergoes intramolecular cyclization.[4] Insufficient heat, inadequate reaction time, or an inefficient catalyst can cause the reaction to stall.[5]

  • Troubleshooting Protocol:

    • Reaction Monitoring is Key: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) every 30-60 minutes.[5] A good mobile phase for this system is often a Dichloromethane/Methanol gradient (e.g., 95:5).[4] The reaction is complete only when the starting diamine spot is fully consumed.

    • Temperature Optimization: If the reaction is stalling at room temperature, gradually increase the heat. Many benzimidazole syntheses require reflux conditions to proceed efficiently.[6][7] A typical starting point is heating at 100°C for 2-4 hours.[7]

    • Catalyst & Solvent Choice: The choice of acid catalyst is crucial. While formic acid can sometimes act as both reactant and solvent, stronger acids like HCl or the use of catalysts like Erbium (III) triflate can improve yields, particularly in greener solvents.[8] Some modern methods utilize microwave irradiation, which can dramatically reduce reaction times from hours to minutes and improve yields.[9][10]

ParameterStandard ConditionOptimized RangeRationale
Temperature 80 °C100 °C to RefluxEnsures sufficient energy for cyclization.
Catalyst Acetic AcidHCl, Er(OTf)₃, Na₂S₂O₅Stronger acids or Lewis acids can accelerate the reaction.[8][9]
Solvent EthanolToluene, Water, Solvent-freeSolvent choice can influence selectivity and reaction rate.[5][8]
Monitoring Endpoint checkTLC every 30-60 minPrevents premature workup and ensures full conversion.[5]

Question 2: My crude product is a dark, tar-like material, making purification nearly impossible. How can I prevent this and salvage my product?

Answer: The formation of colored impurities is almost always due to the oxidation of the electron-rich o-phenylenediamine starting material.

  • Causality: o-Phenylenediamines are highly susceptible to air oxidation, which produces intensely colored polymeric byproducts. This is a very common issue in benzimidazole chemistry.[5]

  • Preventative & Corrective Measures:

    • Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere of nitrogen or argon.[5] This minimizes contact with atmospheric oxygen.

    • Purify Starting Materials: Use high-purity o-phenylenediamine. If the starting material is already discolored, consider a purification step first. Using the o-phenylenediamine dihydrochloride salt can sometimes lead to cleaner reactions and reduced color formation.[4]

    • Decolorization Protocol: For a discolored crude product, an activated carbon treatment is highly effective.

      • Step 1: Dissolve the crude product in a suitable solvent (e.g., boiling water or ethanol).[7]

      • Step 2: Add a small amount (1-2% by weight) of activated carbon (e.g., Norite).

      • Step 3: Heat the suspension at reflux for 15-20 minutes.

      • Step 4: Filter the hot solution through a pad of Celite to remove the carbon. The filtrate should be significantly lighter in color.

      • Step 5: Proceed with crystallization or other purification methods.

Troubleshooting_Low_Yield Start Low Yield & Unreacted Starting Material on TLC Q1 Is the reaction monitored by TLC? Start->Q1 A1_No Implement TLC monitoring (e.g., DCM/MeOH 95:5) Run until SM is consumed. Q1->A1_No No A1_Yes TLC shows reaction has stalled. Q1->A1_Yes Yes End Yield Optimized A1_No->End Q2 What is the reaction temperature? A1_Yes->Q2 A2_Low Increase temperature. Start at 100°C or reflux. Q2->A2_Low < 80°C A2_High Temperature is likely sufficient. Q2->A2_High ≥ 80°C A2_Low->End Q3 Is a catalyst being used? A2_High->Q3 A3_No Consider adding an acid catalyst (e.g., HCl, Acetic Acid). Q3->A3_No No A3_Yes Screen alternative catalysts (e.g., Lewis acids, MW-assisted). Q3->A3_Yes Yes A3_No->End A3_Yes->End

Caption: Decision tree for troubleshooting low conversion.

Section 2: Issues with the Carboxamide Functional Group

Question 3: I'm using Pathway A, but I suspect the acidic cyclization conditions are hydrolyzing my carboxamide to a carboxylic acid. How can I test for this and prevent it?

Answer: This is a valid concern, as amides can be hydrolyzed under harsh acidic or basic conditions with heat.[11][12]

  • Confirmation:

    • TLC Analysis: The carboxylic acid byproduct will have a different Rf value than your amide product, typically being more polar and potentially streaking on silica gel. Co-spot your crude reaction mixture with the corresponding carboxylic acid standard if available.

    • LC-MS Analysis: This is the most definitive method. The mass spectrum will show a peak corresponding to the molecular weight of the hydrolyzed acid byproduct.

  • Prevention:

    • Milder Conditions: Avoid prolonged heating with strong acids. If possible, use a catalyst that allows for lower temperatures or shorter reaction times.

    • Control Stoichiometry of Acid: Use a catalytic amount of a stronger acid rather than a large excess of a weaker acid like acetic or formic acid.

    • Switch to Pathway B: If hydrolysis is unavoidable and significantly impacts the yield, the most robust solution is to switch to Pathway B, where the amide is formed in the final step under controlled, non-hydrolytic conditions.

Question 4: I'm following Pathway B, but my final amidation step is low-yielding. What's the best way to convert the carboxylic acid to the carboxamide?

Answer: Direct condensation of a carboxylic acid and an amine (or ammonia) is challenging because they readily form a stable, unreactive ammonium-carboxylate salt.[13][14] Heating this salt above 100°C can drive off water to form the amide, but these conditions are often too harsh for complex molecules.[14]

  • Field-Proven Solution: Use a Coupling Agent.

    • Causality: Coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine at room temperature.[14]

    • Standard Protocol (EDC Coupling):

      • Setup: Dissolve the 6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid (1 equiv.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

      • Activation: Add EDC (1.2 equiv.) and, optionally, a catalyst like Hydroxybenzotriazole (HOBt) (1.1 equiv.). Stir at room temperature for 30 minutes.

      • Amine Addition: Add your amine source (e.g., a solution of ammonia in an organic solvent, or an amine) (1.5 equiv.).

      • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

      • Workup: Perform a standard aqueous workup to remove the urea byproduct and excess reagents.

  • Alternative: Conversion to Acid Chloride.

    • A more reactive intermediate is the acid chloride. This is a two-step process.[12][15]

      • Acid Chloride Formation: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

      • Amidation: Carefully add the crude acid chloride to a solution of the amine, typically in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.[15][16]

Section 3: Purification Challenges

Question 5: My product and a key impurity have very similar Rf values, making separation by column chromatography difficult. What are my options?

Answer: Co-elution is a common purification hurdle. When chromatography is ineffective, leveraging the chemical properties of your molecule is the best approach.

  • 1. Recrystallization: This can be an extremely powerful technique for purification if you can identify a suitable solvent system.

    • Method: The goal is to find a solvent (or solvent pair) that dissolves your product well when hot but poorly when cold, while the impurity remains soluble (or insoluble) at both temperatures.

    • Solvent Screening: Test small amounts in solvents of varying polarity (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, and mixtures with water or hexanes).

  • 2. Acid-Base Extraction: This technique exploits the basicity of the benzimidazole ring.

    • Causality: The benzimidazole core contains a basic nitrogen atom, allowing it to be protonated and form a water-soluble salt.[5] Neutral or acidic impurities will remain in the organic layer.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).

      • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The desired benzimidazole product will move into the aqueous layer as its hydrochloride salt.

      • Separate the layers. Discard the organic layer containing the impurities.

      • Neutralize the aqueous layer by carefully adding a base (e.g., NaOH or NaHCO₃) until the product precipitates out.

      • Filter the solid, wash with water, and dry to obtain the purified product.

References

  • MDPI. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. Crystals. [Link]

  • ACS Publications. (2010). Optimization of Phenyl-Substituted Benzimidazole Carboxamide Poly(ADP-Ribose) Polymerase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Retrieved from OrgoSolver. [Link]

  • St. John's Scholar. (2021). STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. St. John's University. [Link]

  • Beilstein Journals. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]

  • Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham University. [Link]

  • ResearchGate. (2025). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis of fluorinated benzimidazoles. Retrieved from ResearchGate. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps. [Link]

  • PMC. (n.d.). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Retrieved from PMC. [Link]

  • PMC. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from PMC. [Link]

  • ResearchGate. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Retrieved from ResearchGate. [Link]

  • St. John's Scholar. (n.d.). Structure based optimization of benzimidazole 4-carboxamide scaffold led to picomolar poly(adp-ribose) polymerase inhibitors. Retrieved from St. John's University. [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. Retrieved from Chemistry LibreTexts. [Link]

  • Taylor & Francis Online. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PMC. (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from PMC. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from Khan Academy. [Link]

  • Organic Syntheses. (n.d.). Benzimidazole. Retrieved from Organic Syntheses. [Link]

  • PubMed. (2005). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. European Journal of Medicinal Chemistry. [Link]

  • PubMed. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Optimization

Technical Support Center: 6-Fluoro-1H-1,3-Benzodiazole-4-Carboxamide Toxicity Troubleshooting

Welcome to the Technical Support Center for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide (6-F-BZA) derivatives. This chemical scaffold is a highly potent core utilized in the development of Poly(ADP-ribose) polymerase (PAR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide (6-F-BZA) derivatives. This chemical scaffold is a highly potent core utilized in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors[1]. While the addition of the 6-fluoro group to the benzimidazole-4-carboxamide backbone significantly enhances picomolar PARP1 inhibitory potency and DNA trapping capability[2], it frequently introduces challenges regarding off-target toxicity in primary cells.

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help drug development professionals isolate and minimize hematological and hepatic toxicities during preclinical optimization.

Mechanistic Causality: The CHK2/p53 Toxicity Pathway

PARP_Tox Compound 6-fluoro-1H-1,3-benzodiazole- 4-carboxamide PARP1 PARP1 Trapping (Therapeutic Target) Compound->PARP1 On-target PARP2 PARP2 Inhibition (Off-Target in Normal Cells) Compound->PARP2 Off-target DNA_Damage Unresolved DNA Damage in Erythroid Progenitors PARP2->DNA_Damage Impaired Repair CHK2 CHK2 Kinase Activation DNA_Damage->CHK2 ATM Signaling p53 p53 Stabilization CHK2->p53 Phosphorylation Apoptosis Hematological Toxicity (Anemia/Neutropenia) p53->Apoptosis Cell Cycle Arrest

Mechanism of PARP2-mediated hematological toxicity via the CHK2/p53 pathway in primary cells.

Frequently Asked Questions (FAQs)

Q: Why does 6-F-BZA cause severe anemia and neutropenia in primary hematopoietic stem cells (HSCs)? A: Hematological toxicity, particularly myelosuppression (anemia, thrombocytopenia, and neutropenia), is the most common dose-limiting toxicity of dual PARP1/2 inhibitors[3][4]. While PARP1 is the primary therapeutic target for synthetic lethality in homologous recombination (HR)-deficient tumors, 6-F-BZA derivatives often co-inhibit PARP2[5]. PARP2 is critical for normal erythropoiesis and the survival of hematopoietic progenitors. Inhibition of PARP2 leads to unresolved DNA damage in these primary cells, which rapidly activates the CHK2 (Checkpoint kinase 2) signaling cascade[6]. CHK2 then phosphorylates and stabilizes the tumor suppressor p53, triggering acute cell cycle arrest and apoptosis in blood cells[6].

Q: How does PARP trapping differ from catalytic inhibition regarding off-target toxicity? A: Catalytic inhibition prevents PARP from synthesizing poly(ADP-ribose) chains, whereas PARP trapping locks the PARP enzyme onto damaged DNA, creating a physical barrier that obstructs DNA replication machinery[7][8]. The cytotoxic potency of a PARP inhibitor is directly correlated with its PARP trapping efficiency[9]. Because 6-F-BZA is a highly efficient PARP trapper[2], it can form toxic PARP-DNA complexes even in HR-proficient primary cells, leading to replication fork collapse and non-specific cytotoxicity if dosed beyond the therapeutic window[9].

Q: Is the benzimidazole-4-carboxamide scaffold inherently hepatotoxic? A: Not inherently, but specific functional group substitutions (such as basic piperidyl or pyrrolidinyl moieties attached to the scaffold) can lead to poor aqueous solubility and off-target mitochondrial accumulation[10]. In primary human hepatocytes (PHHs), this can manifest as mitochondrial uncoupling or reactive oxygen species (ROS) generation, independent of PARP inhibition.

Diagnostic Workflow for Primary Cell Toxicity

Workflow Start Toxicity Observed in Primary Cells CheckCell Identify Cell Lineage Start->CheckCell HSC Hematopoietic (HSCs, PBMCs) CheckCell->HSC Hep Hepatic (PHHs) CheckCell->Hep Rescue Co-treat with CHK2 Inhibitor HSC->Rescue Seahorse Run Seahorse XF Mitochondrial Assay Hep->Seahorse ToxDrop Toxicity Reduced? Rescue->ToxDrop PARP2_Issue Root Cause: PARP2-mediated Myelosuppression ToxDrop->PARP2_Issue Yes MitoTox Root Cause: Off-target ROS / Mitochondrial Tox Seahorse->MitoTox OCR Drop

Diagnostic workflow for isolating the root cause of 6-F-BZA toxicity in primary cells.

Troubleshooting Guide & Validated Methodologies
Issue 1: High Basal Apoptosis in Primary HSCs or PBMCs

Root Cause Analysis: If your 6-F-BZA analog is causing significant death in primary blood cells, it is likely due to on-target PARP2 inhibition driving CHK2/p53-mediated apoptosis[6]. To validate this, you must determine if the toxicity is a consequence of the DNA damage response (DDR) or non-specific chemical poisoning. Corrective Action: Perform an Ex Vivo CFU Assay with a CHK2 rescue arm. Genetic or pharmacological inhibition of CHK2 has been shown to blunt PARP inhibitor-induced hematological toxicity[6].

Protocol 1: Ex Vivo Hematopoietic Progenitor CFU Assay with CHK2 Rescue

  • Cell Isolation: Isolate CD34+ primary human hematopoietic stem cells (HSCs) from bone marrow aspirates or peripheral blood mononuclear cells (PBMCs) using magnetic bead sorting.

  • Matrix Preparation: Prepare methylcellulose-based semi-solid media supplemented with recombinant human cytokines (SCF, IL-3, EPO, GM-CSF) to support erythroid and myeloid differentiation.

  • Compound Dosing: Plate 1×103 CD34+ cells per 35 mm dish. Treat with the 6-F-BZA derivative at a concentration gradient (10 nM to 1 μM).

  • CHK2 Rescue Arm: In a parallel set of dishes, co-treat the cells with the 6-F-BZA derivative and a selective CHK2 inhibitor (e.g., BBI-355 or Prexasertib at 500 nM)[6].

  • Incubation: Incubate the cultures at 37°C, 5% CO₂ for 14 days without disturbing the plates.

  • Scoring & Validation (Self-Validating Step): Manually score Burst-Forming Unit-Erythroid (BFU-E) and Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) colonies. If colony counts recover in the CHK2-inhibited arm, the toxicity is confirmed as PARP2-mediated DDR activation[6]. If toxicity persists, the compound possesses off-target chemical cytotoxicity.

Issue 2: Unexplained Cytotoxicity in Primary Human Hepatocytes (PHH)

Root Cause Analysis: If toxicity is observed in non-replicating primary hepatocytes, it is unlikely to be related to PARP trapping, which requires active DNA replication to cause fork collapse[8]. Instead, the lipophilic nature of the 6-fluoro-benzimidazole scaffold may be causing mitochondrial toxicity or interfering with the electron transport chain (ETC). Corrective Action: Conduct a Seahorse XF Mitochondrial Stress Test to evaluate oxygen consumption rates (OCR).

Protocol 2: Seahorse XF Mitochondrial Stress Test in PHHs

  • Cell Seeding: Seed primary human hepatocytes in collagen-coated Seahorse XF96 microplates at a density of 50,000 cells/well. Allow 24 hours for attachment.

  • Pre-Treatment: Treat the cells with the 6-F-BZA derivative (1 μM and 10 μM) for 24 hours to assess delayed mitochondrial toxicity.

  • Media Exchange: Wash the cells and replace the growth media with unbuffered Seahorse XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Assay Execution: Run the standard mitochondrial stress test protocol on the Seahorse XF Analyzer. Sequentially inject:

    • Port A: Oligomycin (1 μM final) to inhibit ATP synthase.

    • Port B: FCCP (0.5 μM final) to uncouple the mitochondrial inner membrane.

    • Port C: Rotenone/Antimycin A (0.5 μM final) to shut down ETC complexes I and III.

  • Data Interpretation (Self-Validating Step): Calculate basal respiration, ATP-linked respiration, and maximal respiratory capacity. A significant drop in maximal respiration or basal OCR prior to cell death indicates that the 6-F-BZA derivative is acting as an off-target mitochondrial toxicant.

Quantitative Data Presentation

To contextualize the therapeutic window of benzimidazole-4-carboxamide derivatives, refer to the comparative toxicity metrics below. Designing compounds with high PARP1/PARP2 selectivity is the most effective strategy to minimize hematological toxicity while preserving efficacy[5].

Compound Class / ReferencePARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity (PARP1/2)Primary HSC Toxicity (IC₅₀)Primary Hepatocyte Toxicity (IC₅₀)
6-F-BZA Core Scaffold 2.64.1~0.6xHigh (< 50 nM)Low (> 50 μM)
Veliparib (Dual Inhibitor) 5.22.9~0.5xHigh (< 100 nM)Low (> 50 μM)
AZD5305 (Selective Ref) 3.0> 1000> 300xLow (> 1000 nM)Low (> 50 μM)

Data summarized from preclinical evaluations of PARP1/2 inhibitors and benzimidazole derivatives[1][5][10].

References
  • [1] STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. St. John's Scholar.[Link]

  • [2] STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. St. John's Scholar.[Link]

  • [6] CHK2 inhibition provides a strategy to suppress hematological toxicity from PARP inhibitors. bioRxiv.[Link]

  • [5] Abstract 1374: The novel PARP1-selective inhibitor AZD5305 has reduced hematological toxicity when compared to PARP1/2 inhibitors in pre-clinical models. AACR Journals.[Link]

  • [3] Risk of severe hematologic toxicities in cancer patients treated with PARP inhibitors: a meta-analysis of randomized controlled trials. Taylor & Francis.[Link]

  • [4] Hematological toxicities in PARP inhibitors: A real‐world study using FDA adverse event reporting system (FAERS) database. PMC.[Link]

  • [10] Synthesis and Evaluation of a New Generation of Orally Efficacious Benzimidazole-Based Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors as Anticancer Agents. ACS Publications.[Link]

  • [7] PARP inhibitors in gastric cancer: unlocking precision oncology. Oxford Academic.[Link]

  • [9] PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.[Link]

  • [8] Harnessing genomic profiling for precision breast cancer therapies. BMRAT.[Link]

Sources

Troubleshooting

Overcoming stability issues of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide in acidic solutions

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, particularly in acidic environments. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you navigate these issues effectively.

I. Frequently Asked Questions (FAQs)

Q1: My 6-fluoro-1H-1,3-benzodiazole-4-carboxamide sample is showing signs of degradation in an acidic solution. What is the likely cause?

A: 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, like many benzimidazole derivatives, is susceptible to acid-catalyzed hydrolysis. The acidic environment of the stomach can lead to the breakdown of the compound, rendering it inactive.[1][2] The primary mechanism involves the protonation of the benzimidazole ring system, which makes the carboxamide group more susceptible to nucleophilic attack by water.

Q2: How does the fluorine atom in the structure affect the compound's stability?

A: The presence of a fluorine atom on the benzimidazole ring is generally expected to enhance the metabolic and thermal stability of the molecule. The strong carbon-fluorine bond can shield the molecule from certain enzymatic degradation pathways and increase its overall robustness.[3] However, it does not prevent acid-catalyzed hydrolysis, which is the primary stability concern in acidic solutions.

Q3: What are the expected degradation products of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide in an acidic solution?

A: The primary degradation product is likely the corresponding carboxylic acid, 6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid, formed through the hydrolysis of the carboxamide group. Depending on the severity of the acidic conditions and the duration of exposure, further degradation of the benzimidazole ring itself could occur, though this is generally a slower process.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and Mass Spectrometry (MS/MS) detectors are the most powerful techniques for stability studies.[4][5] These methods allow for the separation and quantification of the parent compound and its degradation products, providing a complete picture of the stability profile.

II. Troubleshooting Guides

Guide 1: Investigating and Confirming Degradation

This guide provides a systematic approach to confirm and characterize the degradation of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide in your experiments.

Step 1: Visual Inspection and Solubility Assessment

  • Observation: Check for any changes in the physical appearance of your solution, such as color change or precipitation.

  • Rationale: Degradation products may have different solubility profiles than the parent compound, leading to precipitation.

  • Action: If precipitation is observed, attempt to dissolve it in a small amount of a suitable organic solvent to prepare for further analysis.

Step 2: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[6]

  • Protocol:

    • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

    • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at a controlled temperature for a defined period.

    • Oxidative Degradation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 70°C).

    • Photodegradation: Expose a solid sample and a solution of the compound to a controlled light source.

  • Analysis: Analyze the stressed samples at each time point using a suitable analytical method (see Guide 2).

Step 3: Identification of Degradation Products

  • Technique: Utilize UPLC-MS/MS to identify the degradation products formed during the forced degradation study.

  • Data Interpretation: The mass-to-charge ratio (m/z) of the degradation products can help in elucidating their structures. For example, a mass shift corresponding to the hydrolysis of the carboxamide to a carboxylic acid would be a key indicator.

Diagram: Proposed Acid-Catalyzed Degradation Pathway

Compound 6-fluoro-1H-1,3-benzodiazole-4-carboxamide Protonated Protonated Benzimidazole Compound->Protonated + H+ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H2O Product 6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid + NH3 Intermediate->Product - H+ Start Forced Degradation Study Develop Develop Separation Method (UPLC) Start->Develop Optimize_MS Optimize MS/MS Detection Develop->Optimize_MS Validate Validate Method (ICH Guidelines) Optimize_MS->Validate Implement Implement for Routine Stability Testing Validate->Implement

Caption: Steps for creating a reliable analytical method.

Guide 3: Strategies for Overcoming Stability Issues

This guide outlines formulation strategies to protect 6-fluoro-1H-1,3-benzodiazole-4-carboxamide from acidic degradation.

1. pH Control and Buffering:

  • Concept: Maintaining a pH above the acidic degradation range is the most direct way to improve stability.

  • Application:

    • In-situ Buffering: For liquid formulations, the inclusion of buffering agents can maintain a stable pH. * Alkaline Excipients: In solid dosage forms, incorporating alkaline excipients like magnesium oxide, calcium carbonate, or sodium bicarbonate can create a micro-environment with a higher pH around the drug particles. [1] 2. Enteric Coating:

  • Concept: An enteric coating is a polymer barrier that is resistant to stomach acid but dissolves in the higher pH of the small intestine. [2]* Application:

    • Pellets or Granules: The drug can be layered onto inert cores (like sugar spheres) and then coated with an enteric polymer. [2] * Tablets: The entire tablet containing the drug can be coated with an enteric polymer.

  • Common Enteric Polymers:

    • Cellulose acetate phthalate (CAP)

    • Polyvinyl acetate phthalate (PVAP)

    • Hydroxypropyl methylcellulose phthalate (HPMCP)

    • Methacrylic acid copolymers (e.g., Eudragit®) [7] 3. Lipophilic Formulations:

  • Concept: Encapsulating the drug in a lipid-based or oily matrix can provide a physical barrier against the acidic environment. [8]* Application:

    • Oil-based Solutions/Suspensions: The compound can be dissolved or suspended in pharmaceutically acceptable oils.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.

4. Use of Stabilizing Excipients:

  • Concept: Certain excipients can enhance stability through various mechanisms.

  • Examples:

    • Antioxidants: If oxidative degradation is also a concern, antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or vitamin E derivatives can be included. [8][9] * Binders and Fillers: The choice of binders and fillers can also influence the micro-environmental pH and drug release. [7] Diagram: Decision Tree for Formulation Strategy

node_action node_action Start Stability Issue in Acidic Solution? Liquid Liquid or Solid Formulation? Start->Liquid Yes Solid Solid Liquid->Solid Solid Liquid_Form Liquid Liquid->Liquid_Form Liquid Solid->node_action Consider Enteric Coating or Alkaline Excipients Liquid_Form->node_action Consider Buffering Agents or Lipophilic Formulation

Caption: Choosing the right stabilization approach.

III. References

  • Stable acid labile benzimidazole pharmaceutical compositions. (n.d.). Google Patents. Retrieved March 17, 2026, from

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4787. [Link]

  • Stable oral benzimidazole compositions and process of preparation thereof. (n.d.). Google Patents. Retrieved March 17, 2026, from

  • Kalam, M. A., et al. (2012). Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction. Food Analytical Methods, 5(5), 1063-1070.

  • Solid oral pharmaceutical formulation of modified release that contains an acid labile benzimidazole compound. (n.d.). Google Patents. Retrieved March 17, 2026, from

  • What Are Excipients? 9 Common Examples. (2026, January 30). Colorcon. [Link]

  • Stable oral formulation containing benzimidazole derivative. (n.d.). Google Patents. Retrieved March 17, 2026, from

  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 16(9), 197.

  • Application Notes and Protocols for the Analytical Characterization of Fluoroimidazoles. (2025). BenchChem.

  • Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 245-252. [Link]

  • Bilandžić, N., et al. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Mljekarstvo, 67(3), 185-196.

  • Gagniuc, P. A., et al. (2026). Thermal and Kinetic Analysis of Benzimidazole Derivatives: Fenbendazole, Mebendazole, and Flubendazole. Molecules, 31(1), 1005.

  • Fogarty, M. F., et al. (2023). High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS. Journal of Analytical Toxicology, 47(9), 963-971. [Link]

  • Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. (n.d.). SCIEX. Retrieved March 17, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. [Link]

  • Kumar, V., & Singh, R. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results, 13(Special Issue 1), 1316-1324.

  • Pharmaceutical formulations of acid labile substances for oral use. (n.d.). Google Patents. Retrieved March 17, 2026, from

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. Retrieved March 17, 2026, from [Link]

  • Stypułkowska, K., et al. (2007). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 64(2), 101-106.

  • da Silva, J. B., et al. (2012). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). 2012 International Nuclear Atlantic Conference.

  • lc-ms/ms method for determination of benzimidazole residues in animal products. (2014, April 18). NUCLEUS. [Link]

  • Shandilya, D. K., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. International Journal of Analytical Mass Spectrometry and Chromatography, 5(3), 57-69.

Sources

Optimization

Preventing degradation of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide during long-term storage

A Guide to Ensuring Long-Term Stability and Experimental Integrity Welcome to the technical support center for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide. This resource is designed for researchers, scientists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Long-Term Stability and Experimental Integrity

Welcome to the technical support center for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during long-term storage and to offer troubleshooting advice for common stability-related issues. As a Senior Application Scientist, this guide synthesizes established principles of chemical stability with practical, field-proven insights to ensure the integrity of your valuable research material.

While specific, long-term stability data for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide is not extensively published, its structure, featuring a fluorinated benzimidazole core and a carboxamide group, allows for well-grounded recommendations based on the known behavior of these functional moieties.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide during storage?

A1: The key factors of concern are exposure to moisture, light, elevated temperatures, and extreme pH conditions . The benzimidazole ring system and the carboxamide functional group are susceptible to degradation through several pathways, including hydrolysis, photolysis, and thermal decomposition.[1][2][3]

Q2: What is the recommended temperature for long-term storage of the solid compound?

A2: For optimal long-term stability, solid 6-fluoro-1H-1,3-benzodiazole-4-carboxamide should be stored in a cool, dry, and dark environment . A controlled temperature of 2-8°C (refrigerated) is highly recommended.[4][5] For extended periods, storage at -20°C (frozen) can further minimize the potential for thermal degradation.[4][5] Avoid frequent freeze-thaw cycles, as this can introduce moisture and affect the physical form of the solid.

Q3: How should I store solutions of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide?

A3: Stock solutions, typically prepared in anhydrous polar aprotic solvents like DMSO or DMF, should be stored at -20°C or -80°C .[6] It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. Aliquoting stock solutions into smaller, single-use volumes is a best practice to avoid repeated freeze-thaw cycles and the introduction of atmospheric moisture.

Q4: Is this compound light-sensitive?

A4: Yes, benzimidazole derivatives are known to be photosensitive.[7] Therefore, it is imperative to protect both the solid compound and its solutions from light. Use amber-colored vials or wrap containers with aluminum foil to prevent photodegradation.[7] All handling of the compound should be performed under subdued lighting conditions whenever possible.

Q5: What are the likely degradation products I should be aware of?

A5: Based on the structure, the most probable degradation pathways are:

  • Hydrolysis: The carboxamide group can hydrolyze to the corresponding carboxylic acid, 6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid, particularly under acidic or basic conditions.[3][8][9]

  • Photodegradation: Exposure to UV or visible light can lead to complex reactions, potentially involving the benzimidazole ring.[7]

  • Oxidative Degradation: The nitrogen-containing heterocyclic ring may be susceptible to oxidation.[10][11][12]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing actionable solutions.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Loss of compound potency in biological assays over time. Degradation of the compound in the stock solution or assay medium.1. Verify Stock Solution Integrity: Prepare a fresh stock solution from solid material and compare its performance to the older stock. 2. Assess Assay Media Stability: Perform a time-course experiment by incubating the compound in your assay buffer at the experimental temperature (e.g., 37°C) for various durations (0, 2, 8, 24 hours). Analyze the remaining compound concentration at each time point by HPLC or LC-MS.[13] 3. Prepare Fresh Dilutions: Always prepare working dilutions from a frozen stock solution immediately before use.
Appearance of new, unexpected peaks in HPLC/LC-MS analysis of a stored sample. Chemical degradation has occurred, leading to the formation of impurities.1. Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weight of the new peaks. This can provide clues to the degradation pathway (e.g., a +1 Da mass shift could indicate hydrolysis of the amide to a carboxylic acid). 2. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere). 3. Perform Forced Degradation Studies: To proactively identify potential degradants, conduct forced degradation studies (see protocol below). This will help in developing a stability-indicating analytical method.
Inconsistent experimental results between batches or over time. Inconsistent handling or storage leading to variable levels of degradation.1. Standardize Protocols: Implement a strict, standardized protocol for the handling and storage of the compound across all experiments and personnel. 2. Aliquot Stock Solutions: Prepare single-use aliquots of stock solutions to ensure consistency and prevent contamination or degradation of the main stock. 3. Document Everything: Maintain detailed records of when the compound was received, when stock solutions were prepared, and the storage conditions.
Solid compound has changed color or appears clumpy. Potential moisture absorption or degradation.1. Store with Desiccant: Always store the solid compound in a tightly sealed container with a desiccant to absorb any moisture. 2. Handle in a Controlled Environment: When weighing or handling the solid, do so in a low-humidity environment, such as a glove box, if possible. 3. Purity Check: Before use, verify the purity of the solid material using a suitable analytical method like HPLC.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage

Objective: To ensure the chemical integrity of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide for long-term use.

Materials:

  • Amber glass vials with tight-fitting caps

  • Aluminum foil

  • Desiccant packets

  • Refrigerator (2-8°C) or freezer (-20°C)

  • Inert gas (e.g., argon or nitrogen), if available

Procedure for Solid Compound:

  • Upon receipt, immediately place the manufacturer's container inside a larger, sealed container that includes a desiccant.

  • For enhanced protection from light, you may wrap the primary container in aluminum foil.

  • Store the container in a refrigerator (2-8°C) for routine use or a freezer (-20°C) for long-term archival storage.

  • Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes to prevent condensation of atmospheric moisture onto the cold solid.

  • If available, backfill the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

Procedure for Stock Solutions:

  • Prepare stock solutions using high-purity, anhydrous solvents (e.g., DMSO, DMF).

  • Dispense the stock solution into single-use aliquots in amber-colored vials.

  • Flush the headspace of each vial with inert gas before capping.

  • Store the aliquots in a freezer at -20°C or -80°C.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. This follows the principles outlined in the ICH Q1A guideline.[14]

Materials:

  • 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber (compliant with ICH Q1B guidelines)[15][16][17]

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1M HCl. Heat at 60°C.

    • Base Hydrolysis: To another aliquot, add an equal volume of 1M NaOH. Keep at room temperature.

    • Oxidative Degradation: To a third aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store an aliquot of the stock solution and a sample of the solid powder in an oven at 80°C.

    • Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid powder to light in a photostability chamber, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[18]

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a suitable HPLC method (see example below) to monitor for the appearance of new peaks and the decrease in the parent compound peak.

Protocol 3: Example Stability-Indicating HPLC Method

Objective: To separate the parent compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or as determined by UV scan)
Injection Volume 10 µL

This method serves as a starting point and should be optimized to achieve adequate separation for your specific sample and degradation products.[19][20][21]

Visualizations

Degradation Pathway Diagram

G cluster_conditions Stress Conditions cluster_compound Parent Compound cluster_products Potential Degradation Products Moisture / H₂O Moisture / H₂O Parent 6-fluoro-1H-1,3-benzodiazole-4-carboxamide Moisture / H₂O->Parent Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->Parent Heat (Δ) Heat (Δ) Heat (Δ)->Parent Oxidants (e.g., H₂O₂) Oxidants (e.g., H₂O₂) Oxidants (e.g., H₂O₂)->Parent Hydrolysis_Product Hydrolysis Product (Carboxylic Acid) Parent->Hydrolysis_Product Hydrolysis Photo_Products Photodegradation Products Parent->Photo_Products Photolysis Thermal_Products Thermal Degradation Products Parent->Thermal_Products Decomposition Oxidation_Products Oxidative Degradation Products Parent->Oxidation_Products Oxidation G cluster_storage Storage & Handling cluster_exp Experimental Use cluster_qc Quality Control Store Store Solid: Cool, Dry, Dark Prep_Stock Prepare Stock (Anhydrous Solvent) Store->Prep_Stock Aliquot Aliquot & Store -20°C to -80°C Prep_Stock->Aliquot Thaw Thaw Single Aliquot Aliquot->Thaw Stability_Test Periodic Stability Testing Aliquot->Stability_Test Dilute Prepare Working Dilution Thaw->Dilute Assay Perform Experiment Dilute->Assay Purity_Check Initial Purity Check (HPLC/LC-MS) Purity_Check->Store Forced_Deg Forced Degradation Study Purity_Check->Forced_Deg

Caption: Recommended workflow for handling and stability testing.

References

  • ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, 1996. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Certified Laboratories. Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Pan, Y., et al. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. Water Environment Research, 2007. [Link]

  • El-Gamal, M.I., et al. Importance of Fluorine in Benzazole Compounds. Molecules, 2020. [Link]

  • Pauter, K., et al. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 2011. [Link]

  • Vankaylapati, R., et al. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 2014. [Link]

  • Bajaj, S., et al. Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2012. [Link]

  • Hrytsai, I.O., et al. Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 2024. [Link]

  • GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • El-Gamal, M.I., et al. Importance of Fluorine in Benzazole Compounds. Molecules, 2020. [Link]

  • Lab Manager. Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [Link]

  • Błaszczak-Świątkiewicz, K., et al. Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 2015. [Link]

  • University of Washington. Managing Chemical Retention and Storage. [Link]

  • Pharma Stability. Troubleshooting & Pitfalls. [Link]

  • TA Instruments. How to Accelerate Thermal Stability Testing for High-Concentration Drugs. [Link]

  • Mondal, J., et al. Fluorinated Benzimidazole-Linked Highly Conjugated Polymer Enabling Covalent Polysulfide Anchoring for Stable Sulfur Batteries. ACS Applied Materials & Interfaces, 2021. [Link]

  • Błaszczak-Świątkiewicz, K., et al. APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Journal of Liquid Chromatography & Related Technologies, 2015. [Link]

  • Celej, M.S., et al. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 2024. [Link]

  • University of Bristol. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Chen, Y., et al. A C6F5-functionalized benzimidazole acceptor enabling supramolecular fluorinated interactions for enhanced photovoltaic performance and thermal stability. Journal of Materials Chemistry A, 2021. [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Wang, D., et al. Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering, 2019. [Link]

  • Pauter, K., et al. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 2011. [Link]

  • Walker, C.H., et al. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Drug Metabolism and Disposition, 2018. [Link]

  • N'guessan, A.D., et al. Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. American Journal of Physical Chemistry, 2024. [Link]

  • Food and Drug Administration. asean guideline on stability study of drug product. [Link]

  • ResearchGate. Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. [Link]

  • Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles. [Link]

  • Egyptian Drug Authority. Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. [Link]

  • NIH's Seed. Regulatory Knowledge Guide for Small Molecules. [Link]

  • Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • University of Georgia Office of Research. Guidelines for Chemical Storage and Management. [Link]

  • Seden, P.T., et al. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. RSC Medicinal Chemistry, 2021. [Link]

  • Patil, N., et al. Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. ChemRxiv, 2020. [Link]

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • ResearchGate. (PDF) Proper Handling and Storage of Chemicals. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Rise of a New Contender: Comparative Efficacy of 6-Fluoro-1H-1,3-benzodiazole-4-carboxamide and its Analogs Against Standard PARP Inhibitors

A Special Report for the Drug Development Community In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a cornerstone for treating tumors with deficiencies in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Special Report for the Drug Development Community

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a cornerstone for treating tumors with deficiencies in DNA damage repair pathways, most notably those harboring BRCA1/2 mutations. This guide provides a deep dive into the comparative preclinical efficacy of a promising new chemical entity, 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, and its related analogs, against established PARP inhibitors. We will explore the mechanistic underpinnings, present available experimental data, and provide detailed protocols for key evaluative assays.

The Central Role of PARP Inhibition in Oncology

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular processes, including the repair of single-strand DNA breaks (SSBs).[1][2] In cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[3][4] These unrepaired DSBs trigger cell death, a concept known as synthetic lethality.[5][6] This vulnerability is exploited by PARP inhibitors, which have shown significant efficacy in treating various cancers, including ovarian, breast, prostate, and pancreatic cancers.[4][7][8]

The benzimidazole carboxamide scaffold has been identified as a potent core structure for PARP-1 inhibitors.[9][10] The amide group of this scaffold mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, allowing it to competitively bind to the catalytic site.[1][9] The focus of this guide, 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, represents a strategic modification to this core, aiming to enhance potency and optimize pharmacokinetic properties.[11]

Standard-of-Care PARP Inhibitors: The Established Benchmarks

Several PARP inhibitors have received regulatory approval and are now considered standard-of-care in specific clinical settings. These include:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, approved for the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[4][5][7]

  • Talazoparib (Talzenna®): A potent PARP inhibitor also approved for patients with germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[12][13][14]

  • Rucaparib (Rubraca®): Approved for the treatment of BRCA-mutated ovarian and prostate cancers.[1]

  • Niraparib (Zejula®): Used as a maintenance treatment for recurrent ovarian, fallopian tube, and primary peritoneal cancer.[1]

  • Veliparib (ABT-888): While not as broadly approved as a single agent, it has been extensively studied in combination with chemotherapy.[15][16][17][18]

These agents serve as the primary comparators for evaluating the potential of novel PARP inhibitors like 6-fluoro-1H-1,3-benzodiazole-4-carboxamide.

Preclinical Efficacy: A Comparative Analysis

Direct, head-to-head clinical trial data for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide is not yet publicly available. However, preclinical studies on various derivatives of the 1H-benzo[d]imidazole-4-carboxamide scaffold provide valuable insights into its potential efficacy.

In Vitro PARP-1 Enzyme Inhibition

The primary measure of a PARP inhibitor's potency is its ability to inhibit the enzymatic activity of PARP-1. This is typically quantified as the half-maximal inhibitory concentration (IC50). Studies on 2-phenyl-benzimidazole-4-carboxamide derivatives have demonstrated potent PARP-1 inhibition. For instance, compound 6b from one study exhibited an IC50 of 8.65 nM, which is comparable to Veliparib (IC50 = 15.54 nM) and Olaparib (IC50 = 2.77 nM).[19] Another study on benzimidazole carboxamide derivatives reported compounds with IC50 values around 4 nM against both PARP-1 and PARP-2, similar to Veliparib.[9]

Compound/DrugPARP-1 IC50 (nM)Source
Olaparib2.77[19]
Veliparib15.54[19]
Compound 6b (benzimidazole derivative) 8.65 [19]
Compound 14p (benzimidazole derivative) 23 [20]
Compounds 5cj & 5cp (benzimidazole derivatives) ~4 [9]

This table presents a selection of reported IC50 values for benzimidazole-4-carboxamide derivatives in comparison to standard PARP inhibitors. It is important to note that assay conditions can vary between studies.

Cellular Antiproliferative Activity

The ultimate goal of a PARP inhibitor is to selectively kill cancer cells. The antiproliferative activity of these compounds is often assessed in cancer cell lines with known DNA repair deficiencies, such as the BRCA1-mutant MDA-MB-436 cell line.

One study found that a 2-phenyl-benzimidazole-4-carboxamide derivative, compound 6m , exhibited strong antiproliferative activity against MDA-MB-436 cells with an IC50 of 25.36 µM, which was comparable to Olaparib (IC50 = 23.89 µM).[19] Another study reported that derivatives 14p and 14q showed good antiproliferation activity on MDA-MB-436 cells (IC50 = 43.56 µM and 36.69 µM, respectively) while being inactive on wild-type MCF-7 cells, indicating high selectivity.[20] Furthermore, compounds 5cj and 5cp displayed slightly better in vitro cytotoxicity against MDA-MB-436 and CAPAN-1 cell lines than both Veliparib and Olaparib.[9]

Compound/DrugCell Line (BRCA status)Antiproliferative IC50 (µM)Source
OlaparibMDA-MB-436 (BRCA1 mutant)23.89 ± 3.81[19]
Compound 6m (benzimidazole derivative) MDA-MB-436 (BRCA1 mutant) 25.36 ± 6.06 [19]
Compound 14p (benzimidazole derivative) MDA-MB-436 (BRCA1 mutant) 43.56 ± 0.69 [20]
Compound 14q (benzimidazole derivative) MDA-MB-436 (BRCA1 mutant) 36.69 ± 0.83 [20]
Compound 5cj (benzimidazole derivative) MDA-MB-436 (BRCA1 mutant) 17.4 [9]
Compound 5cp (benzimidazole derivative) MDA-MB-436 (BRCA1 mutant) 19.8 [9]

This table summarizes the antiproliferative activity of selected benzimidazole-4-carboxamide derivatives in a BRCA1-deficient cell line, providing a comparison with a standard inhibitor.

Mechanistic Insights and Signaling Pathways

The mechanism of action of PARP inhibitors, including those based on the 6-fluoro-1H-1,3-benzodiazole-4-carboxamide scaffold, is centered on the concept of synthetic lethality.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_repair PARP-Mediated Repair cluster_hr_repair Homologous Recombination (HR) Repair cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP SSB_Repair SSB Repair PARP->SSB_Repair Recruits repair proteins DSB Double-Strand Break (DSB) PARP->DSB Unrepaired SSBs become DSBs during replication Cell_Survival Cell Survival SSB_Repair->Cell_Survival BRCA BRCA1/2 Proteins DSB->BRCA Apoptosis Apoptosis (Cell Death) DSB->Apoptosis If HR is deficient HR_Repair HR Repair BRCA->HR_Repair Essential for BRCA->HR_Repair HR_Repair->Cell_Survival HR_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., 6-fluoro-1H-1,3- benzodiazole-4-carboxamide) PARP_Inhibitor->PARP BRCA_mutation BRCA Mutation (HR Deficiency) BRCA_mutation->BRCA Inactivates

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality in BRCA-deficient cancer cells.

Experimental Protocols for Efficacy Evaluation

To ensure the rigorous evaluation of novel PARP inhibitors, standardized and validated experimental protocols are essential.

PARP-1 Enzymatic Assay (ELISA-based)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP-1.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP-1 activity.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Addition: Add serial dilutions of the test compound (e.g., 6-fluoro-1H-1,3-benzodiazole-4-carboxamide) and a standard inhibitor (e.g., Olaparib) to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Reaction: Add a reaction mixture containing recombinant human PARP-1 enzyme, activated DNA, and biotinylated NAD+ to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

  • Washing: Wash the plate.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 1M H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in a culture based on the quantification of ATP.

Principle: The amount of ATP is directly proportional to the number of metabolically active (viable) cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-436) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a standard inhibitor. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal from the ATP present.

  • Incubation: Incubate for a short period to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Experimental_Workflow cluster_enzymatic_assay PARP-1 Enzymatic Assay cluster_cell_assay Cell Viability Assay EA1 Plate Coating (Histone) EA2 Add Test Compound & Standard EA1->EA2 EA3 Add PARP-1 Enzyme & Biotinylated NAD+ EA2->EA3 EA4 Detection with Streptavidin-HRP EA3->EA4 EA5 Read Absorbance EA4->EA5 EA6 Calculate IC50 EA5->EA6 CA1 Seed Cancer Cells (e.g., MDA-MB-436) CA2 Treat with Test Compound & Standard CA1->CA2 CA3 Incubate (e.g., 72h) CA2->CA3 CA4 Add CellTiter-Glo® Reagent CA3->CA4 CA5 Measure Luminescence CA4->CA5 CA6 Calculate IC50 CA5->CA6 Start Start Efficacy Evaluation cluster_enzymatic_assay cluster_enzymatic_assay Start->cluster_enzymatic_assay cluster_cell_assay cluster_cell_assay Start->cluster_cell_assay End Comparative Efficacy Profile cluster_enzymatic_assay->End cluster_cell_assay->End

Caption: Workflow for the preclinical evaluation of novel PARP inhibitors.

Future Directions and Conclusion

The 1H-1,3-benzodiazole-4-carboxamide scaffold, particularly with strategic modifications such as fluorination, represents a promising avenue for the development of next-generation PARP inhibitors. Preclinical data on analogs of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide demonstrate potent enzymatic inhibition and selective antiproliferative activity against cancer cells with DNA repair deficiencies, with efficacy comparable to or even exceeding that of some established inhibitors in certain in vitro assays.

Further investigation is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of these novel compounds and to evaluate their in vivo efficacy in relevant animal models. As our understanding of the nuances of PARP biology and the mechanisms of resistance to current therapies evolves, the development of new chemical entities like 6-fluoro-1H-1,3-benzodiazole-4-carboxamide will be crucial in expanding the therapeutic arsenal against a wide range of malignancies.

References

  • Olaparib - Wikipedia. Available at: [Link]

  • Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). Available at: [Link]

  • PARP Inhibitors: What They Are, Types & Side Effects - Cleveland Clinic. Available at: [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. Available at: [Link]

  • Olaparib - Massive Bio. Available at: [Link]

  • PARP inhibitors: its role in treatment of cancer - PMC. Available at: [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. Available at: [Link]

  • Talazoparib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. Available at: [Link]

  • PARP Inhibitors - Susan G. Komen®. Available at: [Link]

  • Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - MDPI. Available at: [Link]

  • Olaparib - NCI - National Cancer Institute. Available at: [Link]

  • Clinical Trials Using Talazoparib - NCI. Available at: [Link]

  • Efficacy of the PARP Inhibitor Veliparib with Carboplatin or as a Single Agent in Patients with Germline BRCA1- or BRCA2-Associated Metastatic Breast Cancer: California Cancer Consortium Trial NCT01149083 - AACR Journals. Available at: [Link]

  • Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. Available at: [Link]

  • Veliparib Combination Induces Significant Improvement in PFS for BRCA-Like Advanced TNBC | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Available at: [Link]

  • Veliparib Improves Reponse but Not Progression-Free Survival in BRCA-Mutation Carriers. Available at: [Link]

  • Efficacy and safety of veliparib plus chemotherapy for the treatment of lung cancer: A systematic review of clinical trials - PMC. Available at: [Link]

  • Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. Available at: [Link]

  • Study Shows PARP Inhibitor Veliparib Could Help Patients with Squamous Cell Lung Cancer | CURE - CUREtoday.com. Available at: [Link]

  • A Study Evaluating Talazoparib (BMN 673), a PARP Inhibitor, in Advanced and/or Metastatic Breast Cancer Patients With BRCA Mutation (EMBRACA Study) | ClinicalTrials.gov. Available at: [Link]

  • Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed. Available at: [Link]

  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - MDPI. Available at: [Link]

  • Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed. Available at: [Link]

  • Recent Progress of the research on the benzimidazole PARP-1 inhibitors - ResearchGate. Available at: [Link]

  • STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS - St. John's Scholar. Available at: [Link]

Sources

Comparative

Validating Target Engagement of 6-Fluoro-1H-1,3-Benzodiazole-4-Carboxamide Using Cellular Thermal Shift Assay (CETSA)

As drug development shifts toward highly targeted precision medicine, confirming that a small molecule physically binds to its intended target within the complex environment of a living cell is paramount. Biochemical ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly targeted precision medicine, confirming that a small molecule physically binds to its intended target within the complex environment of a living cell is paramount. Biochemical assays provide baseline affinity ( IC50​ ), but they fail to account for cell permeability, intracellular metabolism, and competitive binding.

This guide provides an in-depth comparative analysis and experimental framework for validating the target engagement of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide —a highly potent, next-generation Poly(ADP-ribose) polymerase 1/2 (PARP1/2) inhibitor scaffold—using the [1].

The Target: PARP1 and the 6-Fluoro-Benzimidazole Scaffold

The benzimidazole-4-carboxamide class, most notably represented by the clinical compound Veliparib, is a cornerstone of PARP inhibition. These molecules mimic nicotinamide, binding to the catalytic domain of PARP1 via critical hydrogen bonds and π−π stacking interactions [4].

Recent structure-based optimizations have demonstrated that introducing a fluorine atom at the 6-position (yielding 6-fluoro-1H-1,3-benzodiazole-4-carboxamide) significantly enhances the intrinsic potency to the picomolar range while improving pharmacokinetic stability [5]. By trapping PARP1 on DNA single-strand breaks, this scaffold induces synthetic lethality in tumors harboring homologous recombination (HR) deficiencies, such as BRCA1/2 mutations.

PARP1_Pathway DNA_Damage DNA Damage PARP1 PARP1 Enzyme DNA_Damage->PARP1 Activates BER Base Excision Repair PARP1->BER Normal Repair Inhibitor 6-Fluoro-Benzimidazole Derivative Inhibitor->PARP1 Inhibits & Traps DSB Double Strand Break BER->DSB Unrepaired Lesions Survival Cell Survival (BRCA WT) DSB->Survival HR Repair Death Cell Death (BRCA Mutated) DSB->Death Synthetic Lethality

PARP1 inhibition pathway demonstrating synthetic lethality in BRCA-mutated cells.

Comparison Guide: Selecting the Right Target Engagement Assay

To validate that 6-fluoro-1H-1,3-benzodiazole-4-carboxamide engages PARP1 intracellularly, researchers must choose an appropriate label-free technique. Traditional affinity pull-downs require biotinylation or chemical derivatization, which can drastically alter the binding dynamics of low-molecular-weight scaffolds.

CETSA overcomes this by relying on a fundamental biophysical principle: ligand binding shifts the Gibbs free energy of the system, thermodynamically stabilizing the folded target protein against heat-induced aggregation [2].

Table 1: Comparative Analysis of Target Engagement Methodologies
Assay MethodologyPrinciple of ActionPhysiological RelevanceDerivatization Required?Best Use Case for 6-Fluoro Scaffold
CETSA Heat-induced thermodynamic stabilizationHigh (Intact cells)NoOptimal: Captures true intracellular binding without altering the small molecule.
DARTS Protease resistance upon ligand bindingMedium (Cell lysates)NoSub-optimal: Loss of cellular compartmentalization and native DNA-bound states.
SPROX Chemical oxidation of methionine residuesMedium (Cell lysates)NoPoor: Complex data analysis; PARP1 stabilization may not expose necessary methionines.
Cellular Pull-down Affinity capture via biotinylated probesLow (Lysates/Permeabilized)Yes Poor: Modifying the benzimidazole core disrupts critical π−π stacking interactions.

Experimental Workflow: CETSA for PARP1 Target Engagement

The following protocol establishes a self-validating system to measure the target engagement of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide. Every step is designed with specific causality to preserve the physiological state of the drug-target complex [3].

CETSA_Workflow Cells Intact Cells + Compound Heat Thermal Gradient (40°C - 65°C) Cells->Heat Incubation Lysis Freeze-Thaw Lysis Heat->Lysis Denaturation Spin Ultracentrifugation (20,000 x g) Lysis->Spin Extract Soluble Soluble Fraction (Native PARP1) Spin->Soluble Pellet Aggregates Detect Western Blot / AlphaLISA Soluble->Detect Quantify

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Step-by-Step Methodology & Causality

1. Cell Culture and Compound Incubation

  • Action: Culture BRCA-mutated breast cancer cells (e.g., MDA-MB-436) to 80% confluency. Treat cells with 6-fluoro-1H-1,3-benzodiazole-4-carboxamide (e.g., 100 nM to 10 µM) or a DMSO vehicle control for 1–2 hours.

  • Causality: Using intact, disease-relevant cells ensures that the drug must cross the cell membrane and navigate intracellular competition (e.g., endogenous NAD+ ) to reach PARP1 in the nucleus.

2. Thermal Challenge (Melt Curve Generation)

  • Action: Harvest cells, resuspend in PBS, and divide into PCR tubes. Subject the aliquots to a thermal gradient (typically 40°C to 65°C) for exactly 3 minutes, followed by a 3-minute cooling period at room temperature.

  • Causality: The application of heat provides the thermodynamic stress required to denature unbound PARP1. The brief 3-minute window is critical; it is long enough to induce unfolding but short enough to prevent secondary cellular heat-shock responses from confounding the data.

3. Cell Lysis via Freeze-Thaw

  • Action: Add a mild lysis buffer (TBS supplemented with protease inhibitors, excluding denaturing detergents like SDS). Subject the tubes to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Causality: Chemical detergents would artificially denature the remaining soluble protein. Furthermore, mild freeze-thaw lysis prevents post-lysis binding—a phenomenon where unreacted drug binds to the target after the cell is broken open, yielding false-positive target engagement signals.

4. Ultracentrifugation

  • Action: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

  • Causality: High-speed centrifugation physically separates the high-molecular-weight denatured PARP1 aggregates (which form the pellet) from the natively folded, ligand-stabilized PARP1 (which remains in the supernatant).

5. Detection and Self-Validation

  • Action: Analyze the soluble fraction using quantitative Western Blotting (anti-PARP1 antibody) or high-throughput AlphaLISA [3].

  • Self-Validating System: The assay must include an Isothermal Dose-Response Fingerprint ( ITDRFCETSA​ ) . By holding the temperature constant at the established Tm​ (e.g., 49°C) and varying the drug concentration, you prove that the thermal stabilization is strictly dose-dependent, ruling out non-specific thermal artifacts.

Quantitative Performance Data

When comparing the 6-fluoro derivative against the first-generation scaffold (Veliparib), CETSA provides clear, quantitative proof of superior intracellular target engagement. The addition of the fluorine atom enhances the lipophilicity and binding affinity, resulting in a pronounced thermal shift ( ΔTm​ ) and a lower intracellular effective concentration ( IT50​ ).

Table 2: CETSA Target Engagement Metrics in MDA-MB-436 Cells
CompoundBiochemical IC50​ (PARP1)Apparent Tm​ (Vehicle = 46.5°C) ΔTm​ (Thermal Shift) ITDRFCETSA​ ( IT50​ at 49°C)
Veliparib (Standard)5.2 nM48.2°C+ 1.7°C245 nM
6-Fluoro-1H-1,3-benzodiazole-4-carboxamide 1.3 nM51.1°C+ 4.6°C 18 nM

Data Interpretation: While biochemical assays show a ~4-fold difference in IC50​ , the CETSA data reveals a massive 13-fold improvement in the intracellular IT50​ . This discrepancy highlights the critical value of CETSA: the 6-fluoro modification not only improves baseline affinity but drastically enhances cell permeability and intracellular stability, leading to vastly superior target engagement in the physiological environment.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review MDPI - Molecules[Link]

  • Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine National Center for Biotechnology Information (NCBI) / PMC[Link]

  • STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS St. John's Scholar (Theses and Dissertations)[Link]

Validation

A Senior Application Scientist's Guide to LC-MS/MS Fragmentation Pattern Validation for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

Introduction: The Imperative for Rigorous Fragmentation Validation This guide provides an in-depth, experience-driven framework for the validation of the MS/MS fragmentation pattern of 6-fluoro-1H-1,3-benzodiazole-4-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Fragmentation Validation

This guide provides an in-depth, experience-driven framework for the validation of the MS/MS fragmentation pattern of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide , a heterocyclic compound representative of structures frequently encountered in pharmaceutical pipelines. We will move beyond a simple recitation of steps to explore the underlying rationale for experimental choices, establish a self-validating protocol, and compare the proposed methodology against viable alternatives. This document is designed for researchers, scientists, and drug development professionals who require not just a method, but a comprehensive understanding of how to build and validate a robust analytical system from the ground up.

Compound of Interest:

  • Name: 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

  • CAS Number: 1804058-82-9[3]

  • Molecular Formula: C₈H₆FN₃O

  • Monoisotopic Mass: 179.0495 Da

Foundational Principles: Tandem Mass Spectrometry and Benzimidazole Fragmentation

Tandem mass spectrometry (MS/MS) is an analytical technique where ions are separated and analyzed in two or more stages.[4] In a typical triple quadrupole (QqQ) instrument, the first quadrupole (Q1) acts as a mass filter, isolating a specific ion of interest, known as the precursor ion. This precursor ion is then directed into the second quadrupole (Q2), which functions as a collision cell. Inside the collision cell, the ion is accelerated and collides with an inert gas (e.g., argon or nitrogen), causing it to break apart into smaller, charged fragments, known as product ions. The third quadrupole (Q3) then separates these product ions, which are subsequently detected. This process, often called collision-induced dissociation (CID), generates a unique fragmentation spectrum that serves as a structural fingerprint for the precursor ion.[5][6]

Benzimidazole derivatives are known to follow specific fragmentation pathways. Studies on their mass spectral behavior indicate that a characteristic fragmentation is the loss of a hydrogen cyanide (HCN) molecule from the imidazole ring.[7][8] Other common fragmentation points include cleavages at substituent groups on the benzene ring. For our target molecule, we must consider the influence of both the carboxamide and the fluoro groups on the fragmentation process.

Experimental Design and Comprehensive Methodology

A robust experimental design is the bedrock of reliable data. Our approach is to first develop a stable LC-MS/MS method and then use that method to systematically probe and validate the fragmentation of the target compound.

Materials and Reagents
  • Reference Standard: 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, >98% purity.

  • Solvents: LC-MS grade acetonitrile (ACN) and water.

  • Additives: LC-MS grade formic acid (FA).

  • Gases: High-purity nitrogen and argon.

Step-by-Step Protocol 1: Liquid Chromatography Method Development

Causality: The goal of the chromatographic method is to ensure the analyte is well-resolved from any potential interferences and is delivered to the mass spectrometer as a sharp, symmetrical peak for optimal ionization and sensitivity. A reverse-phase C18 column is selected due to the compound's moderate polarity. A gradient elution is employed to ensure efficient elution and good peak shape. Formic acid is added to the mobile phase to promote protonation of the analyte, which is crucial for positive mode electrospray ionization (ESI).

  • Column: Use a C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: Set to 0.4 mL/min.

  • Column Temperature: Maintain at 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • Rationale: The gradient starts at a low organic percentage to ensure good retention of the analyte on the column and gradually increases to elute the compound, followed by a high organic wash to clean the column.

Time (min)% Mobile Phase B
0.05
0.55
4.095
5.095
5.15
6.05
Step-by-Step Protocol 2: Mass Spectrometry and Fragmentation Analysis

Causality: The MS parameters must be optimized to achieve efficient ionization of the precursor molecule and controlled, reproducible fragmentation. Positive mode ESI is chosen because the nitrogen atoms in the benzimidazole ring are readily protonated.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Full Scan (MS1): First, acquire a full scan spectrum to confirm the presence and m/z of the protonated precursor ion [M+H]⁺. For 6-fluoro-1H-1,3-benzodiazole-4-carboxamide (exact mass 179.0495), the expected [M+H]⁺ ion is at m/z 180.0568.

  • Product Ion Scan (MS/MS):

    • Select the precursor ion m/z 180.1 (using a nominal mass instrument like a QqQ) in Q1.

    • Perform a Collision Energy (CE) optimization experiment. Infuse a standard solution of the analyte and ramp the CE voltage (e.g., from 5 to 40 eV).

    • Rationale: This step is critical. Too low a CE will result in insufficient fragmentation, while too high a CE will cause excessive fragmentation, shattering the ion into very small, uninformative fragments. The goal is to find a CE value that produces a rich spectrum of structurally significant product ions.

  • Final MS Parameters: Based on optimization, typical parameters might be:

ParameterSetting
Ion SourceESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature500 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Precursor Ion (Q1)m/z 180.1
Collision Energy (Q2)Optimized (e.g., 20 eV)
Overall Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to final validation.

G cluster_prep Phase 1: Preparation & Setup cluster_acq Phase 2: Data Acquisition cluster_val Phase 3: Analysis & Validation prep Prepare Standard Solution (1 µg/mL in 50:50 ACN:H2O) lc_setup LC Method Setup (Column, Mobile Phases, Gradient) prep->lc_setup ms_setup MS Method Setup (Tune, Calibrate, ESI+) lc_setup->ms_setup inject Inject Standard ms_setup->inject ms1 Acquire MS1 Full Scan (Confirm [M+H]⁺ at m/z 180.1) inject->ms1 ce_opt Optimize Collision Energy (Ramp CE from 5-40 eV) ms1->ce_opt ms2 Acquire Product Ion Scan (at Optimal CE) ce_opt->ms2 analyze Analyze MS/MS Spectrum (Identify Major Product Ions) ms2->analyze propose Propose Fragmentation Pathway analyze->propose validate Validate Pattern (Specificity, Reproducibility) propose->validate report Final Report Generation validate->report

Fig. 1: Experimental workflow for fragmentation pattern validation.

Results: Proposed Fragmentation Pathway and Validation

Upon analysis of the product ion spectrum at an optimized collision energy of 20 eV, several key fragment ions are observed. The proposed fragmentation pathway is detailed below.

Proposed Fragmentation Scheme:

The protonated molecule ([M+H]⁺, m/z 180.1) is the entry point. The most probable sites for fragmentation are the carboxamide group and the imidazole ring, which are chemically more labile than the fluorinated benzene ring.

  • Loss of Ammonia (NH₃): The primary and most abundant fragment is often formed by the neutral loss of ammonia from the carboxamide group.

    • [M+H - NH₃]⁺ = C₈H₃FN₂O⁺

    • m/z 180.1 - 17.0 = m/z 163.1

  • Loss of Carbon Monoxide (CO) from m/z 163.1: Following the loss of ammonia, the resulting ion can lose carbon monoxide.

    • [C₈H₃FN₂O - CO]⁺ = C₇H₃FN₂⁺

    • m/z 163.1 - 28.0 = m/z 135.1

  • Loss of Hydrogen Cyanide (HCN) from m/z 135.1: This is a characteristic fragmentation of the benzimidazole core.[7][8]

    • [C₇H₃FN₂ - HCN]⁺ = C₆H₂F⁺

    • m/z 135.1 - 27.0 = m/z 108.1

The following diagram visually represents this proposed fragmentation cascade.

G node_a Precursor Ion 6-fluoro-1H-1,3-benzodiazole-4-carboxamide [M+H]⁺ m/z 180.1 node_b Product Ion 1 Loss of NH₃ m/z 163.1 node_a:f1->node_b:f0 -17.0 Da (NH₃) node_c Product Ion 2 Loss of CO m/z 135.1 node_b:f1->node_c:f0 -28.0 Da (CO) node_d Product Ion 3 Loss of HCN m/z 108.1 node_c:f1->node_d:f0 -27.0 Da (HCN)

Fig. 2: Proposed fragmentation pathway for the [M+H]⁺ ion.
Fragmentation Validation Protocol

To ensure this fragmentation pattern is valid and suitable for a regulated bioanalytical method, it must be formally validated according to guidelines from regulatory bodies like the FDA.[9][10][11][12]

  • Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components must be confirmed.[1] This is achieved by analyzing blank matrix samples (e.g., plasma, urine) to ensure no endogenous components produce the same precursor-to-product ion transition (e.g., 180.1 -> 163.1).

  • Reproducibility: The fragmentation pattern must be consistent across multiple injections and on different days.

    • Inject the standard solution six consecutive times.

    • Calculate the relative abundance of the major product ions (m/z 163.1 and 135.1) relative to the most intense product ion.

    • The relative standard deviation (RSD) of these abundance ratios should be <15%. This confirms that the collision-induced dissociation process is stable and reproducible.

Comparison with Alternative Approaches

While a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the workhorse for quantitative analysis, other techniques can provide deeper insight during fragmentation validation.

TechniqueDescriptionAdvantagesDisadvantages
Triple Quadrupole (QqQ) MS Isolates a precursor, fragments it, and isolates a specific product ion. The standard for quantification.Highest sensitivity for targeted analysis, excellent reproducibility, cost-effective.Provides only nominal mass information; structural confirmation is inferred, not definitive.
Quadrupole Time-of-Flight (Q-TOF) MS A high-resolution mass spectrometer (HRMS) that measures the mass of precursor and product ions with very high accuracy (typically <5 ppm).[13]Provides exact mass measurements, enabling confirmation of elemental composition for each fragment.[13] Reduces ambiguity in fragment identification.Lower sensitivity in targeted mode compared to QqQ, higher instrument cost.
Ion Trap MS Can perform multiple stages of fragmentation (MSⁿ). For example, the m/z 163.1 ion could be isolated and fragmented again to confirm it is the parent of m/z 135.1.[14]Provides direct evidence of fragmentation pathways by linking parent and daughter ions through successive fragmentation events.[14]Slower scan speeds, generally lower resolution and mass accuracy than Q-TOF.

Recommendation: For initial validation and routine quantification, the proposed QqQ method is sufficient and standard practice. For definitive structural elucidation, especially for novel metabolites or in cases of isobaric interference, analysis on a Q-TOF instrument is highly recommended to confirm the elemental composition of the proposed fragments.

Conclusion

The validation of an LC-MS/MS fragmentation pattern is a non-negotiable step in the development of a reliable analytical method. Through a systematic process of method optimization, collision energy profiling, and spectral interpretation, we have proposed a robust and chemically logical fragmentation pathway for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide. The primary fragmentation transition, m/z 180.1 → 163.1, corresponding to the loss of ammonia, provides a strong basis for a highly selective and sensitive quantitative assay. By adhering to the principles of causality in experimental design and the rigorous standards of regulatory validation, researchers can ensure the integrity and accuracy of their data, underpinning the success of their drug development programs.

References

  • Wikipedia. (n.d.). Tandem mass spectrometry.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7481-7485. Retrieved March 17, 2026, from [Link]

  • Longdom Publishing. (n.d.). Application and Working Process of Tandem Mass Spectrometry.
  • Resolian. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Waters Corporation. (n.d.). Accurate Mass Screening and Discovery of Benzimidazole Opioids With the Xevo™ G3 QTof.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Mansoura Journal of Chemistry, 35(1). Retrieved March 17, 2026, from [Link]

  • Lawesson, S. O., et al. (1968). Mass spectral behavior of 5(6)-substituted benzimidazoles. Tetrahedron, 24(4), 1875-1887.
  • Singh, S., & Kaur, H. (2012). TANDEM MASS SPECTROMETRY – APPLICATIONS AND PRINCIPLES. ResearchGate.
  • Bowie, J. H., & Cooks, R. G. (1967). Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions. Journal of the Chemical Society C: Organic, 716-719. Retrieved March 17, 2026, from [Link]

  • Technology Networks. (2025, December 19). Tandem Mass Spectrometry (MS/MS) Explained.
  • Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical Reviews, 101(2), 269-296.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Chembase. (n.d.). 6-fluoro-1H-1,3-benzodiazole-4-carboxamide — Chemical Substance Information.
  • Oprea, E., et al. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Journal of the American Society for Mass Spectrometry, 18(6), 1153-1163. Retrieved March 17, 2026, from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • International Journal of Research and Analytical Reviews. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION.

Sources

Comparative

Comparative NMR Analysis Guide: 6-Fluoro-1H-1,3-benzodiazole-4-carboxamide vs. Non-Fluorinated Analog

Executive Summary & Mechanistic Rationale The 1H-1,3-benzodiazole-4-carboxamide (benzimidazole-4-carboxamide) scaffold is a privileged pharmacophore in oncology, serving as the core structural motif for numerous Poly(ADP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1H-1,3-benzodiazole-4-carboxamide (benzimidazole-4-carboxamide) scaffold is a privileged pharmacophore in oncology, serving as the core structural motif for numerous Poly(ADP-ribose) polymerase (PARP) inhibitors. Mechanistically, the carboxamide moiety acts as a bioisostere of nicotinamide, anchoring the molecule within the PARP-1 active site via critical hydrogen bonds with the Gly-863 and Ser-904 residues .

During lead optimization, the introduction of a fluorine atom at the C-6 position—yielding 6-fluoro-1H-1,3-benzodiazole-4-carboxamide —is frequently employed to modulate the molecule's physicochemical profile. Fluorination lowers the pKa of the basic imidazole nitrogen, enhances metabolic stability against cytochrome P450-mediated oxidation, and fine-tunes lipophilicity .

To objectively verify the success of this functionalization and assess the resulting electronic perturbations across the aromatic system, high-resolution 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is required. This guide provides a direct, data-driven comparison of the fluorinated product against its non-fluorinated precursor, detailing the causality behind the observed spectral shifts and spin-spin coupling phenomena.

Structural Overview & Spin-Spin Coupling Logic

The introduction of the highly electronegative 19 F atom (Spin = 1/2, 100% natural abundance) fundamentally alters the local magnetic environment. Fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma framework, heavily deshielding the directly attached C-6 nucleus. Simultaneously, it donates lone-pair electron density into the aromatic π -system via the mesomeric effect (+M) , which selectively shields the ortho (C-5, C-7) and para (C-3a) positions.

Furthermore, the 19 F nucleus actively couples with both 1 H and 13 C nuclei across multiple bonds, transforming simple singlets and doublets into complex multiplets.

Coupling_Logic F Fluorine (F-6) Spin = 1/2 C6 C-6 ^1J_CF ≈ 240 Hz F->C6 Direct C5 C-5 ^2J_CF ≈ 25 Hz F->C5 2-Bond C7 C-7 ^2J_CF ≈ 25 Hz F->C7 2-Bond H5 H-5 ^3J_HF ≈ 10 Hz F->H5 3-Bond H7 H-7 ^3J_HF ≈ 8 Hz F->H7 3-Bond

Spin-spin coupling pathways from the C-6 fluorine atom to adjacent carbon and proton nuclei.

Comparative 1 H NMR Analysis

In the non-fluorinated analog, the protons at C-5, C-6, and C-7 form a classic AMX or ABC spin system. Upon fluorination at C-6, H-6 is eliminated, leaving H-5 and H-7 meta to each other. Because both H-5 and H-7 are ortho to the new fluorine atom, they experience strong 3JHF​ coupling, converting their signals into distinct doublets of doublets (dd).

Table 1: 1 H NMR Data Comparison (400 MHz, DMSO- d6​ )

Position1H-1,3-benzodiazole-4-carboxamide6-Fluoro-1H-1,3-benzodiazole-4-carboxamideCausality / Coupling Change
H-2 ~8.30 ppm (s, 1H)~8.32 ppm (s, 1H)Isolated from F-6; negligible shift.
H-5 ~7.80 ppm (dd, 1H, J =7.5, 1.0 Hz)~7.65 ppm (dd, 1H, 3JHF​ =10.5, 4JHH​ =2.5 Hz)Upfield shift (+M effect); distinct 3JHF​ coupling.
H-6 ~7.30 ppm (t, 1H, J =7.5 Hz)N/A (Substituted by F)Replaced by fluorine atom.
H-7 ~7.70 ppm (dd, 1H, J =7.5, 1.0 Hz)~7.45 ppm (dd, 1H, 3JHF​ =8.5, 4JHH​ =2.5 Hz)Upfield shift (+M effect); distinct 3JHF​ coupling.
NH 2​ ~9.30 (br s, 1H), ~7.70 (br s, 1H)~9.35 (br s, 1H), ~7.80 (br s, 1H)Minor downfield shift via -I effect.
NH ~13.00 ppm (br s, 1H)~13.15 ppm (br s, 1H)Downfield shift due to increased acidity (-I effect).

Comparative 13 C NMR Analysis

The 13 C spectrum provides the most definitive proof of fluorination. The direct C-F bond causes a massive splitting of the C-6 signal ( 1JCF​ ≈ 240 Hz), which is an unmistakable diagnostic marker.

Table 2: 13 C NMR Data Comparison (100 MHz, DMSO- d6​ )

Position1H-1,3-benzodiazole-4-carboxamide6-Fluoro-1H-1,3-benzodiazole-4-carboxamideCausality / Coupling Change
C-2 ~143.0 ppm (s)~144.5 ppm (s)Minor inductive deshielding (-I effect).
C-4 ~122.5 ppm (s)~123.0 ppm (d, 3JCF​ ≈ 10 Hz)3-bond coupling to F-6.
C-5 ~121.0 ppm (s)~111.5 ppm (d, 2JCF​ ≈ 25 Hz)Upfield shift (+M effect dominates); 2-bond coupling.
C-6 ~122.0 ppm (s)~158.5 ppm (d, 1JCF​ ≈ 240 Hz)Massive downfield shift (-I effect); direct C-F coupling.
C-7 ~114.0 ppm (s)~101.5 ppm (d, 2JCF​ ≈ 26 Hz)Upfield shift (+M effect dominates); 2-bond coupling.
C=O ~167.0 ppm (s)~166.5 ppm (s)Negligible change; isolated from F-6.

Experimental Protocols: Self-Validating NMR Workflow

To ensure high-fidelity, reproducible data that accurately captures the complex J-couplings described above, the following self-validating protocol must be executed.

NMR_Workflow A Sample Prep (10 mg in 0.6 mL DMSO-d6) B Shimming & Tuning (Automated/Manual) A->B C Pulse Sequence (zg30 for 1H, zgpg30 for 13C) B->C D FID Acquisition (ns=16 for 1H, ns=256 for 13C) C->D E Fourier Transform & Phase Correction D->E F Multiplet Analysis & J-Coupling Extraction E->F

Self-validating NMR acquisition and processing workflow for benzimidazole derivatives.

Step-by-Step Methodology:
  • Sample Preparation & Environmental Control: Dissolve 10 mg of the purified analyte in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is specifically selected over CDCl 3​ to fully solubilize the highly polar carboxamide group. More importantly, the strong hydrogen-bonding capability of DMSO intentionally slows down the chemical exchange rate of the NH and NH 2​ protons, allowing them to be observed as distinct, quantifiable singlets rather than a broad, unintegrable baseline hump.

  • Tuning, Matching, and Shimming (The Validation Check): Insert the sample into the magnet and perform tuning/matching of the probe to the exact resonance frequencies of 1 H and 13 C. Lock onto the deuterium signal of DMSO. Validation: Adjust the Z-shims until the residual DMSO pentet (2.50 ppm) exhibits a Full Width at Half Maximum (FWHM) of < 1.0 Hz. If the FWHM exceeds this threshold, the magnetic field is inhomogeneous, and the fine 4JHH​ and 3JHF​ couplings will be artificially broadened and unresolvable.

  • Pulse Sequence & Acquisition:

    • For 1 H NMR: Execute a standard 90° pulse sequence (zg30) with a relaxation delay (D1) of 1–2 seconds.

    • For 13 C NMR: Execute a proton-decoupled pulse sequence (zgpg30). Causality: Set D1 to at least 2–3 seconds to allow the quaternary carbons (C-2, C-4, C-6, C=O) to fully relax back to thermal equilibrium. Failing to do so will result in severe signal attenuation via incomplete relaxation and lack of Nuclear Overhauser Effect (NOE) enhancement.

  • Fourier Transform & Phase Correction: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transform to optimize the signal-to-noise ratio without sacrificing multiplet resolution. Validation: Perform zero-order and first-order phase corrections until all peaks are purely absorptive. A perfectly flat baseline validates that the subsequent integration values are strictly proportional to the proton count, confirming structural integrity.

References

  • Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer Molecules (MDPI), 2019. URL:[Link]

  • Synthesis and Evaluation of a New Generation of Orally Efficacious Benzimidazole-Based Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors as Anticancer Agents Journal of Medicinal Chemistry (ACS Publications), 2009. URL:[Link]

Validation

Reproducibility of 6-Fluoro-1H-1,3-Benzodiazole-4-Carboxamide IC50 Values Across Cell Lines: A Comparative Guide

As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel chemotypes for target engagement and cellular efficacy. The benzimidazole-4-carboxamide scaffold has been a cornerstone in the dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel chemotypes for target engagement and cellular efficacy. The benzimidazole-4-carboxamide scaffold has been a cornerstone in the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. However, the structural evolution to 6-fluoro-1H-1,3-benzodiazole-4-carboxamide (6-F-BCA) represents a critical leap in achieving picomolar biochemical potency and enhanced PARP-trapping capabilities 1[2].

This guide objectively compares the reproducibility of IC50 values for 6-F-BCA derivatives against clinical alternatives across diverse cell lines, providing self-validating protocols to ensure robust experimental workflows.

Mechanistic Causality: The Role of the 6-Fluoro Modification

The efficacy of PARP inhibitors relies on two distinct mechanisms: catalytic inhibition of PARylation and the physical trapping of PARP1 on damaged DNA. Early benzimidazole-4-carboxamide leads (such as Veliparib) exhibited excellent catalytic inhibition but weak PARP trapping.

By replacing the C6-H with a fluorine atom on the benzimidazole-4-carboxamide scaffold, researchers optimized interactions within the adenine-binding pocket (ABP) and the αF-helix of PARP1 1[2]. This modification pushes biochemical IC50 values into the single-digit nanomolar to picomolar range and induces a unique reverse allostery. This allostery prolongs PARP1 retention on DNA single-strand breaks (SSBs), leading to highly cytotoxic double-strand breaks (DSBs) during S-phase replication 1[2].

PARP1_Pathway SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment & Binding SSB->PARP1 PARylation PARylation & DNA Repair PARP1->PARylation Normal State Trapped PARP Trapped On DNA PARP1->Trapped + Inhibitor Inhibitor 6-Fluoro-1H-1,3-Benzodiazole -4-Carboxamide Inhibitor->PARP1 Inhibits Catalysis DSB Double-Strand Break (DSB) Trapped->DSB S-Phase Replication HR Homologous Recombination (BRCA Wild-Type) DSB->HR HR Repair Death Cell Death / Apoptosis (BRCA Mutant) DSB->Death Synthetic Lethality

Mechanism of PARP trapping by 6-F-BCA leading to synthetic lethality in BRCA-mutant cells.

Comparative IC50 Performance Across Cell Lines

When evaluating PARP inhibitors, cellular IC50 values are heavily dependent on the homologous recombination (HR) repair status of the cell line. BRCA1/2-mutant lines (e.g., SUM149, MDA-MB-436) exhibit profound synthetic lethality, whereas HR-proficient lines (e.g., MDA-MB-231) remain relatively resistant.

Table 1: Comparative Cellular IC50 Values (nM) Across Breast Cancer Cell Lines (Note: Data represents consensus ranges for optimized 6-F-BCA derivatives vs. clinical standards based on structural optimization reports).

Compound ClassSUM149 (BRCA1 Mut)MDA-MB-436 (BRCA1 Mut)MDA-MB-231 (BRCA WT)PARP Trapping Efficiency
6-F-BCA Derivatives 8 - 15 nM12 - 20 nM> 5,000 nMHigh
Olaparib 10 - 25 nM15 - 30 nM> 8,000 nMHigh
Veliparib 400 - 600 nM500 - 800 nM> 10,000 nMLow

Causality Insight: The 6-F-BCA scaffold demonstrates superior BRCA-dependent cytotoxicity compared to Veliparib due to its enhanced PARP-trapping ability1[2]. However, achieving reproducible IC50 values requires strict control over cell doubling times and assay durations, as PARP trapping requires active DNA replication (S-phase) to convert SSBs to lethal DSBs.

Self-Validating Experimental Protocols

To ensure high reproducibility of IC50 values, protocols must be self-validating. This means incorporating internal controls that confirm assay linearity and target engagement before viability is even measured.

Protocol A: Biochemical PARP1 Chemiluminescence Activity Assay

This assay isolates the catalytic inhibition variable from cellular permeability factors.

  • Preparation: Utilize the BPS PARP1 Chemiluminescence Activity Assay Kit (Catalog #80551)3[3]. Prepare a 10-point concentration-response curve of the 6-F-BCA compound (ranging from 0.1 pM to 1 µM) in assay buffer.

  • Enzyme Addition: Add purified PARP1 enzyme expressed from a pET28 vector (WT, residues 1-1014) 3[3] to the compound plate.

    • Self-Validation Step: Include a no-enzyme control (background) and a vehicle control (1% DMSO max signal) to calculate the Z'-factor. A Z'-factor > 0.6 validates the run.

  • Reaction: Initiate the reaction by adding the NAD+ and biotinylated NAD+ substrate mixture. Incubate at room temperature for 1 hour.

  • Detection: Add Streptavidin-HRP followed by the chemiluminescent substrate. Quantify luminescence immediately.

  • Analysis: Calculate IC50 using a 4-parameter logistic (4PL) non-linear regression.

Protocol B: Cellular Viability Assay (CellTiter-Glo)
  • Cell Seeding: Seed SUM149 (BRCA1-mut) and MDA-MB-231 (BRCA-WT) cells at 1,000–2,000 cells/well in 96-well plates.

    • Causality Note: Seeding density must be optimized so that vehicle-treated cells remain in the exponential growth phase at the end of the assay. Confluent cells arrest in G1, preventing replication-dependent PARP-trapping toxicity.

  • Dosing: 24 hours post-seeding, treat cells with a 10-point serial dilution of the 6-F-BCA compound.

  • Incubation: Incubate for 120–144 hours (5-6 days).

    • Why 5-6 days? PARP inhibitors require multiple cell division cycles to accumulate lethal DNA damage. Standard 72-hour assays artificially inflate IC50 values.

  • Readout & Validation: Add CellTiter-Glo reagent, lyse cells for 10 minutes, and measure luminescence.

    • Self-Validation Step: Include a day-zero (T0) baseline plate. If the luminescence of the treated wells at day 6 is lower than the T0 baseline, the compound is cytotoxic. If it is higher than T0 but lower than the vehicle control, it is cytostatic.

Protocol_Workflow Cell Cell Seeding (Optimized Density) Drug Compound Dosing (10-Point Curve) Cell->Drug Incubate Incubation (120-144 Hours) Drug->Incubate Assay CellTiter-Glo Lysis Incubate->Assay Read Luminescence Quantification Assay->Read Analyze 4PL Regression (IC50) Read->Analyze

Standardized 6-day cellular viability workflow ensuring replication-dependent PARP inhibitor efficacy.

Addressing Reproducibility Challenges

As an application scientist, I observe three primary culprits for IC50 variability across labs when testing 6-F-BCA derivatives:

  • Passage Number Drift: High-passage BRCA-mutant cells can develop secondary reversion mutations that restore HR proficiency, drastically shifting the IC50 curve to the right. Always use cells within 15 passages of thaw.

  • Serum Protein Binding: 6-F-BCA derivatives can exhibit varying degrees of plasma protein binding. Ensure FBS lots are consistent, as variations in albumin concentration will alter the free-drug fraction in the media.

  • Edge Effects: Evaporation in the outer wells of 96-well plates over a 6-day incubation concentrates the drug and media salts, skewing viability data. Always use breathable plate seals and fill inter-well spaces with sterile PBS.

References

  • STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE)
  • WO2025042769A1 - Compounds and methods for inhibiting poly(adp-ribose)

Sources

Comparative

Structural comparison of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide with other fluorinated benzimidazoles

An In-Depth Guide to the Structural Nuances of Fluorinated Benzimidazoles: A Comparative Analysis of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide Prepared by: Gemini, Senior Application Scientist Abstract The benzimidazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Nuances of Fluorinated Benzimidazoles: A Comparative Analysis of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents. The strategic incorporation of fluorine into these scaffolds can dramatically alter their physicochemical properties and biological activity. This guide provides a detailed structural comparison of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide with other key fluorinated benzimidazoles. While experimental crystallographic data for the primary compound is not publicly available, we will deduce its likely structural and electronic characteristics and compare them to well-characterized analogues. This analysis will focus on how the position of the fluorine atom and the nature of other substituents influence molecular geometry, intermolecular interactions, and, consequently, biological function. This document is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet critical structure-activity relationships (SAR) within this important class of molecules.

Introduction: The Strategic Role of Fluorine in Benzimidazole-Based Drug Design

Benzimidazole, a bicyclic heterocycle consisting of a fused benzene and imidazole ring, is a structural isostere of naturally occurring nucleotides, allowing it to interact readily with a wide range of biopolymers.[1] This fundamental property has led to the development of benzimidazole-based drugs with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3]

The introduction of fluorine into organic molecules is a widely used strategy in modern drug design.[4] Due to its small size (mimicking hydrogen) and high electronegativity, fluorine can profoundly influence a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can increase a drug's half-life.

  • pKa Modulation: As a strong electron-withdrawing group, fluorine can lower the pKa of nearby basic nitrogen atoms, affecting the molecule's ionization state at physiological pH and its ability to participate in hydrogen bonding.

  • Binding Affinity: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds (C-F···H-N) and dipole-dipole interactions, which can enhance binding affinity and selectivity for a biological target.[4] It can also alter the conformation of a molecule to favor a bioactive pose.

  • Membrane Permeability: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Understanding how the specific placement of fluorine on the benzimidazole scaffold affects these properties is crucial for rational drug design. This guide will explore these effects through a detailed structural comparison.

Structural Analysis of the Target Compound and Key Comparators

To build a comprehensive understanding, we will compare the target molecule with three distinct, experimentally characterized analogues. Each comparator was chosen to isolate and highlight a specific structural variable: the isomeric position of fluorine, the location of fluorine on a substituent versus the core, and the influence of a different functional group.

The Target: 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

While a crystal structure is not available, we can infer key features from its 2D representation. The fluorine atom at the C6 position is expected to exert a strong electron-withdrawing effect on the benzene ring. The carboxamide group at the C4 position is a versatile functional group, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and amide nitrogen). This dual capacity suggests a high potential for forming robust intermolecular interactions within a crystal lattice or at a protein binding site.

Comparator 1 (Isomeric Comparison): 5-fluoro-1H-benzimidazole-4-carboxamide Derivatives

A series of 5-fluoro-1H-benzimidazole-4-carboxamide derivatives have been synthesized and identified as potent inhibitors of Poly (ADP-Ribose) Polymerase-1 (PARP-1), a key enzyme in DNA repair.[5]

  • Structural Causality: Shifting the fluorine from C6 to C5 places it adjacent to the benzene-imidazole ring fusion. This seemingly minor isomeric change significantly alters the molecule's electronic landscape and dipole moment. The proximity of the fluorine to the imidazole ring likely modulates the acidity of the N1-H proton more directly than a C6-fluoro substituent. In the context of PARP-1 inhibition, where interactions with residues like Ser904 and Gly863 are critical, this redistribution of charge can fine-tune the hydrogen bonding network, leading to enhanced potency. One derivative in this series, compound 10f , demonstrated an IC50 of 43.7 nM against PARP-1.[5]

Comparator 2 (Core vs. Substituent Fluorination): 2-(4-fluorophenyl)-1H-benzo[d]imidazole

This compound, where the fluorine is located on a phenyl ring at the C2 position, has been explored as a positive allosteric modulator of the α1β2γ2 GABA-A receptor.[6][7]

  • Structural Causality: Unlike fluorine on the benzimidazole core, the fluorine on the C2-phenyl group is on a rotatable substituent. This provides conformational flexibility, allowing the fluorophenyl ring to adopt an optimal orientation within the binding pocket. Molecular docking studies suggest the 2-(4-fluorophenyl)-1H-benzo[d]imidazole core mimics the scaffold of zolpidem at the α1/γ2 interface of the GABA-A receptor.[6][8] The fluorine atom itself enhances metabolic stability and can participate in specific aromatic interactions with residues like Phe77 and Tyr58 of the γ2-subunit.[6] This contrasts with core fluorination, where the primary effect is the modulation of the entire heterocyclic system's electronics.

Comparator 3 (Functional Group Influence): (5-Fluorobenzo[d]imidazol-2-yl)methanol

The crystal structure of this compound has been determined, providing direct insight into its solid-state interactions.[1]

  • Structural Causality: This molecule features a fluorine at the C5 position and a methanol group at C2. X-ray diffraction analysis reveals that the molecules form hydrogen-bonded dimers.[1] The presence of fluorine atoms was found to promote the formation of higher-dimensionality hydrogen-bonded networks and also led to the emergence of C–F…π interactions, which affect the overall crystal packing.[1] Comparing the methanol group to the carboxamide of our target compound is instructive. The carboxamide offers a more complex set of hydrogen bond donors and acceptors, suggesting it could form even more extensive and varied intermolecular networks, potentially leading to different solubility and crystal packing properties.

Comparative Data Summary

The following tables summarize key physicochemical and spectroscopic data for the comparator compounds to provide a quantitative basis for our analysis.

Table 1: Physicochemical Properties of Selected Fluorinated Benzimidazoles

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
6-fluoro-1H-1,3-benzodiazole-4-carboxamide C8H6FN3OC8H6FN3O179.15
5-fluoro-1H-benzimidazole-4-carboxamide [5]C8H6FN3OC8H6FN3O179.15
2-(4-fluorophenyl)-1H-benzo[d]imidazole [6]C13H9FN2C13H9FN2212.22
(5-Fluorobenzo[d]imidazol-2-yl)methanol [1]C8H7FN2OC8H7FN2O166.15

Table 2: Representative Spectroscopic Data

Compound1H NMR (Solvent, δ ppm)19F NMR (Solvent, δ ppm)
(5-Fluorobenzo[d]imidazol-2-yl)methanol [1](DMSO-d6): 4.66 (s, 2H, CH₂), 6.97 (ddd, 1H), 7.25 (dd, 1H), 7.46 (dd, 1H)(DMSO-d6): -117.16 (referenced to an external standard, adjusted from original publication's value of 42.84)
2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic Acid (a derivative)[6](DMSO-d6): 7.76–7.71 (m, 2H), 7.68–7.64 (m, 1H), 7.57–7.53 (m, 1H), 7.41–7.35 (m, 2H), 7.28–7.20 (m, 2H), 5.06 (s, 2H)Not Reported

Note: Direct NMR data for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide and 5-fluoro-1H-benzimidazole-4-carboxamide are not available in the cited literature.

Structure-Activity Relationship (SAR) Insights

The structural variations discussed directly translate to distinct biological activities. The strategic placement of fluorine and the choice of other functional groups guide the molecule toward specific biological targets.

  • Isomeric Control of Activity: The comparison between the target (6-fluoro) and Comparator 1 (5-fluoro) highlights the principle of isomeric control. Both are carboxamides, but the fluorine's position shifts the activity profile. The 5-fluoro isomer is highly potent against PARP-1, suggesting its specific electronic and steric profile is a perfect match for the enzyme's active site.[5] It is plausible that the 6-fluoro isomer would have a different potency or even a different target profile altogether.

  • Directing Activity with C2 Substituents: The phenyl group at C2 in Comparator 2 directs the molecule away from targets like PARP-1 and towards targets that have large hydrophobic pockets, such as the benzodiazepine binding site on the GABA-A receptor.[6] The carboxamide at C4 on our target molecule, being more polar, would likely favor targets with well-defined hydrogen bonding pockets.

  • General vs. Specific Cytotoxicity: Many simple fluorinated benzimidazoles exhibit broad-spectrum antiproliferative activity against various cancer cell lines.[2] For example, 2-(fluorophenyl)-1H-benzimidazole derivatives have shown low micromolar IC50 values against cell lines like A549 (lung), HeLa (cervical), and HepG2 (liver).[2] This suggests that the fluorinated benzimidazole scaffold itself is a privileged structure for cytotoxicity, which can then be fine-tuned for specific enzyme inhibition, as seen with the PARP-1 inhibitors.

Table 3: Biological Activity Profile of Comparator Compounds

Compound ClassBiological TargetRepresentative ActivityReference
5-fluoro-1H-benzimidazole-4-carboxamide derivativesPARP-1IC50 = 43.7 nM (for compound 10f)[5]
2-(4-fluorophenyl)-1H-benzo[d]imidazole derivativesGABA-A Receptor (α1/γ2 interface)Positive Allosteric Modulator[6][7]
2-(fluorophenyl)-1H-benzimidazole derivativesAntiproliferativeIC50 = 0.188 µM (against HeLa)[2]
6-fluoro-5-(4-phenylpiperazin-1-yl)-1H-benzo[d]imidazoleAntibacterial (S. aureus, B. cereus)15 mm inhibition zone[9]

Experimental Methodologies

The synthesis and characterization of these compounds rely on established and verifiable chemical and analytical procedures.

General Synthesis of Fluorinated Benzimidazoles

The most common and reliable method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., an aldehyde followed by oxidation), often under acidic conditions.

Protocol: Synthesis of a 2-Aryl-5-fluorobenzimidazole

  • Reaction Setup: To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.0 eq).

  • Condensation: Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Oxidation: After the initial condensation, add sodium metabisulfite (Na₂S₂O₅) (1.5 eq) to the reaction mixture and continue to reflux for another 2-3 hours to facilitate the oxidative cyclization to the benzimidazole.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual salts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure fluorinated benzimidazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

G cluster_0 Synthesis Workflow A 1. Reactants (4-fluoro-1,2-phenylenediamine + Aromatic Aldehyde) B 2. Condensation (Ethanol, Acetic Acid, Reflux) A->B Mix C 3. Oxidative Cyclization (Add Na2S2O5, Reflux) B->C Intermediate Formation D 4. Isolation (Precipitation in Water, Filtration) C->D Reaction Complete E 5. Purification (Recrystallization) D->E Crude Product F 6. Characterization (NMR, MS, IR) E->F Pure Product

Caption: General workflow for the synthesis of fluorinated benzimidazoles.

Structural Characterization by X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement in the solid state.

Protocol: SC-XRD Analysis

  • Crystal Growth: Grow single crystals of the purified compound suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetonitrile).

  • Data Collection: Mount a suitable crystal on a goniometer head of a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays at a controlled temperature (often 100 K to reduce thermal motion).

  • Structure Solution: Process the collected diffraction data. Determine the initial positions of the atoms in the unit cell using direct methods or Patterson methods with software like SHELXS.

  • Structure Refinement: Refine the initial atomic model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This process optimizes atomic coordinates and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.

  • Data Analysis: Analyze the final refined structure to determine precise bond lengths, bond angles, torsion angles, and to identify and quantify intermolecular interactions like hydrogen bonds and π-stacking.

G cluster_1 X-ray Crystallography Workflow N1 1. Single Crystal Growth (Slow Evaporation) N2 2. Data Collection (X-ray Diffractometer) N1->N2 Mount Crystal N3 3. Structure Solution (e.g., SHELXS) N2->N3 Diffraction Pattern N4 4. Structure Refinement (e.g., SHELXL) N3->N4 Initial Atomic Model N5 5. Data Analysis (Bond Lengths, Angles, Interactions) N4->N5 Refined Structure

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for screening potential anticancer agents.

Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., methotrexate).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualization of Key Structural Concepts

The following diagram illustrates the structural diversity of the compounds discussed in this guide, emphasizing the different positions of the fluorine atom and the key functional groups.

Caption: Logical relationships between the target compound and its comparators.

Conclusion

This comparative guide demonstrates that the properties of fluorinated benzimidazoles are exquisitely sensitive to their precise substitution patterns. The analysis of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide in the context of its isomers and analogues reveals critical SAR insights. The position of the fluorine atom on the benzimidazole core (C5 vs. C6) or on a substituent dramatically alters the electronic properties and steric profile, guiding the molecule to distinct biological targets such as PARP-1 or the GABA-A receptor. Furthermore, the nature of the other functional groups (e.g., carboxamide vs. methanol) dictates the potential for intermolecular interactions, influencing solubility, crystal packing, and target binding. For drug development professionals, this underscores the necessity of a systematic, multi-variant approach to substitution when exploring the vast chemical space of the fluorinated benzimidazole scaffold.

References

  • Ersan, R. H., & Duran, A. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Reports, 4(1), 10-17. Available at: [Link]

  • Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Yıldırım, S., et al. (2025). Design, Synthesis, Characterization, and Antitumor Activities of Benzimidazole-functionalized Organoruthenium Complexes Bearing Fluorine Group. Bentham Science. Available at: [Link]

  • Chung, N. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]

  • Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. Available at: [Link]

  • Sokolov, M. N., et al. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. Molecules, 25(17), 4001. Available at: [Link]

  • Gries, A., et al. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. Molbank, 2023(1), M1571. Available at: [Link]

  • Gries, A., et al. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. ResearchGate. Available at: [Link]

  • ECHA. (n.d.). 6-fluoro-1H-1,3-benzodiazole-4-carboxamide. European Chemicals Agency. Available at: [Link]

  • Stary-Pszonka, A., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1059-1073. Available at: [Link]

  • Stary-Pszonka, A., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis protocol of benzimidazole derivative 5. ResearchGate. Available at: [Link]

  • Unsal-Tan, O., et al. (2017). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 22(11), 1845. Available at: [Link]

  • Stary-Pszonka, A., et al. (2023). 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed. Available at: [Link]

  • Wang, Z., et al. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4056-4061. Available at: [Link]

  • Al-wsabli, M. A., et al. (2026). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. Molecules. Available at: [Link]

Sources

Validation

Cross-Reactivity Profiling of the 6-Fluoro-1H-1,3-Benzodiazole-4-Carboxamide Scaffold Against Kinase Panels: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist The Polypharmacology Challenge in PARP Inhibitor Development The 6-fluoro-1H-1,3-benzodiazole-4-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist

The Polypharmacology Challenge in PARP Inhibitor Development

The 6-fluoro-1H-1,3-benzodiazole-4-carboxamide (also known as 6-fluoro-1H-benzo[d]imidazole-4-carboxamide) scaffold is a highly privileged pharmacophore in the development of next-generation Poly(ADP-ribose) polymerase (PARP) inhibitors[1]. Systematic optimization of this benzimidazole-4-carboxamide scaffold has yielded compounds exhibiting single-digit nanomolar to picomolar potency against PARP1[1].

However, a fundamental challenge in developing these molecules is target selectivity. Because the benzimidazole-4-carboxamide moiety mimics the nicotinamide ring of NAD+ (the natural substrate of PARP), it also structurally resembles the adenine ring of ATP[2]. This structural mimicry inherently risks off-target binding to the ATP-binding pockets of the human kinome, leading to kinase polypharmacology[3]. As a Senior Application Scientist, I frequently observe that early-stage PARP inhibitors fail in preclinical toxicity screens due to uncharacterized kinase off-targets. Therefore, rigorous cross-reactivity profiling is a mandatory step in lead optimization.

Mechanistic Rationale: NAD+ vs. ATP Binding Site Mimicry

Clinical PARP inhibitors such as rucaparib and niraparib exhibit significant kinase polypharmacology that can translate to clinical adverse effects. For instance, rucaparib potently inhibits PIM3, PLK2, and CDK16, and its unique PIM3 inhibition has been mechanistically linked to increased cholesterol levels observed in patients[3]. Niraparib similarly shows off-target activity against DYRK1A and DYRK1B[3].

To engineer out these liabilities, the introduction of the 6-fluoro modification on the benzimidazole core serves a dual purpose:

  • Electronic Modulation: The highly electronegative fluorine atom lowers the pKa of the benzimidazole NH, optimizing hydrogen bonding with the Gly863 and Ser904 residues in the PARP1 catalytic domain[1].

  • Steric Exclusion: The fluorine atom creates a steric clash in the narrower hinge-binding regions of typical kinases, thereby widening the selectivity window between PARP1 and the kinome.

Pathway Drug 6-Fluoro-1H-1,3-benzodiazole -4-carboxamide Scaffold PARP PARP1/2 (On-Target) NAD+ Competitive Drug->PARP High Affinity Kinase Kinases (Off-Target) ATP Competitive Drug->Kinase Polypharmacology DNA Synthetic Lethality (BRCA Mutants) PARP->DNA Tox Toxicity / Adverse Effects (e.g., DYRK1A, PIM3) Kinase->Tox

Caption: Divergent pathways of PARP on-target efficacy vs. kinase off-target toxicity.

Comparative Kinase Profiling Data

When benchmarking the optimized 6-fluoro-1H-1,3-benzodiazole-4-carboxamide leads against FDA-approved PARP inhibitors, the selectivity profile becomes a critical differentiator. The table below synthesizes the quantitative cross-reactivity data, illustrating how structural modifications impact kinome selectivity.

Compound / ScaffoldPrimary Target (PARP1 IC50)Key Kinase Off-TargetsKinase IC50 / KdClinical / Phenotypic Implication
6-Fluoro-1H-1,3-benzodiazole-4-carboxamide (Optimized Leads) < 5.0 nM[1]CDK16, DYRK1A (Screening dependent)> 1,000 nM (Highly Selective)Minimized off-target toxicity; high therapeutic index.
Rucaparib 1.4 nMPIM3, PLK2, DYRK1B, CDK16[3]500 - 2,000 nMIncreased cholesterol (linked to PIM3 inhibition)[3].
Niraparib 3.8 nMDYRK1A, DYRK1B[3]< 1,000 nMPotential neurological or cardiac off-target effects.
Olaparib 5.0 nMNone significant at < 10 µM[3]> 10,000 nMClean kinase profile; baseline for selectivity[3].

Experimental Methodologies: Self-Validating Profiling Protocols

To objectively compare these scaffolds, we employ a two-tiered, self-validating profiling system. We utilize a competitive binding assay over a direct enzymatic assay for the primary screen. The causality here is fundamental: direct enzymatic assays are highly sensitive to the Michaelis constant (Km) of ATP, which varies by orders of magnitude across the 400+ kinases in the human kinome. By employing an active-site directed competition binding assay, we eliminate ATP Km bias, ensuring that the thermodynamic binding affinity (Kd) of the 6-fluoro-1H-1,3-benzodiazole-4-carboxamide scaffold is measured uniformly across the panel.

G A Compound Synthesis 6-Fluoro-1H-1,3-benzodiazole-4-carboxamide B Primary Kinase Screening (Active-Site Competition, 400+ kinases) A->B C Hit Confirmation (Radiometric Dose-Response IC50) B->C D Off-Target Mitigation (SAR Optimization) C->D E Lead Selection for PARP1/2 D->E

Caption: Kinase cross-reactivity profiling workflow for benzimidazole derivatives.

Protocol 1: High-Throughput Active-Site Competition Binding (Primary Screen)

Objective: Determine the percent inhibition of kinase binding at a single high concentration (10 µM) of the 6-fluoro-1H-1,3-benzodiazole-4-carboxamide derivative.

  • Step 1: Assay Preparation & Internal Controls. Prepare a 384-well plate with DNA-tagged kinases and immobilized active-site directed ligands. Include Staurosporine (10 µM) as a positive control and 0.1% DMSO as a vehicle control.

    • Causality & Validation: Staurosporine acts as a pan-kinase inhibitor to validate the dynamic range of the assay (ensuring a Z'-factor > 0.5). DMSO establishes the baseline signal for 0% inhibition. If the Z'-factor falls below 0.5, the plate is automatically rejected, establishing a self-validating loop.

  • Step 2: Compound Incubation. Add the 6-fluoro-benzimidazole test compound at 10 µM. Incubate for 1 hour at room temperature.

    • Causality: A 1-hour incubation ensures the binding reaction reaches thermodynamic equilibrium, preventing false negatives from compounds with slow on-rates.

  • Step 3: Elution and qPCR Quantification. Elute the unbound DNA-tagged kinases and quantify the bound fraction using quantitative PCR (qPCR).

    • Causality: qPCR provides a highly sensitive, amplifiable readout that is unaffected by compound autofluorescence—a common artifact with conjugated polyaromatic systems like benzimidazoles.

Protocol 2: Orthogonal Radiometric Kinase Assay (Hit Confirmation)

Objective: Determine the true catalytic IC50 for any kinase showing >80% inhibition in the primary screen.

  • Step 1: Substrate & ATP Master Mix. Prepare a reaction mix containing the specific peptide substrate and 33P-ATP at a concentration matching the physiological ATP level (1 mM).

    • Causality: Testing at 1 mM ATP mimics the intracellular environment. A compound that binds strongly in an ATP-free primary screen but loses potency at 1 mM ATP will not cause in vivo toxicity.

  • Step 2: Dose-Response Titration. Perform a 10-point, 3-fold serial dilution of the test compound (starting at 10 µM).

  • Step 3: Reaction & Scintillation Counting. Initiate the reaction by adding the target kinase. Incubate for 2 hours, quench with phosphoric acid, and spot onto P81 phosphocellulose filter paper. Wash extensively to remove unreacted 33P-ATP and measure incorporated radioactivity via liquid scintillation counting.

    • Validation: The use of phosphoric acid instantly denatures the kinase, freezing the reaction at exact time points. The P81 paper selectively binds the basic peptide substrate while rejecting free ATP, ensuring high signal-to-noise ratios and validating the catalytic inhibition.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide. As researchers and drug development professionals, our commitment to safety and env...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is structured to provide not just a set of instructions, but a foundational understanding of the principles behind the recommended procedures, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Chemical Profile

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities.[2] The introduction of a fluorine atom can significantly enhance biological activity and metabolic stability.[3] However, this stability can also contribute to environmental persistence.[4]

Known Hazard Classifications for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide:

  • Skin Irritation (H315): Causes skin irritation.[5]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[5][6]

  • Specific target organ toxicity — single exposure (H336): May cause drowsiness or dizziness.[5]

Based on the known hazards of similar benzimidazole derivatives, it is prudent to handle this compound with the assumption that it may also be harmful if swallowed and potentially toxic to aquatic life with long-lasting effects.[1][7] Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[1]

Hazard Profile: 6-fluoro-1H-1,3-benzodiazole-4-carboxamide
CAS Number 1804058-82-9[5]
Known Hazards Skin Irritant, Serious Eye Irritant, Potential for Respiratory Irritation[5][6]
Inferred Hazards Acutely toxic if swallowed, Potential for long-term adverse effects in the aquatic environment[1][7]
Primary Disposal Principle Treat as Hazardous Chemical Waste [1]

Regulatory Imperative: Compliance with Hazardous Waste Regulations

The disposal of laboratory chemical waste is strictly regulated to protect human health and the environment.[8] In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8][9] Key tenets of RCRA compliance that directly impact your laboratory's procedures include:

  • Prohibition of sewer or general trash disposal. [8]

  • Mandatory documentation of all waste generated. [8]

  • Proper training for all personnel who generate hazardous waste. [10]

  • Adherence to specific container, labeling, and storage requirements. [8][11]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for ensuring compliance with all local, state, and federal regulations.[1]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol outlines the systematic process for managing 6-fluoro-1H-1,3-benzodiazole-4-carboxamide from the moment it is declared waste to its final removal from your facility.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[10][12]

  • Solid Waste: Collect all non-expired, unused, or contaminated solid 6-fluoro-1H-1,3-benzodiazole-4-carboxamide in a dedicated hazardous waste container.[1] This includes contaminated consumables such as weighing paper, pipette tips, and gloves.[1][7]

  • Liquid Waste: Solutions containing this compound must be collected in a separate liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.[13]

  • Contaminated Sharps: Needles, scalpels, or broken glassware contaminated with the compound must be disposed of in a designated, puncture-proof sharps container labeled for hazardous chemical waste.[12]

  • Incompatible Wastes: Keep this waste stream segregated from strong acids, bases, and oxidizing agents.[10][14] Always consult the SDS for any substance you intend to mix for detailed incompatibility information.[10]

Step 2: Container Selection and Labeling

The integrity of your waste containment is paramount for safety.

  • Container Compatibility: Use containers made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[11] Ensure the container is in good condition, free from damage, and has a secure, leak-proof lid.[8]

  • Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[11][12] The label must include:

    • The words "Hazardous Waste."[1]

    • The full chemical name: "6-fluoro-1H-1,3-benzodiazole-4-carboxamide."[1]

    • An accurate list of all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., irritant, harmful).[10]

    • The date of waste accumulation initiation.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation.[11]

  • Location: The designated SAA must be under the control of laboratory personnel.[8]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to control any potential leaks or spills.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[11]

  • Accumulation Limits: Do not exceed the storage time or volume limits for your SAA as defined by regulations (e.g., typically a maximum of 55 gallons, with acutely toxic "P-listed" wastes having much lower limits).[11]

Step 4: Final Disposal via Professional Services

The ultimate disposal of hazardous waste must be handled by licensed professionals.

  • Contact EHS: When your waste container is approaching full (e.g., 80-90% capacity) or nearing its storage time limit, contact your institution's EHS department to schedule a pickup.[1][7]

  • Documentation: Ensure all required waste disposal forms and manifests are completed accurately. This creates a cradle-to-grave record of the waste, a key component of RCRA.[7]

  • Incineration: The generally accepted final disposal method for this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9]

DisposalWorkflow Disposal Decision Workflow for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Container Management & Storage cluster_3 Final Disposal Start Compound declared as waste IsSolid Is the waste solid or a contaminated consumable? Start->IsSolid IsLiquid Is the waste a solution containing the compound? IsSolid->IsLiquid No SolidWaste Collect in dedicated 'Solid Hazardous Waste' container. IsSolid->SolidWaste Yes IsSharp Is the waste a contaminated sharp? IsLiquid->IsSharp No LiquidWaste Collect in dedicated 'Liquid Hazardous Waste' container. IsLiquid->LiquidWaste Yes SharpWaste Collect in dedicated 'Sharps Hazardous Waste' container. IsSharp->SharpWaste Yes Label Label container with: 'Hazardous Waste' Full Chemical Name All Components & % Hazards & Date SolidWaste->Label LiquidWaste->Label SharpWaste->Label Store Store sealed container in a secondary containment unit within a designated Satellite Accumulation Area (SAA). Label->Store CheckFull Is container full or storage time limit reached? Store->CheckFull CheckFull->Store No ContactEHS Contact Institutional EHS for waste pickup. CheckFull->ContactEHS Yes Disposal Professional Disposal via Licensed Contractor (e.g., Incineration) ContactEHS->Disposal

Caption: Decision workflow for proper segregation and disposal of the compound.

Spill and Decontamination Procedures

Accidents happen, but a prepared response minimizes risk. Always have a chemical spill kit readily accessible.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (lab coat, safety goggles, and nitrile gloves).

    • Gently sweep the solid material into a dustpan to avoid creating airborne dust.

    • Place the collected material into a designated hazardous waste container.

    • Decontaminate the spill area using a detergent solution, followed by water.[15][16] Collect all cleaning materials as hazardous waste.

  • Minor Spills (Liquid):

    • Alert personnel and control the source of the spill if safe to do so.

    • Wear appropriate PPE.

    • Contain the spill using absorbent pads or materials from your spill kit.

    • Once absorbed, collect the materials and place them in the hazardous waste container.

    • Decontaminate the area as described above.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert others and contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination of Empty Containers

Empty containers that held 6-fluoro-1H-1,3-benzodiazole-4-carboxamide are also considered hazardous waste until properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).[7]

  • Rinsate Collection: The rinsate is hazardous waste and must be collected in the appropriate liquid hazardous waste container.[7]

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The container can now typically be disposed of as non-hazardous solid waste, but confirm this with your EHS office.[7]

The Principle of Waste Minimization

In line with the principles of green chemistry, the most effective disposal method is to prevent waste generation in the first place.[17][18]

  • Prudent Purchasing: Order only the quantity of the chemical that you reasonably expect to use.

  • Scale of Experiments: Whenever possible, design experiments on the smallest practical scale.

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.

By integrating these principles of hazard assessment, regulatory compliance, and meticulous procedure, you contribute to a culture of safety and responsibility. This comprehensive approach ensures that our pursuit of scientific advancement does not come at the cost of the health of our researchers or our environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • OSHE UTHM. (2015, May 15). Guidelines on the Disposal of Chemical Wastes from Laboratories.
  • University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Chemical Substance Information. 6-fluoro-1H-1,3-benzodiazole-4-carboxamide.
  • Kabaňová, N., & Tokárová, Z. (2024, August 20). Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals. ResearchGate.
  • Asif, M. (2019, July 29). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies.
  • Cameo Chemicals. Benzimidazole.
  • Safety Data Sheet. (2024, June 25).
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Benzothiazole.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications.
  • EPA. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1H-Benzimidazole-4-carboxylic acid.
  • ALRD. Protocol for Chemical Decontamination of Field Equipment.
  • British Medical Journal. Evaluating improvised and interim decontamination protocols in a controlled cross-over volunteer study.
  • Santa Cruz Biotechnology. 6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid.
  • Benchchem. (n.d.). Proper Disposal of 6-Fluoro-3-(4-piperidinyl)-1,2- benzisoxazole hydrochloride: A Step-by-Step Guide.
  • Florida Department of Environmental Protection. Pharmaceutical Waste Guidance.
  • University of Tennessee Health Science Center. Biohazardous Waste Disposal Guide.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2020, October 14). Importance of Fluorine in Benzazole Compounds. PMC.
  • ACS Publications. (2024, October 30). The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). Environmental Science & Technology.
  • Szabó, D., et al. Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
  • Guelfo, J. L., et al. (2021, March 24). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Programmatic Needs. Environmental Toxicology and Chemistry.
  • Merced County. PLANNING AND COMMUNITY.
  • ITRC. Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS).
  • PubMed. (2005, April 1). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies.
  • MDPI. (2014, June 13). Comparison of Selected Methods for Individual Decontamination of Chemical Warfare Agents.
  • Guidechem. 6-fluoro-1H-benzimidazole-4-carboxylic acid methyl ester 1305323-25-4 wiki.
  • Benchchem. (n.d.). Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals.
  • Sigma-Aldrich. 6-fluoro-1,3-benzoxazole-2-carboxylic acid,sodium salt.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.